(-)-N-Desmethyl Tramadol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for obtaining the enantiomerically pure (-)-N-Desmethyl Tramadol, a significant metabolite of the analgesic drug Tramadol. The synthesis is approached through a racemic route followed by chiral resolution, a common and effective strategy for obtaining specific stereoisomers. This document details the experimental protocols for each key step, presents quantitative data in a structured format for clarity, and includes visualizations of the chemical transformations and workflows.
Introduction
This compound, also known as (-)-Nortramadol or by its metabolite designation M2, is one of the primary metabolites of Tramadol. While the O-desmethyl metabolite (M1) is primarily responsible for the opioid agonist activity of Tramadol, N-desmethylated metabolites also contribute to the overall pharmacological profile. The stereochemistry of these metabolites is of significant interest in drug development and metabolism studies, as different enantiomers can exhibit distinct pharmacological and toxicological properties. This guide outlines a robust laboratory-scale synthesis of the specific (-)-(1S,2S) enantiomer of N-Desmethyl Tramadol.
The presented pathway involves a four-stage process:
-
Mannich Reaction: Synthesis of the key intermediate, 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone hydrochloride.
-
Grignard Reaction: Formation of the carbon skeleton of the Tramadol analogue through the addition of a Grignard reagent to the Mannich base.
-
N-Debenzylation: Removal of the benzyl (B1604629) protecting group to yield racemic N-Desmethyl Tramadol.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired this compound enantiomer.
Overall Synthesis Pathway
The synthesis commences with readily available starting materials and employs well-established organic reactions. The use of a benzyl protecting group on the nitrogen atom allows for the subsequent Grignard reaction to proceed efficiently, and its removal is achieved through catalytic hydrogenolysis. The final step of chiral HPLC is a reliable method for obtaining the enantiomerically pure target compound.
The Biological Inactivity of (-)-N-Desmethyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a centrally acting analgesic, is metabolized in the liver into several metabolites, with O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2) being the primary products. The analgesic efficacy of tramadol is largely attributed to the parent compound and its M1 metabolite, which is a potent µ-opioid receptor agonist. This technical guide provides an in-depth examination of the biological activity of the (-)-enantiomer of N-desmethyl tramadol (M2), consolidating available data to elucidate its pharmacological profile and its negligible contribution to the therapeutic effects of tramadol.
Metabolic Pathway of Tramadol
Tramadol undergoes hepatic metabolism primarily through two pathways: O-demethylation to O-desmethyl tramadol (M1) and N-demethylation to N-desmethyl tramadol (M2).[1] The formation of M2 is catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] M1 is the principal active metabolite responsible for the opioid-mediated analgesic effects of tramadol.[3]
Metabolism of Tramadol to its primary metabolites.
Core Biological Activity
Current scientific literature indicates that this compound possesses significantly less pharmacological activity compared to both the parent compound, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the analgesic effects of tramadol is considered negligible.[1]
Opioid Receptor Activity
Studies have consistently shown that N-desmethyl tramadol has a very weak affinity for the µ-opioid receptor. Research on the cloned human µ-opioid receptor found that racemic N-desmethyl tramadol displayed a binding affinity (Ki) greater than 10 µM.[1] Furthermore, functional assays revealed no stimulatory effect on [35S]GTPγS binding, indicating a lack of agonist activity at the µ-opioid receptor.[1] This is in stark contrast to the M1 metabolite, which is a potent agonist at this receptor.[1]
Monoamine Reuptake Inhibition
The non-opioid component of tramadol's analgesic action is attributed to its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1] This activity is primarily associated with the enantiomers of the parent tramadol molecule.[1] While comprehensive quantitative data for N-desmethyl tramadol's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited, the available evidence suggests its activity is minimal.[4] Studies focusing on the monoamine reuptake inhibition of tramadol and its M1 metabolite have not highlighted any significant contribution from the M2 metabolite.[4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound in comparison to tramadol and its active metabolite, O-desmethyl tramadol.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Species |
| This compound (M2) | µ-opioid | > 10 µM[1] | Human |
| Tramadol | µ-opioid | 2.4 µM[5] | Human |
| (+)-O-Desmethyl Tramadol (M1) | µ-opioid | 0.0034 µM[6] | Human |
Table 2: Monoamine Transporter Inhibition
| Compound | Transporter | Inhibition (IC50) | Species |
| This compound (M2) | SERT | Data not available | - |
| This compound (M2) | NET | Data not available | - |
| (+)-Tramadol | SERT | 1.0 µM[7] | Human |
| (-)-Tramadol | SERT | 0.8 µM[7] | Human |
| (+)-O-Desmethyl Tramadol (M1) | SERT | 15 µM[7] | Human |
| (-)-O-Desmethyl Tramadol (M1) | SERT | 44 µM[7] | Human |
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
Monoamine Reuptake Inhibition Assay
This protocol describes a method for determining the inhibitory activity of a test compound on serotonin or norepinephrine reuptake using synaptosomes.
Materials:
-
Synaptosomes: Prepared from specific brain regions (e.g., rat striatum for SERT, rat hypothalamus for NET).
-
Radiolabeled Neurotransmitter: [³H]-Serotonin or [³H]-Norepinephrine.
-
Test Compound: this compound.
-
Positive Control: A known potent inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in sucrose (B13894) solution and perform differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate synaptosomes with varying concentrations of this compound or control compounds in KRH buffer.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Workflow for a monoamine reuptake inhibition assay.
Conclusion
Based on the available scientific evidence, this compound is a pharmacologically inactive metabolite of tramadol. It exhibits extremely weak affinity for the µ-opioid receptor and lacks agonist activity. Its contribution to the inhibition of serotonin and norepinephrine reuptake is also considered negligible. Therefore, for the purposes of drug development and clinical pharmacology, this compound is primarily viewed as an inactive metabolite, with the analgesic and side-effect profile of tramadol being predominantly determined by the parent drug and the O-desmethyl (M1) metabolite.
References
- 1. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tramadol, but not its major metabolite (mono-O-demethyl tramadol) depresses compound action potentials in frog sciatic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(-)-N-Desmethyl Tramadol: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N-Desmethyl tramadol (B15222), also known as M2, is a primary metabolite of the centrally acting analgesic tramadol.[1][2] Tramadol's therapeutic effects are complex, involving a multimodal mechanism that includes opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[3] The metabolism of tramadol is crucial to its overall pharmacological profile, with various metabolites contributing differently to its analgesic and adverse effects. This technical guide provides an in-depth analysis of the mechanism of action of (-)-N-desmethyl tramadol, focusing on its interaction with key molecular targets, supported by quantitative data and detailed experimental methodologies.
Tramadol is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, which catalyze the N-demethylation of tramadol to form N-desmethyl tramadol.[1][2] This is distinct from the O-demethylation pathway, mediated by CYP2D6, which produces O-desmethyl tramadol (M1), the principal active metabolite responsible for the majority of tramadol's opioid-mediated analgesia.[2][3] Understanding the pharmacological activity of each metabolite is essential for a comprehensive grasp of tramadol's clinical effects and for the development of novel analgesics with improved therapeutic profiles.
Core Mechanism of Action
Current scientific evidence indicates that this compound is a pharmacologically weak metabolite with minimal contribution to the overall analgesic efficacy of the parent drug, tramadol.[1] Its mechanism of action is characterized by a very low affinity for mu-opioid receptors and negligible activity at monoamine transporters.
Opioid Receptor Interaction
This compound exhibits a significantly weak interaction with the mu-opioid receptor, the primary target for opioid-induced analgesia.
Receptor Binding Affinity: Studies utilizing radioligand binding assays with cloned human mu-opioid receptors have demonstrated that racemic N-desmethyl tramadol has a low binding affinity, with a reported inhibitory constant (Kᵢ) greater than 10 µM.[1] This indicates a much weaker interaction with the receptor compared to the active metabolite O-desmethyl tramadol (M1) and other clinically relevant opioids.[4]
Functional Activity: Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to determine the agonist activity of a compound at G-protein coupled receptors like the mu-opioid receptor. In these assays, this compound has been shown to have no stimulatory effect on [³⁵S]GTPγS binding.[1] This lack of G-protein activation confirms that this compound does not act as an agonist at the mu-opioid receptor and, therefore, does not contribute to the opioid-mediated analgesic effects of tramadol.[1]
Monoamine Reuptake Inhibition
The non-opioid component of tramadol's analgesic action is attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[1] This activity is primarily associated with the enantiomers of the parent tramadol molecule. While comprehensive quantitative data for this compound's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited, the available evidence consistently suggests that its activity is minimal and not considered to be a significant contributor to the monoaminergic effects of tramadol.[1]
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with its primary pharmacological targets.
| Compound | Target | Assay Type | Value (Ki) | Reference |
| Racemic N-Desmethyl Tramadol | Human Mu-Opioid Receptor | Radioligand Binding | > 10 µM | [1] |
Note: Specific Ki or IC50 values for the inhibition of norepinephrine and serotonin transporters by this compound are not consistently reported in the literature, with sources generally describing the activity as "minimal" or "negligible."[1]
Experimental Protocols
Radioligand Competition Binding Assay for Mu-Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human mu-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor are thawed on ice and resuspended in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). The protein concentration is determined using a standard method like the Bradford assay.[5]
-
Assay Setup: The assay is performed in a 96-well plate in triplicate.
-
Total Binding: Contains assay buffer, a radioligand (e.g., [³H]-DAMGO, a selective mu-opioid agonist) at a concentration near its dissociation constant (Kd), and the membrane suspension.[5]
-
Non-specific Binding: Contains assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone) to saturate all specific binding sites, and the membrane suspension.[5]
-
Competitive Binding: Contains assay buffer, the radioligand, varying concentrations of this compound, and the membrane suspension.[5]
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To assess the agonist activity of this compound at the human mu-opioid receptor.
Methodology:
-
Membrane and Reagent Preparation: Cell membranes expressing the mu-opioid receptor are prepared as described above. A reaction buffer is prepared containing GTPγS, GDP, and MgCl₂.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Basal Binding: Membranes, assay buffer, and [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Membranes, varying concentrations of a known mu-opioid agonist (positive control, e.g., DAMGO), and [³⁵S]GTPγS.
-
Test Compound: Membranes, varying concentrations of this compound, and [³⁵S]GTPγS.
-
Non-specific Binding: Membranes, a high concentration of unlabeled GTPγS, and [³⁵S]GTPγS.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for GTPγS binding.[1]
-
Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.[1]
-
Data Analysis: The stimulatory effect of this compound is expressed as the percentage increase in [³⁵S]GTPγS binding over basal levels. The Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect) are determined by non-linear regression analysis of the concentration-response curve. A lack of increase over basal binding indicates no agonist activity.[1]
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the inhibitory effect of this compound on norepinephrine and serotonin reuptake.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat hypothalamus for norepinephrine, rat cortex for serotonin) through a series of homogenization and centrifugation steps.[6]
-
Assay Setup:
-
Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).[6]
-
-
Uptake Initiation and Termination: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin). After a short incubation period at 37°C, the uptake is terminated by rapid filtration and washing with ice-cold buffer.[1][6]
-
Quantification: The synaptosomes are lysed, and the amount of radioactivity taken up is measured using a liquid scintillation counter.[1]
-
Data Analysis: The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake, is determined from the concentration-inhibition curve.[1]
Mandatory Visualization
References
Pharmacological Profile of (-)-N-Desmethyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-N-Desmethyl tramadol (B15222), also known as M2, is a primary metabolite of the centrally acting analgesic tramadol, formed through N-demethylation by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1] This technical guide provides a comprehensive overview of the pharmacological profile of (-)-N-Desmethyl tramadol, focusing on its receptor binding affinity and functional activity. The available data robustly indicates that this compound is a pharmacologically inactive metabolite, contributing negligibly to the overall analgesic and adverse effects of its parent compound. Its primary significance in drug development and clinical pharmacology is that of a biomarker for tramadol metabolism.
Introduction
Tramadol exerts its analgesic effects through a dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[2] The opioid activity of tramadol is primarily attributed to its O-desmethyl metabolite, M1, which is a potent MOR agonist.[3] The monoamine reuptake inhibition is mainly associated with the enantiomers of the parent tramadol molecule.[1] This document focuses on the pharmacological characterization of the N-desmethyl metabolite, this compound (M2), to elucidate its role in the therapeutic profile of tramadol.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity and functional activity of N-Desmethyl tramadol in comparison to tramadol and its active metabolite, O-desmethyl tramadol (M1).
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Species | Kᵢ (Inhibitory Constant) | Reference(s) |
| (+/-)-N-Desmethyl Tramadol (M2) | µ-opioid | Human | > 10 µM | [1][4] |
| (+/-)-Tramadol | µ-opioid | Human | 2.4 µM | [4] |
| (+)-O-Desmethyl Tramadol (M1) | µ-opioid | Human | 3.4 nM | [4] |
| (-)-O-Desmethyl Tramadol (M1) | µ-opioid | Human | 240 nM | [4] |
Table 2: Monoamine Transporter Binding Affinity
| Compound | Transporter | Species | Kᵢ (Inhibitory Constant) | Reference(s) |
| This compound (M2) | Serotonin Transporter (SERT) | - | Data not available; activity considered negligible | [1] |
| This compound (M2) | Norepinephrine Transporter (NET) | - | Data not available; activity considered negligible | [1] |
| (+/-)-Tramadol | Serotonin Transporter (SERT) | Human | 0.99 µM | [5] |
| (+/-)-Tramadol | Norepinephrine Transporter (NET) | Human | 0.79 µM | [5] |
Table 3: Functional Activity at the µ-Opioid Receptor
| Compound | Assay | Species | Activity | Reference(s) |
| (+/-)-N-Desmethyl Tramadol (M2) | [³⁵S]GTPγS Binding | Human | No stimulatory effect (inactive) | [1][4] |
| (+)-O-Desmethyl Tramadol (M1) | [³⁵S]GTPγS Binding | Human | Agonist | [4] |
Detailed Experimental Protocols
Radioligand Competitive Binding Assay for µ-Opioid Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]Naloxone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]Naloxone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled naloxone.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism
This functional assay assesses the ability of a test compound to activate G-protein coupled receptors, such as the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Other Reagents: GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Pre-incubation: In a multi-well plate, combine the cell membranes and GDP in the assay buffer. Add varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS at each concentration of the test compound. Plot the specific binding against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[1]
Monoamine Reuptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.
Materials:
-
Synaptosomes: Prepared from specific brain regions (e.g., rat striatum for serotonin and hypothalamus for norepinephrine).
-
Radiolabeled Neurotransmitters: [³H]Serotonin or [³H]Norepinephrine.
-
Test Compound: this compound.
-
Buffer: Krebs-Ringer buffer.
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake.
-
Incubation: Incubate for a short period at a specified temperature (e.g., 37°C).
-
Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.[1]
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Tramadol to its primary metabolites.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Caption: Workflow for a monoamine uptake assay.
Conclusion
The comprehensive pharmacological data for this compound unequivocally demonstrates its lack of significant activity at the µ-opioid receptor and monoamine transporters. It exhibits a very weak affinity for the µ-opioid receptor and does not produce any agonist activity in functional assays.[1][4] Furthermore, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered negligible.[1] Consequently, this compound is regarded as an inactive metabolite, playing no discernible role in the analgesic efficacy of tramadol. For professionals in drug development and research, the focus should remain on the parent enantiomers of tramadol and the O-desmethyl (M1) metabolite to understand the therapeutic and adverse effects of tramadol.
References
- 1. benchchem.com [benchchem.com]
- 2. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tramadol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Tramadol's Therapeutic Action: A Deep Dive into its Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a centrally acting synthetic opioid analgesic, has a complex pharmacological profile that has been a subject of extensive research since its initial synthesis in 1962 by the German pharmaceutical company Grünenthal.[1] Initially marketed in Germany in 1977, it was introduced to the US market in 1995.[1] Its therapeutic efficacy in managing moderate to moderately severe pain is not solely attributable to the parent compound but is significantly influenced by its metabolites.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and biochemical journey of tramadol's metabolites, with a focus on their quantitative analysis and the experimental methodologies that have been pivotal in their characterization.
Tramadol's unique dual mechanism of action, involving both weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, is a direct consequence of the parent drug and its primary active metabolite, O-desmethyltramadol (M1).[2][4] Understanding the metabolic pathways and the pharmacological activity of each metabolite is crucial for optimizing its therapeutic use and minimizing adverse effects.
The Discovery and History of Tramadol Metabolites
The elucidation of tramadol's metabolic fate was a critical step in understanding its complete pharmacological profile. Early research focused on identifying the biotransformation products and their contribution to the overall analgesic effect.
O-desmethyltramadol (M1): The Principal Active Metabolite
The discovery of O-desmethyltramadol (M1) was a significant milestone, revealing that tramadol itself is, to a large extent, a prodrug.[5] M1 is formed through the O-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][6] This metabolite exhibits a significantly higher affinity for µ-opioid receptors, approximately 200 to 300 times greater than the parent drug, and is the major contributor to tramadol's opioid-mediated analgesia.[7][8] The stereochemistry of tramadol, which is administered as a racemic mixture of (+) and (-) enantiomers, also plays a role, with the (+)-enantiomer of M1 showing the highest affinity for the µ-opioid receptor.[2]
N-desmethyltramadol (M2): A Key Clearance Pathway
N-desmethyltramadol (M2) is another primary metabolite, formed via N-demethylation of tramadol. This metabolic pathway is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[2][6] Unlike M1, M2 is not considered pharmacologically active in terms of opioid receptor agonism.[3] Its formation is a significant route for the clearance of tramadol from the body.[9]
Further Metabolites: A Complex Web of Biotransformation
Beyond M1 and M2, further metabolism of tramadol leads to the formation of other metabolites, including N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5).[2] M5 has been reported to possess some pharmacological activity, although to a lesser extent than M1.[3] The intricate network of metabolic reactions also includes Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the metabolites.[2][3]
Quantitative Data on Tramadol and its Metabolites
The pharmacokinetic profiles of tramadol and its metabolites have been extensively studied to understand their absorption, distribution, metabolism, and excretion. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Tramadol and its Major Metabolites in Healthy Volunteers after a Single Oral Dose
| Compound | Cmax (ng/mL) | Tmax (hr) | Elimination Half-life (hr) |
| Tramadol | 308 - 349.3 | 1.6 - 2.0 | 6.3 ± 1.4 |
| O-desmethyltramadol (M1) | 55 - 88.7 | 2.4 - 3.0 | 7.4 - 9.0 |
| N-desmethyltramadol (M2) | 23.1 | 2.8 | - |
| N,O-didesmethyltramadol (M5) | 30.0 | 2.7 | - |
Data compiled from multiple sources.[3][10][11]
Table 2: In Vitro Enzyme Kinetics of Tramadol Metabolism
| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| O-demethylation (to M1) | CYP2D6 | Not consistently reported | Not consistently reported |
| N-demethylation (to M2) | CYP3A4 | Not consistently reported | Not consistently reported |
| N-demethylation (to M2) | CYP2B6 | Not consistently reported | Not consistently reported |
Note: Specific Km and Vmax values for the metabolism of tramadol by individual recombinant CYP enzymes are not consistently reported in the literature, representing an area for further investigation.[9]
Experimental Protocols
The identification and quantification of tramadol and its metabolites in biological matrices are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Various analytical techniques have been developed and validated for this purpose.
Methodology for In Vitro Metabolism Assay
This protocol describes a typical experiment to study the metabolism of tramadol to its metabolites using human liver microsomes.
1. Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), tramadol (at various concentrations), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
2. Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
3. Sample Preparation:
-
Centrifuge the mixture to precipitate the proteins.
-
Collect the supernatant for analysis.
4. Analytical Quantification:
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of tramadol and its metabolites.
Analytical Methods for Quantification
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Liquid-liquid extraction of tramadol and its metabolites from biological samples (e.g., plasma, urine) at a basic pH using a mixture of organic solvents like ethyl acetate (B1210297) and diethyl ether.[12][13]
-
Derivatization: Often required to improve the volatility and thermal stability of the analytes.
-
Analysis: Separation on a capillary column (e.g., DB-5MS) followed by mass spectrometric detection.[14]
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction.[15]
-
Chromatography: Separation on a C18 column with a mobile phase typically consisting of acetonitrile and a buffer.[15]
-
Detection: Fluorescence detection with excitation and emission wavelengths set appropriately for tramadol and its metabolites (e.g., λex/em = 275/300 nm).[15]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Simple protein precipitation or solid-phase extraction.
-
Chromatography: Reversed-phase chromatography on a C18 column.
-
Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Signaling Pathways and Experimental Workflows
Visualizing the complex metabolic pathways and experimental workflows is crucial for a clear understanding of the processes involved.
Caption: Metabolic pathway of tramadol.
Caption: General experimental workflow for metabolite analysis.
Conclusion
The discovery and characterization of tramadol's metabolites have been instrumental in defining its clinical use. The identification of O-desmethyltramadol (M1) as the primary active metabolite underscored the importance of CYP2D6 in its mechanism of action and highlighted the potential for genetic polymorphisms to influence patient response. The elucidation of the roles of CYP3A4 and CYP2B6 in the formation of N-desmethyltramadol (M2) has provided a more complete picture of tramadol's clearance. The development of sophisticated analytical techniques has enabled the precise quantification of these metabolites, facilitating detailed pharmacokinetic and pharmacodynamic studies. This in-depth understanding of tramadol's metabolic journey continues to guide drug development professionals in the quest for safer and more effective pain management strategies.
References
- 1. Tramadol | Research Starters | EBSCO Research [ebsco.com]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Desmethyltramadol [bionity.com]
- 6. droracle.ai [droracle.ai]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. ovid.com [ovid.com]
- 12. wjbphs.com [wjbphs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Chemical Properties of (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
(-)-N-Desmethyl Tramadol (B15222), a primary metabolite of the analgesic drug tramadol, is formed through the N-demethylation of the parent compound. While its sibling metabolite, O-desmethyl tramadol (M1), is a potent mu-opioid receptor agonist, (-)-N-Desmethyl Tramadol (M2) exhibits markedly different pharmacological characteristics. This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound. The document summarizes available quantitative data, outlines detailed experimental protocols for the determination of its key chemical and biological attributes, and presents visual diagrams of relevant pathways and workflows. It is important to note that while extensive research has been conducted on tramadol and its primary active metabolite, M1, specific experimental data for the individual enantiomers of the M2 metabolite, including this compound, are limited in publicly available literature. This guide, therefore, synthesizes the most current information available, highlighting areas where further research is warranted.
Chemical and Physical Properties
This compound, also known as (-)-Nortramadol, is a small organic molecule with the molecular formula C15H23NO2.[1][2][3][4] Its chemical structure consists of a cyclohexanol (B46403) ring substituted with a 3-methoxyphenyl (B12655295) group and a methylaminomethyl side chain.
Physicochemical Properties
A summary of the key physicochemical properties of N-Desmethyl Tramadol is presented in Table 1. It is critical to note that much of the available experimental data pertains to the racemic mixture of N-Desmethyl Tramadol. Specific experimental values for the (-)-enantiomer are largely unavailable in the current literature.
Table 1: Physicochemical Properties of N-Desmethyl Tramadol
| Property | Value | Source |
| Molecular Formula | C15H23NO2 | [1][2][3][4] |
| Molecular Weight | 249.35 g/mol | [2][3][4] |
| Predicted pKa | 14.46 ± 0.40 | [5] |
| Computed XLogP3 | 2.7 | [3][4][6] |
| Melting Point | Data not available for the (-)-enantiomer | |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [5] |
| Appearance | Thick Oil | [5] |
Note: The pKa and XLogP3 values are predicted and computed, respectively, and have not been experimentally verified for the (-)-enantiomer.
Pharmacological Properties
The pharmacological activity of this compound is significantly less pronounced compared to its parent compound, tramadol, and its fellow metabolite, O-desmethyl tramadol (M1). The available data, primarily from studies on the racemic mixture, indicates a very low affinity for opioid receptors and minimal activity at monoamine transporters.
Receptor and Transporter Binding Affinity
Quantitative data on the binding affinities of N-Desmethyl Tramadol are summarized in Table 2. The data overwhelmingly suggests that N-demethylation of tramadol leads to a substantial decrease in affinity for the mu-opioid receptor.
Table 2: Receptor and Transporter Binding Affinity of N-Desmethyl Tramadol
| Target | Ligand | Ki (Inhibitory Constant) | Source |
| Mu-Opioid Receptor (MOR) | (±)-N-Desmethyl Tramadol | > 10 µM | [1][7][8][9][10] |
| Delta-Opioid Receptor (DOR) | Data not available | ||
| Kappa-Opioid Receptor (KOR) | Data not available | ||
| Norepinephrine (B1679862) Transporter (NET) | (±)-N-Desmethyl Tramadol | Negligible activity reported | [1][7] |
| Serotonin (B10506) Transporter (SERT) | (±)-N-Desmethyl Tramadol | Negligible activity reported | [1][7] |
Note: Ki values are for the racemic mixture ((±)-N-Desmethyl Tramadol) unless otherwise specified. Data for the individual (-)-enantiomer are not currently available in the literature.
Metabolic Pathway
This compound is a product of the phase I metabolism of tramadol. The N-demethylation is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver.[7][11] This pathway is distinct from the O-demethylation pathway that produces the more pharmacologically active M1 metabolite.
Experimental Protocols
This section provides detailed methodologies for the determination of the key chemical and pharmacological properties of this compound. These protocols are based on established scientific principles and can be adapted for specific laboratory settings.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).
-
Prepare a 0.1 mM solution of this compound in a suitable solvent (e.g., a co-solvent system of water and methanol (B129727) if solubility is low).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place a known volume (e.g., 25 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (the point of steepest slope).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
-
Partitioning:
-
Prepare a stock solution of this compound of known concentration in the aqueous phase.
-
In a separatory funnel, combine a known volume of the aqueous solution of the compound with an equal volume of the n-octanol phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is a dry, finely ground powder.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.
-
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the aqueous solubility of this compound.
Methodology:
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used to separate the solid from the liquid phase.
-
-
Analysis:
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV/MS).
-
-
Reporting:
-
The aqueous solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µg/mL.
-
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors (mu, delta, kappa).
Methodology:
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for mu-opioid receptors).
-
This compound as the competing ligand.
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Neurotransmitter Transporter Uptake Assay
Objective: To determine the inhibitory potency (IC50) of this compound on norepinephrine and serotonin transporters.
Methodology:
-
Materials:
-
Cells or synaptosomes expressing the norepinephrine transporter (NET) or serotonin transporter (SERT).
-
A radiolabeled substrate for the transporter (e.g., [³H]norepinephrine for NET or [³H]serotonin for SERT).
-
This compound as the test inhibitor.
-
Uptake buffer.
-
-
Assay Procedure:
-
Pre-incubate the cells or synaptosomes with varying concentrations of this compound.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
Conclusion
This compound is a primary metabolite of tramadol with a pharmacological profile characterized by very low affinity for opioid receptors and negligible activity at monoamine transporters. This stands in stark contrast to the O-desmethyl metabolite (M1), which is a potent mu-opioid receptor agonist. The available data, primarily from studies on the racemic mixture, consistently point to this compound being a pharmacologically weak metabolite in the context of tramadol's analgesic effects.
A significant gap in the current scientific literature is the lack of specific, experimentally determined physicochemical and pharmacological data for the (-)-enantiomer of N-Desmethyl Tramadol. The provided experimental protocols offer a framework for researchers to conduct studies that would fill these knowledge gaps. A more complete understanding of the properties of individual tramadol metabolites is crucial for a comprehensive assessment of the overall pharmacological and toxicological profile of the parent drug. Further research focusing on the stereospecific properties of tramadol's metabolites is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Desmethyltramadol | C15H23NO2 | CID 12149038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interaction of the central analgesic, tramadol, with the uptake and release of 5-hydroxytryptamine in the rat brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePub, Erasmus University Repository: Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype [repub.eur.nl]
- 6. N-Desmethyl-cis-tramadol | C15H23NO2 | CID 40463214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Desmethyltramadol (M2) [benchchem.com]
- 9. N-Desmethyltramadol|For Research [benchchem.com]
- 10. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(-)-N-Desmethyl Tramadol: A Comprehensive Receptor Binding Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a centrally acting analgesic, exerts its therapeutic effects through a complex interplay of opioid and monoaminergic mechanisms. Its in vivo activity is significantly influenced by its metabolism into various active and inactive metabolites. Among these, (-)-N-Desmethyl Tramadol, also known as M2, is a primary metabolite formed via the action of cytochrome P450 enzymes CYP2B6 and CYP3A4. This technical guide provides a detailed analysis of the receptor binding affinity of this compound, offering a comprehensive resource for researchers and professionals in the field of drug development and pharmacology. While its sibling metabolite, O-desmethyltramadol (M1), is a potent agonist at the µ-opioid receptor and is largely responsible for tramadol's opioid-mediated analgesia, the pharmacological activity of this compound is markedly different.[1][2][3] This document will delve into the quantitative binding data, the experimental methodologies used to determine these affinities, and the relevant signaling pathways.
Receptor Binding Affinity: A Quantitative Analysis
The pharmacological significance of a compound is intrinsically linked to its affinity for its biological targets. In the case of this compound, its binding profile reveals a significantly attenuated interaction with the primary receptors targeted by its parent compound, tramadol.
Opioid Receptor Binding
Research has consistently demonstrated that this compound possesses a very weak affinity for the µ-opioid receptor (MOR).[1] A key study by Gillen et al. (2000) using cloned human µ-opioid receptors found that racemic N-desmethyl tramadol exhibited a binding affinity (Ki) greater than 10 µM.[1][4][5] This indicates a significantly lower affinity compared to both tramadol and, most notably, the highly potent M1 metabolite.[4][5]
| Compound | Receptor | Ki (nM) | Source(s) |
| This compound (M2) | Human µ-opioid | >10,000 | [1][4][5] |
| (±)-Tramadol | Human µ-opioid | 2400 | [4][5] |
| (+)-O-Desmethyltramadol ((+)-M1) | Human µ-opioid | 3.4 | [4][5] |
| (-)-O-Desmethyltramadol ((-)-M1) | Human µ-opioid | 240 | [4][5] |
| (±)-N,O-Didesmethyltramadol (M5) | Human µ-opioid | 100 | [4][5] |
| Morphine | µ-opioid | ~1-5 | [6] |
Table 1: Comparative µ-Opioid Receptor Binding Affinities. A higher Ki value indicates weaker binding affinity.
Furthermore, functional assays, such as the [35S]GTPγS binding assay, have shown that N-desmethyl tramadol does not produce any stimulatory effect, indicating a lack of agonist activity at the µ-opioid receptor.[1][4][5] This is in stark contrast to the M1 metabolite, which is a potent agonist.[1]
Monoamine Transporter Binding
The non-opioid component of tramadol's analgesic action is attributed to its inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[1] However, comprehensive quantitative data for the affinity of this compound for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited in publicly available literature. The existing evidence suggests that its activity at these transporters is minimal and not a significant contributor to the overall pharmacological effect of tramadol.[1]
Experimental Protocols
The quantitative data presented above are primarily derived from two key in vitro experimental techniques: radioligand competitive binding assays and [35S]GTPγS binding assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human µ-opioid receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human µ-opioid receptor.[1][4]
-
Radioligand: [3H]Naloxone (a potent opioid receptor antagonist).[1][4]
-
Test Compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human µ-opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]Naloxone, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptors and the bound radioligand are trapped on the filter.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Naloxone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Objective: To assess the agonist activity of this compound at the human µ-opioid receptor.
Materials:
-
Membranes from CHO cells stably transfected with the human µ-opioid receptor.[1]
-
[35S]GTPγS.[1]
-
Guanosine diphosphate (B83284) (GDP).
-
Test Compound: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of this compound.
-
Initiation: Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[8]
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.[8]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound. An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from the concentration-response curve.
Signaling Pathways
Given the negligible affinity of this compound for the µ-opioid receptor and monoamine transporters, it is not expected to significantly engage their respective signaling pathways. However, for a comprehensive understanding of the pharmacological context of tramadol and its metabolites, the primary signaling pathways are illustrated below.
µ-Opioid Receptor Signaling
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[9][10] Agonist binding initiates a cascade that leads to analgesia but also to adverse effects like respiratory depression.
Serotonin and Norepinephrine Transporter Action
The serotonin and norepinephrine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters by drugs like tramadol increases the synaptic concentration of serotonin and norepinephrine, which is believed to contribute to its analgesic effect.
Conclusion
Based on the available scientific evidence, this compound is a pharmacologically weak metabolite of tramadol. Its binding affinity for the µ-opioid receptor is negligible, and it demonstrates no agonist activity.[1][4][5] Similarly, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered minimal.[1] For drug development and clinical pharmacology, the focus remains on the parent compound, tramadol, and its potent µ-opioid agonist metabolite, O-desmethyltramadol (M1), as the primary drivers of tramadol's analgesic efficacy. This in-depth guide provides the foundational data and methodologies for researchers to understand the specific and limited role of this compound within the complex pharmacology of tramadol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
The In Vivo Genesis of (-)-N-Desmethyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a widely prescribed synthetic opioid analgesic, exerts its therapeutic effects through a complex interplay of opioid and non-opioid mechanisms. Its in vivo journey is marked by extensive metabolism, primarily in the liver, leading to the formation of various metabolites that significantly influence its pharmacological profile. Among these, (-)-N-Desmethyl Tramadol (NDT), also known as M2, is a product of N-demethylation, a crucial pathway in the overall clearance and disposition of the parent drug. This technical guide provides an in-depth exploration of the in vivo formation of this compound, detailing the metabolic pathways, enzymatic drivers, quantitative data, and the experimental protocols essential for its study.
Metabolic Pathway: The N-Demethylation of Tramadol
The primary route for the formation of N-Desmethyl Tramadol is the N-demethylation of the tramadol molecule. This Phase I metabolic reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system within the liver. Specifically, the isoforms CYP2B6 and CYP3A4 are the key enzymes responsible for this transformation.[1][2][3][4][5] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is renowned for producing a more potent µ-opioid agonist, the N-demethylation pathway leading to NDT is a significant contributor to the overall metabolism and clearance of tramadol.[1][6]
The metabolism of tramadol is stereoselective, and the disposition of its enantiomers can differ. Tramadol is administered as a racemic mixture of (+)-tramadol and (-)-tramadol. Both enantiomers contribute to the analgesic effect through different mechanisms.[1][7] The N-demethylation process can occur for both enantiomers, leading to the formation of (+)-N-Desmethyl Tramadol and this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tramadol | opioid pain medication | CAS# 27203-92-5 | InvivoChem [invivochem.com]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Differential Roles of CYP2B6 and CYP3A4 in the Formation of (-)-N-Desmethyl Tramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tramadol (B15222), a widely prescribed synthetic opioid analgesic, undergoes extensive hepatic metabolism, significantly influencing its efficacy and safety profile. The N-demethylation of tramadol to N-desmethyl tramadol (M2) is a critical clearance pathway mediated primarily by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3] This technical guide provides an in-depth analysis of the roles of these two enzymes in the formation of the specific enantiomer, (-)-N-desmethyl tramadol. While tramadol is administered as a racemic mixture, its enantiomers and their metabolites exhibit distinct pharmacological properties. Understanding the stereoselective metabolism of tramadol is therefore crucial for drug development, predicting drug-drug interactions, and advancing personalized medicine. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Tramadol's analgesic effect is attributed to both its parent enantiomers and its primary active metabolite, O-desmethyl tramadol (M1). The formation of M1 is catalyzed by CYP2D6.[4][5] Concurrently, the N-demethylation pathway, leading to the formation of N-desmethyl tramadol (M2), is a significant route of tramadol's metabolic clearance, predominantly catalyzed by CYP2B6 and CYP3A4. N-desmethyl tramadol is generally considered to be pharmacologically inactive.[1] The stereochemistry of tramadol and its metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic profiles.[6][7] This guide focuses on the formation of this compound, providing a comprehensive resource for researchers in the field.
Quantitative Data
The available literature on the specific enzyme kinetics for the formation of this compound by individual recombinant CYP2B6 and CYP3A4 is limited.[8] Most studies have focused on the overall N-demethylation in human liver microsomes (HLMs) or the pharmacokinetics of the racemic mixture. The following tables summarize the available data.
Table 1: Pharmacokinetic Parameters of Tramadol and N-Desmethyl Tramadol
| Parameter | Tramadol | N-Desmethyl Tramadol (M2) | Reference(s) |
| Peak Plasma Concentration (Cmax) | 70 - 592 ng/mL (after 100 mg oral dose) | Data not consistently available | [8] |
| Time to Peak Plasma Concentration (Tmax) | ~1.6 - 2 hours (oral) | Data not consistently available | [8] |
| Elimination Half-life (t½) | 6.3 ± 1.4 hours | Data not consistently available | [8] |
| Protein Binding | ~20% | Data not consistently available | [8] |
Table 2: Enzyme Kinetic Parameters for Tramadol N-Demethylation in Human Liver Microsomes
| Enzyme System | Substrate | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |
| Human Liver Microsomes | Racemic Tramadol | ~1021 (High-affinity site) | Not explicitly reported | [8] |
| Human Liver Microsomes | (+)-Tramadol | N-demethylation best described by a two-site model | N-demethylation preferentially metabolizes the (+)-enantiomer | [9] |
| Human Liver Microsomes | (-)-Tramadol (B15223) | N-demethylation best described by a two-site model | Lower rate of N-demethylation compared to (+)-tramadol | [9] |
Note: Specific Km and Vmax values for the N-demethylation of (-)-tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the literature, representing a key area for future research.[8]
Experimental Protocols
The following protocols provide a general framework for conducting in vitro studies on tramadol metabolism.
In Vitro Metabolism of (-)-Tramadol using Human Liver Microsomes or Recombinant CYPs
This protocol outlines a typical experiment to investigate the formation of this compound.
Materials:
-
(-)-Tramadol Hydrochloride
-
Human Liver Microsomes (HLMs) or recombinant human CYP2B6 and CYP3A4
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (e.g., a stable isotope-labeled analog of N-desmethyl tramadol)
-
Acetonitrile (B52724) (ice-cold)
-
Microcentrifuge tubes
-
Shaking water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs or recombinant CYP enzyme, and the (-)-tramadol stock solution to achieve the desired final concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[8]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[8]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[8] The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[8] This step precipitates the proteins and halts the enzymatic activity.
-
Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section describes a general LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A chiral column capable of separating the enantiomers of N-desmethyl tramadol is essential for this specific analysis.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]
-
Injection Volume: 5-10 µL.[8]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
-
N-desmethyl tramadol: e.g., m/z 250.2 → 58.2[8]
-
Internal Standard: Specific to the chosen internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the analyte.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).
Visualizations
Metabolic Pathway of Tramadol
References
- 1. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective pharmacokinetics of tramadol in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Chirality: A Technical Guide to Stereoselectivity in Tramadol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a widely prescribed centrally acting analgesic, presents a fascinating case study in the clinical significance of stereochemistry. Marketed as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, its therapeutic effect is a complex interplay between the parent drug's enantiomers and their primary active metabolite, O-desmethyltramadol (M1), which also exists in enantiomeric forms. This technical guide provides an in-depth exploration of the stereoselective metabolism of tramadol, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the enzymatic pathways, pharmacokinetic variations, and pharmacodynamic consequences of this chirality, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.
The Central Role of Cytochrome P450 in Tramadol's Metabolic Fate
The metabolism of tramadol is predominantly hepatic and is subject to significant stereoselectivity, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The two major initial metabolic pathways are O-demethylation and N-demethylation.[1][2]
-
O-demethylation to O-desmethyltramadol (M1): This is the most clinically significant metabolic pathway as it leads to the formation of M1, a metabolite with a much higher affinity for the µ-opioid receptor than the parent drug.[3][4] This conversion is almost exclusively catalyzed by CYP2D6 .[1][2] Crucially, this process is highly stereoselective, with a preference for the metabolism of (+)-tramadol to (+)-M1.[5] However, in vitro studies with human liver microsomes have shown a higher Vmax for the O-demethylation of (-)-tramadol.[6][7] This apparent discrepancy highlights the complexity of in vitro versus in vivo metabolic studies.
-
N-demethylation to N-desmethyltramadol (M2): This pathway is catalyzed by CYP3A4 and CYP2B6 .[1][2] N-demethylation also exhibits stereoselectivity, with a preference for the (+)-enantiomer of tramadol.[6]
-
Further Metabolism: The primary metabolites, M1 and M2, can undergo further metabolism, including N-demethylation of M1 to N,O-didesmethyltramadol (M5) and conjugation reactions (glucuronidation and sulfation) to form more water-soluble compounds for excretion.[8][9]
The genetic polymorphism of CYP2D6 is a major determinant of the pharmacokinetic and pharmacodynamic variability of tramadol.[10] Individuals can be classified into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two deficient CYP2D6 alleles, leading to significantly reduced O-demethylation of tramadol.
-
Intermediate Metabolizers (IMs): Possess one deficient and one functional allele or two partially active alleles.
-
Extensive Metabolizers (EMs): Have two functional CYP2D6 alleles (the "normal" phenotype).
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, resulting in accelerated metabolism.
This genetic variability has profound implications for the stereoselective metabolism of tramadol, leading to distinct pharmacokinetic profiles and clinical outcomes.
Quantitative Analysis of Stereoselective Pharmacokinetics
The stereoselective metabolism of tramadol results in significant differences in the pharmacokinetic profiles of its enantiomers and metabolites, particularly between different CYP2D6 metabolizer phenotypes.
Table 1: Pharmacokinetic Parameters of Tramadol and M1 Enantiomers in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers after a Single Oral Dose of Racemic Tramadol
| Parameter | Analyte | EM Phenotype (Mean ± SD or Range) | PM Phenotype (Mean ± SD or Range) | Fold Difference (PM/EM) | Reference |
| AUC (ng·h/mL) | (+)-Tramadol | 1657 ± 453 | 3281 ± 830 | 1.98 | [11] |
| (-)-Tramadol | 1424 ± 360 | 2478 ± 573 | 1.74 | [11] | |
| (+)-M1 | 291 ± 104 | 67 ± 29 | 0.23 | [11] | |
| (-)-M1 | 247 ± 78 | 277 ± 115 | 1.12 | [11] | |
| Cmax (ng/mL) | (+)-Tramadol | 201 ± 55 | 258 ± 60 | 1.28 | [12] |
| (-)-Tramadol | 178 ± 45 | 215 ± 48 | 1.21 | [12] | |
| (+)-M1 | 45 ± 15 | 5 ± 2 | 0.11 | [12] | |
| (-)-M1 | 38 ± 12 | 29 ± 10 | 0.76 | [12] | |
| t1/2 (h) | (+)-Tramadol | 5.6 ± 1.1 | 8.9 ± 1.9 | 1.59 | [12] |
| (-)-Tramadol | 5.8 ± 1.2 | 8.7 ± 1.8 | 1.50 | [12] | |
| (+)-M1 | 7.0 ± 1.5 | 11.2 ± 2.5 | 1.60 | [12] | |
| (-)-M1 | 7.5 ± 1.6 | 10.5 ± 2.1 | 1.40 | [12] |
Data are presented as representative values from the cited literature and may vary between studies.
Table 2: In Vitro Michaelis-Menten Kinetic Parameters for Tramadol Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enantiomer | Km (µM) | Vmax (pmol/mg/min) | Reference |
| O-demethylation | (+)-Tramadol | 210 | 125 | [6][7] |
| (-)-Tramadol | 210 | 210 | [6][7] | |
| N-demethylation | (+)-Tramadol | High-affinity site: N/A | N/A | [6] |
| Low-affinity site: N/A | N/A | [6] |
N/A: Specific values for the two-site kinetic model of N-demethylation were not detailed in the abstract.
Pharmacodynamic Consequences of Stereoselectivity
The distinct pharmacological profiles of the enantiomers of tramadol and its primary metabolite, M1, are central to the drug's overall analgesic effect.
-
(+)-Tramadol: Primarily acts as a serotonin (B10506) reuptake inhibitor and is a weak µ-opioid receptor agonist.[1][3]
-
(-)-Tramadol: Primarily inhibits norepinephrine (B1679862) reuptake.[1]
-
(+)-M1: Is a potent µ-opioid receptor agonist, with an affinity approximately 200 times greater than that of the parent compound.[4][13] It is considered the primary contributor to the opioid-mediated analgesia of tramadol.
-
(-)-M1: Has a significantly lower affinity for the µ-opioid receptor compared to the (+)-enantiomer.[14]
The synergistic action of these different mechanisms contributes to the overall analgesic efficacy of racemic tramadol.
Table 3: Binding Affinities (Ki) of Tramadol Enantiomers and Metabolites for Human Opioid Receptors
| Compound | µ-Opioid Receptor Ki (nM) | Reference |
| (+)-Tramadol | 15700 | [14] |
| (-)-Tramadol | 28800 | [14] |
| Racemic Tramadol | 17000 | [14] |
| (+)-M1 | 153 | [14] |
| (-)-M1 | 9680 | [14] |
| Racemic M1 | 3190 | [14] |
| Morphine | 7.1 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of tramadol's stereoselective metabolism.
Enantioselective Quantification of Tramadol and its Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of the enantiomers of tramadol, O-desmethyltramadol (M1), and N-desmethyltramadol (M2) in human plasma.
4.1.1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 0.5 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., deuterated analogs of tramadol and its metabolites).
-
Add 200 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-heptane).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A chiral stationary phase column, such as one based on alpha-1-acid glycoprotein (B1211001) (AGP) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate).[15][16]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separation consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[16] The exact composition and gradient will depend on the specific chiral column used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible chromatography.
4.1.3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each enantiomer and internal standard are monitored.
In Vitro Metabolism of Tramadol using Human Liver Microsomes
This protocol describes a typical experiment to investigate the in vitro metabolism of tramadol enantiomers.
4.2.1. Materials
-
Pooled human liver microsomes (HLMs)
-
(+)-Tramadol and (-)-Tramadol
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard
4.2.2. Incubation Procedure
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the tramadol enantiomer (at various concentrations to determine kinetic parameters) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of metabolites using a validated LC-MS/MS method.
Conclusion
The stereoselective metabolism of tramadol is a critical factor influencing its efficacy and safety. The polymorphic nature of CYP2D6, the primary enzyme responsible for the formation of the active M1 metabolite, leads to significant interindividual variability in pharmacokinetic and pharmacodynamic responses. A thorough understanding of these stereoselective processes is paramount for drug development professionals aiming to optimize analgesic therapy and for researchers investigating the complex pharmacology of this widely used drug. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research and development in this area.
References
- 1. Tramadol as a new probe for cytochrome P450 2D6 phenotyping: a population study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of fixed-dose combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of CYP2D6 and OCT1 polymorphisms on the pharmacokinetics of tramadol: Implications for clinical safety and dose rationale in paediatric chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the enantiomers of trans-tramadol and its active metabolite, trans-O-demethyltramadol, in healthy male and female chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Gender-related differences in pharmacokinetics of enantiomers of trans-tramadol and its active metabolite, trans-O-demethyltramadol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assay for the simultaneous determination of tramadol and its metabolites in microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Pharmacokinetics of tramadol enantiomers and their respective phase I metabolites in relation to CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Reversed-Phase Mode LC-MS/MS Method Using a Polysaccharide Chiral Selector for Simultaneous Quantitation of Each Enantiomer of Tramadol and its Metabolites in Human Plasma and Evaluation of CYP-Mediated Stereoselective Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(-)-N-Desmethyl Tramadol: A Comprehensive Technical Guide to its Role as a Biomarker of Tramadol Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a synthetic opioid analgesic, is widely prescribed for the management of moderate to severe pain. Its complex pharmacological profile, involving both opioid and non-opioid mechanisms, is further complicated by its extensive metabolism into several active and inactive metabolites. Among these, (-)-N-desmethyl tramadol (NDT), a primary metabolite, serves as a crucial biomarker for monitoring tramadol use, assessing patient compliance, and in forensic toxicology. This technical guide provides an in-depth analysis of this compound, focusing on its metabolic pathway, pharmacokinetic properties, and the analytical methodologies for its detection.
Metabolism and Pharmacokinetics
Tramadol is metabolized in the liver primarily through two major pathways: O-demethylation and N-demethylation.[1] The N-demethylation of tramadol to N-desmethyl tramadol is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[1][2][3] While the O-desmethyl metabolite (ODT or M1) is a more potent opioid agonist than the parent drug, NDT is considered to have significantly less pharmacological activity.[4] However, its consistent formation and excretion make it a reliable indicator of tramadol administration.
The pharmacokinetics of tramadol and its metabolites can be influenced by an individual's CYP2D6 genotype, which primarily affects the O-demethylation pathway.[3] This can lead to variations in the concentrations of ODT. In contrast, the N-demethylation pathway to NDT is less affected by this polymorphism. In individuals who are poor metabolizers via the CYP2D6 pathway, the N-demethylation route may become more prominent.[3]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for N-desmethyl tramadol (NDT) following oral administration of tramadol in humans. It is important to note that data specific to the (-) enantiomer are limited, and the presented values generally represent the racemic mixture.
| Parameter | Value | Population/Study Details | Source |
| Plasma Concentrations | |||
| Cmax (Maximum Concentration) | 5.1–317 ng/mL | Non-cancer patients | [5] |
| Cmax (Maximum Concentration) | 4.9–250 ng/mL | Cancer patients | [5] |
| AUC1-6 (Area Under the Curve) | Significantly higher in patients with low Cholinesterase activity | Postoperative surgical patients | [6] |
| Urinary Excretion | |||
| Limit of Quantification (LOQ) | 20 ng/mL | Healthy volunteers after a 50 mg oral dose | [7] |
| Detectability | Up to 7 days | Healthy volunteers after a 50 mg oral dose | [7] |
This compound as a Biomarker
The utility of this compound as a biomarker stems from several key factors:
-
Prevalence: NDT is a major metabolite of tramadol, consistently found in biological samples of individuals who have consumed the drug.[8]
-
Distinct Metabolic Pathway: Its formation via CYP3A4 and CYP2B6 provides an independent marker from the highly variable CYP2D6-mediated O-demethylation pathway.
-
Urinary Excretion: A significant portion of tramadol metabolites, including NDT, are excreted in the urine, making it a suitable matrix for non-invasive compliance monitoring.[9] The presence of NDT in urine is a strong indicator of recent tramadol use.[9]
Experimental Protocols
Accurate and reliable quantification of this compound is essential for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed for this purpose.
Sample Preparation
1. Liquid-Liquid Extraction (LLE) for Urine Samples
-
Objective: To isolate NDT from the urine matrix.
-
Procedure:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add an appropriate internal standard.
-
Basify the sample by adding 1 mL of 0.1 M sodium carbonate solution.[8]
-
Add 5 mL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).[10]
-
Vortex the mixture for 1 minute and then centrifuge.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[8]
-
2. Protein Precipitation for Plasma Samples
-
Objective: To remove proteins from plasma that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.[11]
-
Add an appropriate internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.[11]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup or concentration steps if necessary.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is typically used for separation.[12]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-desmethyl tramadol are monitored.
-
MRM Transition: A common transition for N-desmethyl tramadol is m/z 250 -> 44.[12][13]
-
Visualizations
Caption: Metabolic pathway of tramadol.
References
- 1. droracle.ai [droracle.ai]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]
- 4. ClinPGx [clinpgx.org]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. logan.testcatalog.org [logan.testcatalog.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 13. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Tramadol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of tramadol (B15222) metabolism, providing a comprehensive overview for researchers, scientists, and drug development professionals. Tramadol, a widely used centrally acting analgesic, undergoes extensive metabolic transformation, which is critical to both its efficacy and its potential for adverse effects. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the complex metabolic pathways.
Introduction to Tramadol Metabolism
Tramadol is administered as a racemic mixture of (+)-tramadol and (-)-tramadol (B15223). Its analgesic effects are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. The metabolism of tramadol is a critical determinant of its pharmacological activity, as it is converted into multiple metabolites, some of which possess significantly greater opioid activity than the parent compound. The primary site of tramadol metabolism is the liver, involving both Phase I and Phase II enzymatic reactions.[1][2]
Key Metabolic Pathways
Tramadol is primarily metabolized via two major Phase I pathways: O-demethylation and N-demethylation. These reactions are catalyzed by various cytochrome P450 (CYP) enzymes.[3] The resulting metabolites can then undergo further biotransformation, including additional demethylation and Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[4]
O-Demethylation to O-desmethyltramadol (M1)
The O-demethylation of tramadol to its principal active metabolite, O-desmethyltramadol (M1), is predominantly catalyzed by the polymorphic enzyme CYP2D6 .[5][6] The M1 metabolite exhibits a significantly higher affinity for the µ-opioid receptor—up to 200-300 times that of the parent drug—and is considered the primary contributor to tramadol's opioid-mediated analgesic effects.[7] The stereoselectivity of this pathway is notable, with the O-demethylation of (-)-tramadol occurring at a higher rate than that of (+)-tramadol.[8]
N-Demethylation to N-desmethyltramadol (M2)
The N-demethylation of tramadol results in the formation of N-desmethyltramadol (M2), a largely inactive metabolite. This pathway is mainly catalyzed by CYP3A4 and CYP2B6 .[2] The kinetics of N-demethylation are more complex than O-demethylation and have been described by a two-site (two-enzyme) model.[8]
Further Metabolism and Phase II Conjugation
The primary metabolites, M1 and M2, can be further metabolized. For instance, M1 can be N-demethylated to N,O-didesmethyltramadol (M5), and M2 can be O-demethylated to M5. M2 can also be further N-demethylated to N,N-didesmethyltramadol (M3).[2]
Following Phase I metabolism, tramadol and its metabolites undergo Phase II conjugation reactions. The active M1 metabolite is primarily inactivated through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 and UGT1A8 being the most active isoforms.[7]
The following diagram illustrates the primary metabolic pathways of tramadol.
Quantitative Data on Tramadol Metabolism
The following tables summarize key quantitative data related to the pharmacokinetics of tramadol and its metabolites, as well as the enzyme kinetics of the primary metabolic reactions.
Table 1: Pharmacokinetic Parameters of Tramadol and its Metabolites in Humans (Single Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Renal Clearance (mL/min) |
| Tramadol | 349.3 ± 76.7 | 1.6 ± 0.4 | 6.7 ± 1.0 | 114.7 ± 44.5 |
| M1 (O-desmethyltramadol) | 88.7 ± 30.3 | 2.4 ± 0.7 | 7.7 ± 1.4 | 193.9 ± 67.6 |
| M2 (N-desmethyltramadol) | 23.1 ± 11.4 | 2.8 ± 1.0 | 9.8 ± 2.6 | 116.1 ± 61.8 |
| M5 (N,O-didesmethyltramadol) | 30.0 ± 11.7 | 2.7 ± 1.4 | 10.5 ± 2.7 | 252.0 ± 91.5 |
| Data are presented as mean ± SD following a single 100 mg oral dose of tramadol in healthy volunteers.[9] |
Table 2: Enzyme Kinetic Parameters for Tramadol Metabolism in Human Liver Microsomes
| Metabolic Reaction | Enzyme | Enantiomer | Km (µM) | Vmax (pmol/mg/min) |
| O-demethylation | CYP2D6 | (+)-tramadol | 210 | 125 |
| (-)-tramadol | 210 | 210 | ||
| N-demethylation | CYP3A4 / CYP2B6 | Racemic | ~1021 (high affinity component) | Not specified |
| Data for O-demethylation from Paar et al. (1992)[8]. Data for N-demethylation from Subrahmanyam et al. (2001), which describes a more complex two-site kinetic model[10]. |
Table 3: Binding Affinities (Ki) for the µ-Opioid Receptor
| Compound | Ki (µM) |
| (+/-)-Tramadol | 2.4 |
| (+)-M1 | 0.0034 |
| (-)-M1 | 0.24 |
| (+/-)-M5 | 0.1 |
| Data from Gillen et al. (2000) as cited in PharmGKB[7]. |
Influence of Genetic Polymorphisms
The genetic polymorphism of the CYP2D6 enzyme is a major factor contributing to the significant interindividual variability observed in the analgesic response and adverse effects of tramadol.[5] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype.
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit significantly reduced conversion of tramadol to the active M1 metabolite, which can lead to a lack of analgesic efficacy.[5]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They have a decreased capacity to metabolize tramadol to M1 compared to extensive metabolizers.
-
Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles. They represent the "normal" metabolic phenotype.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles. They metabolize tramadol to M1 at an accelerated rate, which can result in higher than expected concentrations of the active metabolite, increasing the risk of opioid-related side effects, such as respiratory depression.[5]
The following diagram illustrates the impact of CYP2D6 genotype on tramadol metabolism and clinical outcomes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tramadol metabolism.
In Vitro Metabolism of Tramadol in Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetic parameters of tramadol metabolism.
Objective: To characterize the in vitro metabolism of tramadol to its O- and N-demethylated metabolites in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Tramadol hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
100 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (B52724) (ice-cold)
-
Microcentrifuge tubes or 96-well plate
-
Shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol (B129727) or water).
-
On the day of the experiment, thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or well of a 96-well plate, add the HLM suspension.
-
Add the tramadol solution to achieve a range of final concentrations (e.g., 0.5 to 500 µM) to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the linearity of the reaction rate.
-
-
Reaction Termination:
-
At each designated time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify tramadol and its metabolites (M1 and M2).
-
The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.
Quantification of Tramadol and Metabolites by LC-MS/MS
This protocol provides a general procedure for the analysis of tramadol and its metabolites in biological matrices.
Objective: To simultaneously quantify tramadol, O-desmethyltramadol (M1), and N-desmethyltramadol (M2) in plasma or microsomal incubates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Tramadol: Q1 m/z 264.2 -> Q3 m/z 58.1
-
O-desmethyltramadol (M1): Q1 m/z 250.2 -> Q3 m/z 58.1
-
N-desmethyltramadol (M2): Q1 m/z 250.2 -> Q3 m/z 44.1
-
Internal Standard: Specific transition for the chosen standard.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for injection onto the LC-MS/MS system.
Conclusion
The metabolism of tramadol is a complex process with significant clinical implications. The conversion of tramadol to its active metabolite, M1, by CYP2D6 is a critical step for its analgesic efficacy. The profound impact of genetic polymorphisms in CYP2D6 highlights the importance of pharmacogenomic considerations in personalizing tramadol therapy to optimize pain management while minimizing the risk of adverse events. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the intricacies of tramadol metabolism and its clinical consequences.
References
- 1. Trends in Tramadol: Pharmacology, Metabolism, and Misuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polymorphic CYP2D6 mediates O-demethylation of the opioid analgesic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Exploratory Studies of Minor Tramadol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the minor metabolites of the synthetic analgesic, tramadol (B15222). While the pharmacological and toxicological profiles of its major metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), are well-documented, the characterization of its lesser-formed metabolic products remains an area of ongoing investigation. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the complex metabolic pathways, offering a critical resource for researchers in pharmacology, toxicology, and drug development.
Introduction to Tramadol Metabolism
Tramadol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to a diverse array of metabolites. The main pathways involve O- and N-demethylation, hydroxylation, and subsequent conjugation reactions. While M1 is the principal contributor to the opioid-like analgesic effects of tramadol, a number of minor metabolites are also formed, including N,N-didesmethyltramadol (M3), N,N,O-tridesmethyltramadol (M4), and N,O-didesmethyltramadol (M5). Understanding the formation and potential activity of these minor metabolites is crucial for a complete picture of tramadol's disposition, potential for drug-drug interactions, and variability in patient response.
Quantitative Data on Minor Tramadol Metabolites
Quantitative analysis of minor tramadol metabolites is challenging due to their low concentrations in biological matrices. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled their detection and quantification. The following tables summarize the available quantitative data for minor tramadol metabolites in human plasma and urine.
Table 1: Quantitative Analysis of Minor Tramadol Metabolites in Human Plasma
| Metabolite | Mean Concentration (± SD) (µg/L) | Concentration Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Analytical Method | Reference |
| N,N-didesmethyltramadol (M3) | 1.76 ± 3.0 | - | - | LC-MS/MS | [1] |
| N,N,O-tridesmethyltramadol (M4) | 1.8 ± 2.8 | - | - | LC-MS/MS | [1] |
| N,O-didesmethyltramadol (M5) | 31.8 ± 28.4 | 6.1 - 147 | 2.5 | LC-MS/MS | [1][2] |
Table 2: Quantitative Analysis of Tramadol and its Metabolites in Human Urine
| Analyte | Concentration Range (ng/mL) | Lower Limit of Quantitation (LOQ) (ng/mL) | Analytical Method | Reference |
| Tramadol | 10 - 1000 | 10 | GC-MS | [3] |
| O-desmethyltramadol (M1) | 10 - 1000 | 10 | GC-MS | [3] |
| N-desmethyltramadol (M2) | 10 - 1000 | 20 | GC-MS | [3] |
Note: Comprehensive quantitative data for all minor metabolites in urine from a single study is limited. The provided data for the major metabolites and tramadol offers context for typical concentration ranges found in this matrix.
Pharmacological Activity of Minor Metabolites
Exploratory studies suggest that the pharmacological activity of minor tramadol metabolites at the µ-opioid receptor is significantly lower than that of the parent compound and the major active metabolite, M1.
-
N,N-didesmethyltramadol (M3) and N,N,O-tridesmethyltramadol (M4) are generally considered to be without significant opioid activity.[4] Their contribution to the overall analgesic and adverse effect profile of tramadol is likely negligible.
-
N,O-didesmethyltramadol (M5) exhibits some affinity for the µ-opioid receptor and is more potent than tramadol itself in this regard, but it is considerably less potent than M1.[4] However, its low concentrations in plasma suggest a limited role in the central analgesic effects of tramadol.
Experimental Protocols
The accurate quantification of minor tramadol metabolites requires sensitive and specific analytical methods. The following section details representative experimental protocols for their analysis in biological matrices.
Protocol 1: Simultaneous Determination of Tramadol and its Desmethylates (including M5) in Human Plasma by LC-MS/MS
This method allows for the simultaneous quantification of tramadol, O-desmethyltramadol (ODT), N-desmethyltramadol (NDT), and N,O-didesmethyltramadol (NODT).
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[2]
Liquid Chromatography Conditions
-
Column: Octadecylsilyl (ODS) column (e.g., 3 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and 0.15% formic acid in water (35:65, v/v).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Total Run Time: 10 minutes.[2]
Mass Spectrometry Conditions
-
Ionization: Positive ion electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Tramadol: m/z 264.2 → 58.2
-
O-desmethyltramadol (ODT): m/z 250.2 → 58.2
-
N-desmethyltramadol (NDT): m/z 250.2 → 44.1
-
N,O-didesmethyltramadol (NODT/M5): m/z 236.2 → 44.1[2]
-
Protocol 2: Quantification of N,N,O-tridesmethyltramadol (M4) in Human Plasma by LC-MS/MS
This protocol is specifically tailored for the analysis of the minor metabolite M4.
Sample Preparation: Protein Precipitation
-
To a plasma sample, add a suitable internal standard.
-
Precipitate proteins by adding three volumes of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[5]
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[5]
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI).[5]
-
Detection: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transition for M4: Specific precursor and product ions for M4 should be determined through method development.
Protocol 3: GC-MS Analysis of Tramadol and its N-demethylated Metabolites in Urine
This protocol is suitable for the analysis of N-demethylated metabolites and requires a derivatization step to improve the volatility of the analytes.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a urine sample, add an internal standard.
-
Adjust the pH of the sample to basic conditions (e.g., pH 9-10).
-
Extract the analytes with an organic solvent such as methyl-tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and diethyl ether.[3]
-
Evaporate the organic layer to dryness.
Derivatization
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the derivatization reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient to separate the analytes.
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6]
Visualizing Metabolic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic conversion of tramadol and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of tramadol to its major and minor metabolites.
Caption: A typical experimental workflow for the analysis of tramadol metabolites.
Signaling Pathways
The primary mechanism of action of tramadol and its active metabolite M1 involves a dual action on the central nervous system: weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin (B10506) and norepinephrine.
Caption: Dual-action signaling pathways of tramadol and its metabolites.
Conclusion and Future Directions
The exploratory study of minor tramadol metabolites is an evolving field. While current evidence suggests they play a minimal role in the direct analgesic effects of the parent drug, a comprehensive understanding of their pharmacokinetics and potential for involvement in other biological processes is essential for a complete safety and efficacy profile of tramadol. Future research should focus on:
-
Developing and validating highly sensitive analytical methods for the routine quantification of all minor metabolites in various biological matrices.
-
Conducting in-depth pharmacokinetic studies to better understand the formation and elimination kinetics of these metabolites in different patient populations, including those with genetic polymorphisms in metabolizing enzymes.
-
Investigating the potential for off-target effects or involvement in drug-drug interactions, even if they lack significant opioid receptor activity.
This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of tramadol's complex metabolic landscape.
References
- 1. Role of CYP2D6 polymorphisms in tramadol metabolism in a context of co-medications and overweight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Desmethyltramadol|For Research [benchchem.com]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a centrally acting analgesic used for the treatment of moderate to severe pain. It is metabolized in the liver into several metabolites, including the active O-desmethyl tramadol (M1) and the inactive N-desmethyl tramadol (M2). As tramadol is a chiral molecule, its enantiomers and the enantiomers of its metabolites can exhibit different pharmacological and toxicological profiles. The (-)-N-desmethyl tramadol enantiomer is a key analyte in pharmacokinetic and toxicokinetic studies. Accurate and sensitive analytical methods are crucial for its quantification in biological matrices. This document provides detailed application notes and protocols for the detection of this compound, focusing on chromatographic techniques.
Metabolic Pathway of Tramadol
Tramadol undergoes extensive metabolism primarily through two major pathways: N-demethylation to N-desmethyl tramadol (NDT) and O-demethylation to O-desmethyl tramadol (ODT). These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2B6 and CYP3A4 being the main enzymes responsible for N-demethylation and CYP2D6 for O-demethylation.
Caption: Metabolic pathway of Tramadol.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of N-desmethyl tramadol. Note that not all methods specified enantioselectivity for this compound.
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [1] |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | >0.99 | [1][2] |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [1][3] |
| Enantioselective HPLC | Human Plasma | 2.5 - 75 | 2.5 | >0.993 | [4] |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | [1] |
Experimental Protocols
Enantioselective HPLC Method for this compound in Human Plasma[4]
This method allows for the simultaneous determination of the enantiomers of tramadol, O-desmethyltramadol, and N-desmethyltramadol.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., fluconazole).
-
Add 5 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC system.
b. Chromatographic Conditions
-
Column: AGP column containing alpha1-acid glycoprotein (B1211001) as the chiral selector.
-
Mobile Phase: 30 mM diammonium hydrogen phosphate (B84403) buffer-acetonitrile-triethylamine (98.9:1:0.1, v/v), adjusted to pH 7 with phosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation at 200 nm and emission at 301 nm.
LC-MS/MS Method for N-Desmethyl Tramadol in Human Plasma[1][2]
This method offers high sensitivity and selectivity for the quantification of N-desmethyl tramadol.
a. Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) or methanol (B129727) (often under basic conditions) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and inject it directly into the LC-MS/MS system or after dilution.
b. Chromatographic Conditions [2]
-
Column: A reversed-phase C18 column (e.g., octadecylsilyl column, 3-µm particles).
-
Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometric Detection [2]
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion multiple reaction monitoring (MRM).
-
MRM Transition: Monitor the specific precursor to product ion transition for N-desmethyl tramadol.
GC-MS Method for N-Desmethyl Tramadol in Human Urine[3]
This is a robust and reliable method for the determination of N-desmethyl tramadol in urine.
a. Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 1 mL of urine, add an internal standard.
-
Alkalinize the sample with a suitable buffer.
-
Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Perform a back-extraction with 100 µL of 0.1 M hydrochloric acid.
-
Inject the acidic aqueous layer into the GC-MS system. Derivatization may be required to improve volatility.[1]
b. Chromatographic Conditions [1]
-
Column: Capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: Ramp the temperature to achieve optimal separation.
c. Mass Spectrometric Detection [1]
-
Ionization Mode: Electron Impact (EI).
-
Detection: Monitor specific ions for N-desmethyl tramadol and the internal standard.
Experimental Workflow
The following diagram illustrates a general workflow for the analytical detection of this compound.
Caption: General workflow for analytical detection.
Conclusion
The choice of analytical method for the detection of this compound depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Enantioselective HPLC methods are essential for resolving the stereoisomers, while LC-MS/MS offers the highest sensitivity and selectivity. GC-MS provides a robust alternative, particularly for urine analysis. The detailed protocols provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of tramadol and its main phase I metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (-)-N-Desmethyl Tramadol in Human Plasma using Chiral LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a centrally acting analgesic prescribed as a racemic mixture of two enantiomers, (+) and (-)-tramadol. It is metabolized in the liver into several metabolites, including the N-desmethylated form, N-desmethyl tramadol (NDT or M2). Both tramadol and its metabolites exhibit stereoselectivity in their pharmacological and pharmacokinetic profiles. The individual enantiomers of N-desmethyl tramadol may have different physiological effects and metabolic fates. Therefore, the enantioselective quantification of (-)-N-Desmethyl Tramadol in human plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as in clinical and forensic toxicology.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is based on established and validated procedures, ensuring accuracy and reproducibility for research and drug development applications.
Principle
This method employs a chiral stationary phase to achieve the chromatographic separation of the (+) and (-) enantiomers of N-desmethyl tramadol. The sample preparation involves protein precipitation to remove macromolecules from the plasma matrix. Following separation, detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A stable isotope-labeled internal standard can be used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
(+)-N-Desmethyl Tramadol analytical standard
-
Internal Standard (e.g., N-Desmethyl Tramadol-d3)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Chiral HPLC column (e.g., Chiralpak® AD)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Chiralpak® AD (or equivalent chiral column)
-
Mobile Phase: A typical mobile phase for chiral separation of tramadol metabolites is a mixture of a non-polar organic solvent and an alcohol, such as hexane (B92381) and ethanol, often with a small amount of an amine modifier like diethylamine. For reversed-phase chiral chromatography, a mixture of acetonitrile and aqueous buffer (e.g., ammonium acetate or formate) may be used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 - 10 µL
Note: The specific mobile phase composition and gradient need to be optimized for the chosen chiral column to achieve baseline separation of the N-desmethyl tramadol enantiomers.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 250.2 → Product ion (Q3) m/z 58.1
-
Internal Standard (N-Desmethyl Tramadol-d3): Precursor ion (Q1) m/z 253.2 → Product ion (Q3) m/z 61.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: Mass spectrometry parameters should be optimized for the specific instrument used to maximize signal intensity.
Data Presentation
The following tables summarize the quantitative performance data for the enantioselective analysis of N-desmethyl tramadol in human plasma based on a validated LC-MS/MS method.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Total this compound | 0.1 - 300 | 0.1 |
| Unbound this compound | 0.25 - 125 | 0.25 |
Table 2: Precision and Accuracy for Total this compound
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium | 150 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High | 240 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Data presented are representative and may vary based on instrumentation and specific laboratory conditions. The intra- and inter-assay reproducibility and inaccuracy did not exceed 15%.[1]
Visualizations
Signaling Pathway
Tramadol is metabolized in the liver by cytochrome P450 enzymes. CYP2B6 and CYP3A4 are primarily responsible for the N-demethylation of tramadol to form N-desmethyl tramadol.
Caption: Metabolic pathway of Tramadol to this compound.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.
References
Application Note: Quantitative Analysis of N-Desmethyl Tramadol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tramadol (B15222) is a centrally acting synthetic opioid analgesic used for the treatment of moderate to severe pain.[1] It is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several metabolites, including the primary active metabolite O-desmethyltramadol (ODT) and the less active N-desmethyltramadol (NDT).[1] NDT is formed primarily by CYP2B6 and CYP3A4.[1] The accurate quantification of N-desmethyl tramadol in biological matrices like plasma is crucial for pharmacokinetic studies, clinical toxicology, and understanding the metabolic profile of tramadol.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-desmethyl tramadol in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and a rapid chromatographic run, making it suitable for high-throughput analysis.
Experimental Protocols
Materials, Reagents, and Instrumentation
A summary of the necessary materials and instrumentation is provided in the table below. All reagents should be of HPLC grade or higher.
| Category | Item |
| Standards & Reagents | (-)-N-Desmethyl Tramadol (NDT) Reference Standard |
| Tramadol-d6 (Internal Standard, IS) | |
| Formic Acid (LC-MS Grade) | |
| Acetonitrile (B52724) (LC-MS Grade) | |
| Methanol (B129727) (LC-MS Grade) | |
| Ultrapure Water | |
| Drug-free Human Plasma (K2-EDTA) | |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) or UHPLC system[2] |
| Triple Quadrupole Mass Spectrometer with ESI Source[1][2] | |
| Analytical Balance, Vortex Mixer, Centrifuge |
Preparation of Standards and Quality Controls (QC)
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of N-desmethyl tramadol and Tramadol-d6 (IS) in methanol.[1] Store at -20°C.
-
Working Standard Solutions: Prepare intermediate working standard solutions of NDT by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma for calibration standards.[3]
-
Internal Standard (IS) Working Solution: Dilute the Tramadol-d6 stock solution with methanol to a final concentration of 50 ng/mL.[1]
-
Calibration Standards and QC Samples: Prepare calibration standards by spiking appropriate amounts of the NDT working solutions into blank human plasma to achieve a concentration range of 2.5 ng/mL to 320 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for extracting NDT from plasma samples.[1][4]
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (50 ng/mL Tramadol-d6).[1]
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 17,900 x g for 20 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 35:65 methanol:water with 0.15% formic acid).[1]
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
Caption: Plasma sample preparation workflow using protein precipitation.
LC-MS/MS Method Parameters
The following tables summarize the optimized conditions for the liquid chromatography and mass spectrometry systems.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Octadecylsilyl (C18), 3 µm particle size[1] |
| Mobile Phase | Isocratic: 35% Methanol, 65% Water with 0.15% Formic Acid[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Total Run Time | ~10 minutes[1] |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[1][2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5.5 kV[1] |
| Source Temperature | 600 °C[1] |
| Curtain Gas (CUR) | 30 psi[1] |
| Collision Gas (CAD) | 5 psi[1] |
| Ion Source Gas 1 (GS1) | 60 psi[1] |
| Ion Source Gas 2 (GS2) | 60 psi[1] |
| Dwell Time | 200 ms[1] |
MRM Transitions
Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-Desmethyl Tramadol | 250.2 | 232.2 | -13[1] |
| Tramadol-d6 (IS) | 270.2 | 64.1 | -35[1] |
Note: N-Desmethyl Tramadol and its isomer O-Desmethyl Tramadol have the same precursor ion mass (m/z 250.2).[1] Adequate chromatographic separation is essential for accurate quantification. The retention time for NDT is typically longer than for ODT under reversed-phase conditions.[1]
Caption: Logical workflow of the LC-MS/MS analysis process.
Method Performance and Validation
The analytical method was validated according to established guidelines. The performance characteristics demonstrate that the method is reliable for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 2.5 – 320 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10.2%[1] |
| Inter-day Precision (%RSD) | < 10.2%[1] |
| Accuracy (% Bias) | Within ±10.8% (89.2% to 106.2%)[1] |
| Extraction Recovery | 85.5% – 106.3%[1] |
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of N-desmethyl tramadol in human plasma. The use of a simple protein precipitation protocol and a rapid isocratic chromatographic separation allows for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for pharmacokinetic and toxicological research in studies involving tramadol administration.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of (-)-N-Desmethyl Tramadol from Urine
Introduction
Tramadol (B15222) is a widely prescribed synthetic opioid analgesic for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily through N- and O-demethylation, resulting in metabolites such as (-)-N-Desmethyl Tramadol (NDT).[1][2] The accurate and reliable quantification of tramadol and its metabolites in urine is crucial for various applications, including clinical and forensic toxicology, pharmacokinetic studies, and monitoring patient compliance.[1][2] Solid-phase extraction (SPE) has emerged as a robust and efficient sample preparation technique, offering higher selectivity, reduced solvent consumption, and the potential for automation compared to traditional liquid-liquid extraction methods.[1]
This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine samples. The described method utilizes a mixed-mode cation exchange (MCX) SPE strategy, which has demonstrated high recovery and selectivity for basic compounds like tramadol and its metabolites.[2] An optional enzymatic hydrolysis step is included to enable the determination of total NDT (free and conjugated).
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of tramadol and its metabolites in urine.
| Analyte(s) | Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Tramadol, ODT, NDT | GC-MS | 10 - 1000 | 10 (T, ODT), 20 (NDT) | 98.21 - 102.12 | [3] |
| Tramadol | MISPE-HPLC | - | 3.5 (as µg/L) | >91 | [4] |
| Tramadol, M1, M2 | HPLC-Fluorescence | 2.5 - 500 (T), 1.25 - 500 (M1), 5 - 500 (M2) | 2.5 (T), 1.25 (M1), 5 (M2) | - | [5] |
ODT: O-Desmethyl Tramadol; NDT: N-Desmethyl Tramadol; M1: O-Desmethyl Tramadol; M2: N-Desmethyl Tramadol; T: Tramadol; MISPE: Molecularly Imprinted Solid-Phase Extraction; HPLC: High-Performance Liquid Chromatography; GC-MS: Gas Chromatography-Mass Spectrometry.
Experimental Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Detailed Experimental Protocol
This protocol is a comprehensive procedure for the extraction of this compound from urine using mixed-mode cation exchange (MCX) solid-phase extraction cartridges.
1. Materials and Reagents
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
This compound analytical standard
-
Deuterated internal standard (e.g., Tramadol-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Formic acid
-
Phosphate (B84403) buffer (100 mM, pH 6.0)
-
Acetate (B1210297) buffer (0.2 M, pH 5.0) (for hydrolysis)
-
β-glucuronidase enzyme solution (for hydrolysis)
-
Glass test tubes or polypropylene (B1209903) centrifuge tubes
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation
2.1. For Total this compound (including conjugated forms): Enzymatic Hydrolysis
- Pipette 1.0 mL of the urine sample into a labeled glass test tube.[2]
- Add an appropriate amount of internal standard.
- Add 500 µL of 0.2 M acetate buffer (pH 5.0).[2]
- Add 50 µL of β-glucuronidase solution.[2]
- Gently vortex the mixture for 10 seconds.[2]
- Incubate the mixture at an appropriate temperature and duration as recommended by the enzyme manufacturer (e.g., 60°C for 1-2 hours).[6]
- Allow the sample to cool to room temperature.
2.2. For Free this compound or Post-Hydrolysis Sample:
- If not performing hydrolysis, pipette 1 mL of the urine sample into a centrifuge tube.
- Add 2 mL of 100 mM phosphate buffer (pH 6.0) to the hydrolyzed or neat urine sample and vortex.[6]
- Centrifuge the sample to remove any particulate matter.
3. Solid-Phase Extraction (SPE) Procedure
3.1. Cartridge Conditioning:
- Pass 2 mL of methanol through the MCX cartridge.[6]
- Pass 2 mL of deionized water through the cartridge.
- Pass 2 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.[6] Do not allow the cartridge to go dry before loading the sample.
3.2. Sample Loading:
- Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
3.3. Washing:
- Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
- Follow with a wash of 2 mL of methanol to remove non-polar interferences.[1]
3.4. Elution:
- Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[1]
- Collect the eluate in a clean collection tube.
4. Post-Extraction Processing
4.1. Evaporation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[7]
4.2. Reconstitution:
- Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[1][6]
- Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS or GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Chiral Separation of N-desmethyl Tramadol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of N-desmethyl tramadol (B15222) (NDT) enantiomers. N-desmethyl tramadol is a primary metabolite of the analgesic drug tramadol. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.
The following sections detail methodologies using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), summarizing quantitative data and providing step-by-step experimental protocols.
Section 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC utilizing chiral stationary phases (CSPs) is a robust and widely employed technique for the enantioselective analysis of tramadol and its metabolites. Polysaccharide-based and protein-based CSPs have proven effective for resolving NDT enantiomers.
Application Note 1: Enantioselective Analysis using a Polysaccharide-Based Chiral Stationary Phase
This method is suitable for the simultaneous quantification of the enantiomers of tramadol, O-desmethyl tramadol (M1), and N-desmethyl tramadol (M2) in biological matrices, offering high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (LC-MS/MS).[1][2]
Chromatographic Conditions:
A summary of typical chromatographic conditions for the separation of N-desmethyl tramadol enantiomers using a polysaccharide-based CSP is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Ethanol (95.5:4.5, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Quantitation Limits | 0.1 ng/mL for NDT enantiomers[1] |
Data Presentation:
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous enantioselective analysis of tramadol and its metabolites.[2]
| Analyte | Enantiomer | Calibration Range (ng/mL) | Lower Limit of Quantitation (ng/mL) | Intra- and Inter-assay Inaccuracy and Imprecision |
| N-desmethyl tramadol | (+)-NDT | 0.1 - 300 | 0.1 | < 15% |
| (-)-NDT | 0.1 - 300 | 0.1 | < 15% |
Experimental Protocol: HPLC-MS/MS Method
This protocol outlines the steps for the analysis of NDT enantiomers in a plasma sample.
1. Materials and Reagents:
-
Racemic N-desmethyl tramadol standard
-
Internal Standard (e.g., deuterated analog)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine
-
Water (LC-MS grade)
-
Plasma samples
-
Reagents for liquid-liquid extraction (e.g., methyl t-butyl ether)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the internal standard.
-
Add an appropriate volume of a suitable base to alkalinize the sample.
-
Perform liquid-liquid extraction using methyl t-butyl ether.[2]
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. HPLC-MS/MS Analysis:
-
Set up the HPLC system with the Chiralpak® AD column and the mobile phase as described in the table above.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Acquire data using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[2]
4. Data Analysis:
-
Integrate the peak areas for each NDT enantiomer and the internal standard.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of the NDT enantiomers in the unknown samples from the calibration curve.
Workflow Diagram:
Caption: Experimental workflow for chiral separation of NDT enantiomers by HPLC-MS/MS.
Section 2: Chiral Separation by Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers a powerful alternative to HPLC for chiral separations. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the resolution of enantiomers.
Application Note 2: Enantioselective Analysis using a Cyclodextrin Chiral Selector
This method allows for the simultaneous chiral separation of tramadol and its phase I metabolites, including N-desmethyl tramadol.[3][4] Carboxymethyl-β-cyclodextrin is an effective chiral selector for this separation.
Electrophoretic Conditions:
A summary of typical electrophoretic conditions for the chiral separation of N-desmethyl tramadol enantiomers is presented below.
| Parameter | Condition |
| Capillary | Fused-silica capillary |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer (pH 2.5) containing 5 mM Carboxymethyl-β-cyclodextrin (CMB)[4] |
| Voltage | Optimized for separation (e.g., +17.5 kV)[5] |
| Temperature | 15 °C[5] |
| Injection | Hydrodynamic injection (e.g., 30 mbar for 1 s)[5] |
| Detection | UV detection |
Data Presentation:
The following table summarizes the validation data for the chiral determination of tramadol and its metabolites in urine.[4]
| Analyte | Enantiomer | Concentration Range (µg/mL) | Correlation Coefficient (r) | Within-day Accuracy (%) |
| N-desmethyl tramadol (M2) | (+)-M2 | 0.5 - 10 | > 0.994 | 95.4 - 103.2 |
| (-)-M2 | 0.5 - 10 | > 0.994 | 95.4 - 103.2 |
Experimental Protocol: CE Method
This protocol outlines the steps for the analysis of NDT enantiomers in a urine sample.
1. Materials and Reagents:
-
Racemic N-desmethyl tramadol standard
-
Carboxymethyl-β-cyclodextrin (CMB)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Urine samples
-
Reagents for liquid-liquid extraction
2. Sample Preparation (Liquid-Liquid Extraction):
-
Take a 200 µL aliquot of the urine sample.[4]
-
Perform a double liquid-liquid extraction using an appropriate organic solvent.[4]
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the background electrolyte or an appropriate solvent.
3. CE Analysis:
-
Set up the CE instrument with a fused-silica capillary.
-
Fill the capillary and vials with the background electrolyte (50 mM phosphate buffer, pH 2.5, with 5 mM CMB).
-
Apply the specified voltage and temperature.
-
Inject the prepared sample using hydrodynamic injection.
-
Monitor the separation by UV detection.
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the NDT enantiomers.
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of each enantiomer in the urine samples.
Logical Relationship Diagram:
Caption: Logical relationship for the chiral analysis of NDT by Capillary Electrophoresis.
References
- 1. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and N-desmethyltramadol in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achiral and chiral determination of tramadol and its metabolites in urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous stereoselective analysis by capillary electrophoresis of tramadol enantiomers and their main phase I metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of (-)-N-Desmethyl Tramadol (B15222) (NDT), a primary metabolite of the analgesic drug tramadol. This document includes a summary of key pharmacokinetic parameters, detailed experimental protocols for its quantification in biological matrices, and a visual representation of the analytical workflow.
Introduction
Tramadol is a centrally acting analgesic metabolized in the liver by cytochrome P450 (CYP) enzymes into several metabolites. The main pathways are O-demethylation to O-desmethyltramadol (ODT or M1) and N-demethylation to (-)-N-Desmethyl Tramadol (NDT or M2).[1] While ODT is a more potent µ-opioid receptor agonist than the parent drug, NDT is considered to be an inactive metabolite.[2] The N-demethylation of tramadol is primarily catalyzed by CYP2B6 and CYP3A4.[1] Understanding the pharmacokinetic profile of NDT is crucial for a complete characterization of tramadol's disposition and for investigating potential drug-drug interactions.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound in humans following oral administration of tramadol. The data is compiled from studies in healthy volunteers and postoperative surgical patients.
| Pharmacokinetic Parameter | Value | Population | Notes |
| Maximum Plasma Concentration (Cmax) | 23.1 ± 11.4 ng/mL | Healthy Volunteers | Following a single 100 mg oral dose of tramadol.[3] |
| Time to Maximum Plasma Concentration (Tmax) | 2.8 ± 1.0 h | Healthy Volunteers | Following a single 100 mg oral dose of tramadol.[3] |
| Area Under the Curve (AUC) | AUC | Postoperative Surgical Patients | In poor metabolizers (PM), NDT concentrations were higher compared to extensive (EM) and intermediate metabolizers (IM).[4] |
| Elimination Half-life (t½) | 10.3 ± 2.1 h | Healthy Volunteers | Based on plasma concentration profiles.[3] |
| Renal Clearance (CLR) | 116.1 ± 61.8 mL/min | Healthy Volunteers | Following a single 100 mg oral dose of tramadol.[3] |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive method.
Protocol 1: Quantification of N-Desmethyl Tramadol in Human Plasma using LC-MS/MS
This protocol is adapted from methodologies described for the simultaneous analysis of tramadol and its metabolites.
1. Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., N-Desmethyl Tramadol-d3)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to protein precipitation.
-
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) solution
-
0.1 M Sodium hydroxide (B78521) solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be optimized for the specific instrument)
-
Internal Standard: Precursor ion > Product ion (to be optimized for the specific instrument)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.
-
4. Data Analysis
-
Quantification is performed by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.
Visualizations
Tramadol Metabolism Pathway
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-N-Desmethyl Tramadol in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a widely prescribed synthetic opioid analgesic for the management of moderate to severe pain. Its complex pharmacology involves both opioid and monoaminergic activities, primarily attributed to the parent drug and its metabolites. In the field of forensic toxicology, the accurate identification and quantification of tramadol and its metabolites in biological specimens are crucial for interpreting cases related to drug-impaired driving, poisoning, and post-mortem investigations.[1] One of the key metabolites is N-desmethyltramadol (NDT). This document provides detailed application notes and protocols for the analysis of (-)-N-Desmethyl Tramadol, a stereoisomer of NDT, in forensic toxicology.
Tramadol is metabolized in the liver via two primary pathways: O-demethylation to O-desmethyltramadol (ODT), an active metabolite with a higher affinity for μ-opioid receptors than tramadol itself, and N-demethylation to N-desmethyltramadol (NDT).[2][3] While ODT is the major active metabolite, the presence and concentration of NDT can provide valuable information regarding the timing of drug administration and the metabolic profile of an individual, which can be influenced by genetic factors.[4][5] The N-demethylation of tramadol to NDT is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[2]
Metabolic Pathway of Tramadol
The metabolic conversion of tramadol to its primary metabolites is a critical aspect of its forensic evaluation. The following diagram illustrates the main metabolic pathways.
Analytical Methodologies
The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of N-desmethyltramadol from peer-reviewed studies.
Table 1: Performance of Analytical Methods for N-Desmethyl Tramadol Quantification
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | >0.99 | [6] |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | [6] |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [6][8] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [6] |
Table 2: Post-mortem Concentrations of Tramadol and Metabolites
| Biological Specimen | Tramadol Concentration | O-Desmethyltramadol Concentration | N-Desmethyltramadol Concentration | Reference |
| Heart Blood (4 cases) | 0.17 - 4.4 mg/L | Identified | Identified | [9] |
| Femoral Blood (15 cases) | 0.26 - 2.60 mg/mL | 0.06 - 0.38 mg/mL | Not specified | [10] |
| Cardiac Blood (15 cases) | 0.43 - 4.01 mg/mL | 0.09 - 0.72 mg/mL | Not specified | [10] |
| Vitreous Humor (12 cases) | Mean VH/Blood Ratio: 0.91 | Mean VH/Blood Ratio: 0.94 | Not specified | [11] |
| Bone Marrow (1 case) | 4530 ng/g | Not specified | Qualitatively determined | [12] |
| Muscle (1 case) | 4020 ng/g | Not specified | Qualitatively determined | [12] |
Experimental Protocols
Detailed protocols for the extraction and analysis of this compound are provided below. The use of a deuterated internal standard, such as (+)-N-Desmethyl Tramadol-d3, is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.[1]
Experimental Workflow
The general workflow for the analysis of this compound in biological samples is depicted in the following diagram.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis in Urine
This protocol is based on methodologies described for the simultaneous determination of tramadol and its metabolites.[8][13]
1. Sample Preparation: a. To 1.0 mL of urine in a screw-capped glass tube, add a known amount of a suitable internal standard (e.g., proadifen).[8] b. Add 0.5 mL of a suitable buffer to adjust the pH to basic conditions (e.g., borate (B1201080) buffer, pH 9.2).[13]
2. Liquid-Liquid Extraction (LLE): a. Add 5.0 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.[8][13] b. Centrifuge at 3000 rpm for 10 minutes.[13] c. Transfer the upper organic layer to a clean tube. d. For cleaner extracts, a back-extraction can be performed by adding 1.0 mL of 0.1 M HCl to the organic extract, vortexing, and centrifuging. The aqueous layer is then made basic and re-extracted with an organic solvent.[8]
3. Derivatization: a. Evaporate the organic extract to dryness under a gentle stream of nitrogen. b. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) and heat to facilitate the reaction.[11] Derivatization with propionic anhydride (B1165640) has also been reported to stabilize the metabolites.[14]
4. GC-MS Instrumental Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 250°C and hold for 4 min, then ramp at 70°C/min to 320°C and hold for 5 min.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification of specific ions for N-desmethyltramadol and the internal standard.[13]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis in Plasma
This protocol is a generalized procedure based on common practices for LC-MS/MS analysis of small molecules in biological fluids.[1][6][7]
1. Sample Preparation: a. To 1.0 mL of plasma, add a known amount of an isotopically labeled internal standard (e.g., (+)-N-Desmethyl Tramadol-d3).[1] b. For protein precipitation, add a threefold excess of cold acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins. c. Alternatively, perform Solid-Phase Extraction (SPE) for a cleaner sample.
2. Solid-Phase Extraction (SPE) (Optional but Recommended): a. Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge with methanol (B129727) followed by deionized water and a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).[1] b. Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. c. Washing: Wash the cartridge with deionized water and a weak organic solvent to remove interferences.[1] d. Elution: Elute the analytes with an appropriate solvent, such as methanol or a mixture of methanol and an organic solvent.[1] e. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]
3. LC-MS/MS Instrumental Parameters:
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7][15]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard, providing high selectivity and sensitivity.[7]
Logical Relationship in Forensic Interpretation
The detection and quantification of this compound, in conjunction with tramadol and O-desmethyltramadol, can aid in forensic interpretation. The following diagram illustrates the logical considerations.
The ratio of metabolites to the parent drug can provide insights into the time since the last dose, although this can be significantly influenced by an individual's CYP2D6 genotype.[4][5] For instance, a high ODT/tramadol ratio may suggest a longer time since administration in an extensive metabolizer, while this ratio may remain low in a poor metabolizer.[5] The presence of NDT confirms the metabolism of tramadol through the CYP2B6/CYP3A4 pathway. In cases of fatal intoxication, the concentrations of tramadol and its metabolites in various post-mortem specimens are critical for determining the cause of death.[10][16] However, post-mortem redistribution can affect drug concentrations, and it is often recommended to analyze femoral blood for more reliable quantitative interpretations.[10][16]
Stability of this compound in Biological Samples
The stability of analytes in biological matrices is crucial for accurate quantification. For N-desmethyltramadol, it is recommended to process whole blood samples promptly to prevent enzymatic degradation.[17] In urine, tramadol and its metabolites are generally stable for at least a week at room temperature, a month when refrigerated, and for extended periods when frozen.[17] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes.[17]
Conclusion
The analysis of this compound is an important component of forensic toxicological investigations involving tramadol. The use of robust and validated analytical methods, such as GC-MS and LC-MS/MS, is essential for obtaining reliable and defensible results. The interpretation of this compound concentrations should be performed in the context of the parent drug and other metabolites, along with consideration of the individual's metabolic capacity, to provide a comprehensive toxicological assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tramadol distribution in four postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nyc.gov [nyc.gov]
- 15. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 16. Postmortem redistribution of tramadol and O-desmethyltramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
protocol for synthesizing (-)-N-Desmethyl Tramadol in the lab
I am unable to provide a detailed protocol for the synthesis of (-)-N-Desmethyl Tramadol. The request falls under the category of facilitating the synthesis of controlled substances, which I must decline as a matter of safety and policy.
Providing detailed instructions for the creation of a substance like N-Desmethyl Tramadol, an active metabolite of the opioid analgesic Tramadol, would be irresponsible. The dissemination of such information could be misused and contribute to harmful activities. My purpose is to be a helpful and harmless AI assistant, and that includes preventing the spread of information that could facilitate the production of potentially dangerous substances.
For researchers, scientists, and drug development professionals working in legitimate and authorized settings, access to such protocols should be sought through appropriate, secure, and legal channels, such as peer-reviewed scientific literature, established chemical suppliers, and institutional research guidelines. These sources ensure that the information is handled responsibly by individuals with the necessary training, equipment, and legal authorization to conduct such work safely and ethically.
I can, however, provide general information on the principles of chemical synthesis, laboratory safety protocols, or the history and pharmacology of Tramadol and its metabolites from a purely academic and informational perspective, without providing specific, step-by-step instructions for their creation.
Application Notes and Protocols for Determining (-)-N-Desmethyl Tramadol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N-Desmethyl Tramadol (B15222), also known as M2, is one of the main metabolites of the centrally acting analgesic, Tramadol.[1][2] Tramadol's therapeutic effects are attributed to a dual mechanism of action: agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin (B10506) and norepinephrine (B1679862).[3][4] While the O-desmethyl metabolite (M1) is a potent µ-opioid receptor agonist, (-)-N-Desmethyl Tramadol is considered to have significantly less pharmacological activity.[1][5] These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound at the µ-opioid receptor and the norepinephrine transporter.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay Type | Species | Value | Reference |
| Racemic N-Desmethyl Tramadol | µ-opioid receptor | Radioligand Binding (Ki) | Human | > 10 µM | [1] |
| Racemic N-Desmethyl Tramadol | µ-opioid receptor | [35S]GTPγS Functional Assay | Human | No stimulatory effect | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams are provided.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
µ-Opioid Receptor Binding Assay (Ki Determination)
This protocol determines the binding affinity of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.[1]
-
Radioligand: [3H]Naloxone or another suitable µ-opioid receptor antagonist.[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (B1662785) or another unlabeled opioid ligand at a high concentration.[1]
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]Naloxone, and either binding buffer (for total binding), a high concentration of unlabeled naloxone (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
[35S]GTPγS Functional Assay (Agonist Activity)
This assay measures the functional activation of the µ-opioid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell Membranes: From cells stably expressing the human µ-opioid receptor.[1]
-
[35S]GTPγS. [1]
-
GDP (Guanosine diphosphate). [1]
-
Test Compound: this compound.
-
Positive Control: A known µ-opioid receptor agonist (e.g., DAMGO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[1]
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add cell membranes, GDP, and the test compound or control. Pre-incubate briefly.
-
Initiate the reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate (e.g., for 60 minutes at 30°C) to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and the Emax (maximal effect) for each compound. For this compound, it is expected that there will be no significant stimulation above baseline.[1]
-
Norepinephrine Reuptake Inhibition Assay
This protocol assesses the ability of this compound to inhibit the norepinephrine transporter (NET). A fluorescence-based method is described as a non-radioactive alternative.[6][7]
Materials:
-
Cell Line: HEK293 or SK-N-BE(2)C cells stably expressing the human norepinephrine transporter (hNET).[6][8]
-
Cell Culture Medium: e.g., DMEM with 10% FBS and a selection antibiotic.[6]
-
96-well black, clear-bottom plates.
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
Fluorescent NET Substrate: Commercially available kits provide fluorescent substrates that are taken up by cells via NET.
-
Test Compound: this compound.
-
Positive Control: A known NET inhibitor (e.g., Desipramine).[7]
-
Fluorescence Plate Reader.
Procedure:
-
Seed the hNET-expressing cells into the 96-well plates and culture until they form a confluent monolayer.
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Add assay buffer containing serial dilutions of this compound, the positive control, or a vehicle control to the appropriate wells.
-
Pre-incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Add the fluorescent NET substrate solution to all wells to initiate the uptake.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.
-
Measure the increase in intracellular fluorescence over time (kinetic read) or as a single endpoint reading after a fixed incubation period.
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of substrate uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and perform a non-linear regression to determine the IC50 value.[6]
-
Conclusion
The provided protocols outline standard cell-based assays for characterizing the activity of this compound. Based on existing literature, this metabolite is expected to show very weak to negligible activity at both the µ-opioid receptor and the norepinephrine transporter.[1] These assays are crucial for confirming the pharmacological profile of tramadol's metabolites and for understanding their contribution to the overall therapeutic and side-effect profile of the parent drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of (-)-N-Desmethyl Tramadol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
(-)-N-Desmethyl Tramadol (B15222) (M2) is one of the main metabolites of the centrally acting analgesic, tramadol.[1] Unlike the parent compound and the other primary metabolite, O-desmethyl tramadol (M1), (-)-N-Desmethyl Tramadol is generally considered to be pharmacologically less active.[2] It exhibits a very weak affinity for the µ-opioid receptor and has a negligible effect on the reuptake of serotonin (B10506) and norepinephrine.[1][2] Consequently, its contribution to the analgesic effects of tramadol is thought to be minimal.[1] However, a thorough investigation of its independent pharmacological profile is crucial for a complete understanding of tramadol's overall effects and for the development of new chemical entities.
These application notes provide detailed protocols for utilizing various animal models to characterize the potential behavioral and physiological effects of this compound. The focus is on rodent models, specifically mice and rats, due to their widespread use in pharmacological research.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Parameter | Value | Species | Notes |
| µ-Opioid Receptor | Kᵢ (inhibition constant) | > 10 µM | Human (cloned receptor) | Indicates very weak binding affinity.[1][2] |
| Serotonin Transporter (SERT) | Affinity | Minimal/Negligible | - | Comprehensive quantitative data is limited.[1][2] |
| Norepinephrine Transporter (NET) | Affinity | Minimal/Negligible | - | Comprehensive quantitative data is limited.[1][2] |
Experimental Protocols
General Considerations for Animal Studies:
-
Animal Species and Strain: The choice of species (rat or mouse) and strain can influence behavioral and pharmacokinetic outcomes. Commonly used strains include Sprague-Dawley or Wistar rats and C57BL/6 or Swiss Webster mice.[3]
-
Route of Administration: Administration can be intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO). The choice will depend on the desired pharmacokinetic profile.
-
Dosage: Due to its low potency, higher doses of this compound may be required compared to tramadol or M1. A preliminary dose-response study is recommended to determine an appropriate dose range.
-
Pharmacokinetics: It is advisable to conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when administered exogenously. This will inform the timing of behavioral assessments.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Assessment of Locomotor Activity and Anxiety-Like Behavior (Open Field Test)
Objective: To evaluate the effects of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.
Apparatus:
-
An open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats) made of a non-reflective material.
-
A video camera mounted above the arena to record the sessions.
-
Automated tracking software for data analysis.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (typically 5-10 minutes).
-
Record the session using the overhead camera.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.
-
Analyze the recorded videos using tracking software to quantify the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). A decrease in center time suggests anxiogenic effects.
-
Rearing frequency: An exploratory behavior.
-
Grooming and defecation: Can be indicators of stress.
-
Protocol 2: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
Apparatus:
-
An elevated plus-shaped maze with two open arms and two enclosed arms. For mice, arms are typically 30 cm long and 5 cm wide; for rats, 50 cm long and 10 cm wide. The maze should be elevated 40-50 cm from the floor.[4]
-
A video camera and tracking software.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session for later analysis.
-
Clean the maze thoroughly between animals.
-
Analyze the following parameters:
-
Time spent in the open arms vs. closed arms: An increase in the time spent in the open arms suggests anxiolytic effects.
-
Number of entries into the open and closed arms: Provides information on overall activity.
-
Head dips and stretched-attend postures: Ethological measures of anxiety and risk assessment.
-
Protocol 3: Assessment of Depressive-Like Behavior (Forced Swim Test)
Objective: To evaluate the potential antidepressant or pro-depressant effects of this compound.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[5][6]
-
A video camera for recording.
Procedure:
-
Acclimatize animals to the testing room.
-
Administer this compound or vehicle control. Chronic administration (e.g., once daily for 7-14 days) may be more relevant for assessing antidepressant-like effects.
-
Gently place the animal into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute session.[6]
-
After the session, remove the animal, dry it with a towel, and place it in a heated cage to prevent hypothermia.
-
Analyze the last 4 minutes of the recording for the duration of immobility.[6] A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Metabolic pathway of Tramadol.
Potential (weak) interactions of this compound.
General experimental workflow for behavioral studies.
References
Application Notes and Protocols for the Analysis of (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-N-Desmethyl Tramadol (B15222) is one of the primary metabolites of Tramadol, a widely used synthetic opioid analgesic for treating moderate to severe pain.[1][2] The quantitative analysis of Tramadol and its metabolites, including (-)-N-Desmethyl Tramadol, in biological matrices is essential for pharmacokinetic and bioequivalence studies, as well as in clinical and forensic toxicology.[1][2][3][4] This document provides detailed application notes and protocols for the primary sample preparation techniques used for the analysis of this compound. The methodologies described focus on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, followed by analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][5][6]
Data Presentation: Quantitative Method Performance
The selection of an analytical method for the quantification of this compound is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation.[5] The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).[5] Below is a summary of the performance characteristics of these methods as reported in various studies.
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 1.0 - 600.0 (Tramadol) | 1.0 (Tramadol) | >0.99 | [7] |
| LC-MS/MS | Human Plasma | 0.5 - 300.0 (O-desmethyltramadol) | 0.5 (O-desmethyltramadol) | >0.99 | [7] |
| LC-MS/MS | Human Plasma | 2 - 300 (Tramadol & O-desmethyltramadol) | 2 | >0.998 | [8][9] |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | [5][10] |
| GC-MS | Human Urine | 10 - 1000 (Tramadol, ODT, NDT) | 10 (T, ODT), 20 (NDT) | >0.99 | [11] |
| GC-MS | Human Urine | 10 - 200 (Tramadol) | 10 | 0.99 | [12][13][14] |
| GC-MS | Human Urine | 7.5 - 300 (O-desmethyltramadol) | 7.5 | 0.99 | [12][13][14] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [5] |
| HPLC-UV | Human Plasma | 6.7 - (Tramadol & ODT) | 6.7 | Not Reported | [12] |
Note: LLOQ refers to the Lower Limit of Quantification. ODT refers to O-desmethyltramadol and NDT refers to N-desmethyltramadol.
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex biological samples prior to chromatographic analysis.[3][15] A mixed-mode cation exchange (MCX) SPE methodology is often employed for tramadol and its metabolites due to its high efficiency.[3][15]
Materials and Reagents:
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, Bond Elute Certify).[3][15]
-
Biological Specimen: Urine, plasma, serum, or homogenized tissue.[15]
-
Internal Standard (IS): An appropriate deuterated analog or a compound with similar chemical properties.[15]
-
Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Deionized water, Formic acid, Ammonium (B1175870) hydroxide (B78521).[3][15]
-
Buffers: 100 mM Sodium acetate (B1210297) buffer (pH 4.5) or 0.1 M Phosphate buffer (pH 6.0).[15]
-
Elution Solvent: A freshly prepared solution of 5% ammonium hydroxide in methanol or a mixture of dichloromethane:isopropanol:ammonia (80:18:2, v/v/v).[3]
Protocol for Urine Samples:
-
Enzymatic Hydrolysis (for total drug concentration):
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analytes with 1.5 mL of the elution solvent.[3] Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique that partitions the analyte between an aqueous sample and an immiscible organic solvent.[1]
Materials and Reagents:
-
Biological Specimen: Urine or plasma.[1]
-
Internal Standard (IS).
-
pH adjusting solution: Sodium carbonate solution or borate (B1201080) buffer (pH 9.2).[1][6]
-
Extraction Solvents: Methyl tert-butyl ether (MTBE), a mixture of ethyl acetate and diethyl ether (1:1, v/v), or diethyl ether-dichloromethane-butanol (5:3:2, v/v/v).[1][12][13][14]
-
Back-extraction solution (optional): 0.1 M Hydrochloric acid.[11]
Protocol for Urine/Plasma:
-
Sample Preparation:
-
Pipette 1 mL of the biological sample into a tube.
-
Add the internal standard.
-
-
pH Adjustment:
-
Extraction:
-
Add 3-5 mL of the extraction solvent.
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.[4]
-
-
Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Back-Extraction (Optional, for cleaner extract):
-
Add 1 mL of 0.1 M hydrochloric acid to the collected organic phase.[11]
-
Vortex and centrifuge. Transfer the aqueous layer (containing the protonated analyte) to a fresh tube.
-
Re-basify the aqueous layer and perform a second extraction with the organic solvent.
-
-
Evaporation and Reconstitution:
Protein Precipitation
This is a simpler and faster method, often used for plasma or serum samples, especially before LC-MS/MS analysis.[7][8][9]
Materials and Reagents:
-
Biological Specimen: Plasma or serum.
-
Internal Standard (IS).
-
Precipitating Agent: Acetonitrile (ACN) or perchloric acid.[2][7][8][9]
Protocol for Plasma/Serum:
-
Sample Preparation:
-
Precipitation:
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.[2]
-
-
Evaporation and Reconstitution (Optional but recommended for concentration):
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.[2]
-
Conclusion
The choice of sample preparation technique for this compound analysis depends on various factors including the biological matrix, the required sensitivity, and the analytical instrumentation available. Solid-phase extraction generally provides the cleanest extracts and highest recovery, making it suitable for methods requiring low detection limits. Liquid-liquid extraction offers a good balance between cleanliness and simplicity. Protein precipitation is the fastest method and is well-suited for high-throughput analysis, particularly with the sensitivity and selectivity of LC-MS/MS. The protocols provided here serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 11. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. Simultaneous Determination of Tramadol and Its Metabolite in Human Urine by the Gas Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Nuances of (-)-N-Desmethyl Tramadol Quantification in Hair: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the quantification of (-)-N-Desmethyl Tramadol (B15222) (NDMT), a key metabolite of Tramadol, in hair samples. Hair analysis offers a unique window into long-term drug exposure, but the intricate nature of the hair matrix and the low concentrations of metabolites present significant analytical hurdles. This guide is designed to equip researchers with the knowledge to navigate these complexities, ensure data accuracy, and maintain the integrity of their experimental findings.
Troubleshooting Guide
This section addresses common problems encountered during the quantification of (-)-N-Desmethyl Tramadol in hair, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape or Tailing for this compound | - Inappropriate LC column chemistry or mobile phase pH.- Active sites on the column or in the LC system.- Sample solvent mismatch with the mobile phase. | - Column Selection: Use a column suitable for basic compounds, such as a C18 column with end-capping or a phenyl-hexyl column.- Mobile Phase Optimization: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Incorporate additives like formic acid or ammonium (B1175870) formate.[1]- System Passivation: Flush the LC system with a high-organic mobile phase to minimize interactions with active sites.- Solvent Matching: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. |
| High Matrix Effect (Ion Suppression or Enhancement) | - Co-elution of endogenous matrix components (e.g., lipids, melanin).- Inefficient sample cleanup. | - Improve Sample Preparation: Employ a more rigorous extraction and cleanup method, such as solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.[2][3]- Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.- Matrix-Matched Calibrators: Prepare calibration standards in a blank hair matrix that has been processed in the same manner as the samples to compensate for the matrix effect.[4]- Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound can help correct for matrix effects. |
| Low Recovery of this compound | - Incomplete extraction from the hair matrix.- Inefficient elution from the SPE cartridge.- Analyte degradation during sample processing. | - Optimize Extraction: Experiment with different extraction solvents (e.g., methanol (B129727), acetonitrile, or mixtures with acidic/basic modifiers) and incubation times/temperatures.[4][5]- SPE Elution: Ensure the elution solvent is strong enough to displace the analyte from the sorbent. Test different solvent compositions and volumes.- Assess Stability: Conduct stability experiments at each step of the sample preparation process to identify any potential for degradation. |
| Inconsistent or Non-Reproducible Results | - Variability in sample homogenization.- Inconsistent pipetting or dilution.- Fluctuations in instrument performance. | - Standardize Homogenization: Use a consistent method for pulverizing or cutting the hair samples to ensure uniform particle size.[5]- Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling.- Instrument Performance Monitoring: Run system suitability tests before each analytical batch to ensure the instrument is performing optimally. |
| Difficulty in Distinguishing Ingestion from External Contamination | - Presence of Tramadol on the hair surface from environmental exposure. | - Thorough Decontamination: Implement a rigorous washing procedure for the hair samples before extraction. Common washing steps include dichloromethane (B109758), water, and methanol.[3]- Metabolite Ratio Analysis: The presence of metabolites like this compound is a strong indicator of ingestion, as they are not typically present in the environment. Analyze the ratio of metabolite to parent drug.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in hair?
The concentration of this compound in hair is generally low and can vary significantly depending on the dosage, frequency of use, and individual metabolism. Studies have reported concentrations ranging from picograms to nanograms per milligram of hair. For instance, in a study of chronic Tramadol users, NDMT concentrations were found to be in the range of 24.88-45.66 ng/mg in a case of abuse, while in therapeutic use cases, the range was 0.45-4.32 ng/mg.[2] Another study observed NDMT concentrations between 0.012-0.86 ng/mg after a single dose.[5]
Q2: How does hair color affect the quantification of this compound?
Hair pigmentation can influence the incorporation of drugs. Melanin, the pigment responsible for hair color, can bind to certain drugs, potentially leading to higher concentrations in darker hair compared to lighter hair for the same dose. One study found that the concentrations of Tramadol and its phase I metabolites, including NDMT, were significantly higher in pigmented rat hair compared to non-pigmented hair.[7] It is crucial to consider the potential impact of hair color when interpreting results and, if possible, to use matrix-matched calibrators of a similar color.
Q3: What are the recommended analytical techniques for quantifying this compound in hair?
The most common and reliable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][8] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like drug metabolites without the need for derivatization.[2][4]
Q4: What are the critical validation parameters for an analytical method for this compound in hair?
A robust method validation should include the assessment of:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2][8]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[2]
-
Recovery: The efficiency of the extraction process.[2]
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.[4]
-
Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions.
Q5: How can I differentiate between the consumption of Tramadol and external contamination of the hair?
The detection of metabolites that are formed in the body, such as this compound and O-Desmethyl Tramadol, is a key indicator of drug ingestion.[6] External contamination would primarily result in the presence of the parent drug, Tramadol, on the hair surface. A thorough decontamination procedure before analysis is also essential to remove surface contaminants.[3] Analyzing the ratio of metabolites to the parent drug can further help in distinguishing between usage and contamination.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for the analysis of this compound (NDMT) and Tramadol in hair.
Table 1: Method Validation Parameters for LC-MS/MS and GC-MS Methods
| Parameter | LC-MS/MS Method 1[2] | LC-MS/MS Method 2[4] | GC-MS Method[8] |
| Linearity Range (ng/mg) | 0.04 - 40.00 | Not explicitly stated for NDMT | 0.1 - 20.0 |
| LOD (ng/mg) | Not explicitly stated for NDMT | Not explicitly stated for NDMT | 0.03 (for Tramadol) |
| LLOQ (ng/mg) | 0.010 - 0.030 | Not explicitly stated for NDMT | 0.08 (for Tramadol) |
| Accuracy (%) | 90 - 110 | Satisfactory | Not explicitly stated |
| Precision (RSD %) | < 10 | Satisfactory | 3.85 - 13.24 |
| Recovery (%) | > 90 | Not explicitly stated | Not explicitly stated |
Table 2: Reported Concentrations of this compound in Hair
| Study Type | Dosage | NDMT Concentration Range (ng/mg) | Reference |
| Chronic Abuse | High, binge pattern | 24.88 - 45.66 | [2] |
| Therapeutic Use | Therapeutic doses | 0.45 - 4.32 | [2] |
| Single Dose Study | 50 or 100 mg | 0.012 - 0.86 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantification of this compound in hair.
Protocol 1: Sample Preparation and LC-MS/MS Analysis[2]
-
Decontamination: Wash hair samples sequentially with dichloromethane and methanol.
-
Incubation: Incubate approximately 20 mg of pulverized hair overnight in diluted hydrochloric acid.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge.
-
Load the acidic extract.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Perform analysis in positive ionization mode, monitoring two transitions per analyte.
-
Protocol 2: Methanolic Extraction for LC-MS/MS[4]
-
Washing: Wash hair samples with dichloromethane.
-
Pulverization: Finely pulverize the washed and dried hair.
-
Extraction: Extract a weighed amount of pulverized hair with methanol in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample to pellet the hair debris.
-
Analysis: Inject a portion of the methanolic supernatant directly into the column-switching LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of this compound in hair.
Caption: General experimental workflow for quantifying this compound in hair.
Caption: A logical flowchart for troubleshooting common analytical issues.
References
- 1. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tramadol chronic abuse: an evidence from hair analysis by LC tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. Development of a column-switching LC-MS/MS method of tramadol and its metabolites in hair and application to a pharmacogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal patterns of tramadol in hair after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite to parent drug concentration ratios in hair for the differentiation of tramadol intake from external contamination and passive exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of hair pigmentation in drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of tramadol and O-desmethyltramadol in hair samples by gas chromatography-electron impact/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (-)-N-Desmethyl Tramadol in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-N-Desmethyl Tramadol (B15222) (NDT) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (-)-N-Desmethyl Tramadol in biological samples?
A1: The primary stability concerns for this compound (NDT) in biological matrices such as plasma, blood, and urine revolve around degradation due to enzymatic activity, pH-mediated hydrolysis, temperature fluctuations, and repeated freeze-thaw cycles. In whole blood, prompt processing is critical to prevent enzymatic degradation.[1]
Q2: What are the recommended storage conditions for ensuring the long-term stability of NDT in plasma and urine?
A2: For long-term storage, plasma samples containing NDT should be kept at -80°C.[2] Under these conditions, NDT in plasma has been shown to be stable for at least one month.[3] For urine samples, tramadol and its metabolites, including NDT, are generally stable for years when frozen.[2]
Q3: How many freeze-thaw cycles can samples containing NDT undergo before significant degradation occurs?
A3: It is a general best practice in bioanalysis to limit freeze-thaw cycles to a maximum of three to five.[2] To mitigate degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot samples into smaller, single-use volumes before initial freezing.[2] Studies have shown that tramadol and its metabolites are stable in plasma for at least three freeze-thaw cycles when stored at -20°C.[4]
Q4: Can NDT be unstable in whole blood during sample collection and handling?
A4: Yes, NDT can be susceptible to enzymatic degradation in whole blood. To ensure stability, it is crucial to process blood samples as quickly as possible after collection. This typically involves separating plasma or serum from the whole blood.[2] If there are concerns about stability in whole blood, it is advisable to conduct a whole blood stability evaluation during method development.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during sample collection and handling at room temperature. | Process samples on wet ice and freeze at -80°C as soon as possible.[2] |
| Inefficient extraction due to suboptimal pH or solvent choice. | Optimize the extraction pH based on the pKa of NDT. Test a panel of extraction solvents to identify the one with the highest recovery.[2] | |
| Adsorption of NDT to container surfaces. | Use low-binding microcentrifuge tubes and pipette tips. If using glassware, consider silanizing the surfaces.[2] | |
| High Variability in Replicate Samples | Inconsistent sample processing (e.g., variations in timing, temperature, or vortexing). | Standardize all sample handling and extraction steps by following a validated and consistent protocol.[2] |
| Matrix effects leading to ion suppression or enhancement in the mass spectrometer. | Utilize a stable isotope-labeled internal standard that co-elutes with NDT to normalize for matrix effects. Evaluate matrix effects from different lots of the biological matrix. | |
| Freeze-thaw instability from multiple cycles. | Limit the number of freeze-thaw cycles to a minimum. Aliquot samples into smaller volumes before the initial freezing.[2] | |
| Chromatographic Peak Tailing or Splitting | Poor column performance due to aging or contamination. | Use a guard column and ensure proper column washing and regeneration procedures are followed. Replace the analytical column if performance does not improve. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of NDT to ensure better peak shape. |
Quantitative Stability Data
The following tables summarize the stability of this compound (NDT) in various biological matrices under different storage conditions.
Table 1: Stability of NDT in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) | Reference |
| Room Temperature | Up to 24 hours | 88.1% - 113.3% | [3] |
| Refrigerated (4°C) | Up to 24 hours | 92.6% - 104.6% (in injection solutions) | [3] |
| Frozen (-20°C) | 1 week (with 3 freeze-thaw cycles) | Stable | [4] |
| Frozen (-20°C) | 4 weeks | Stable | [4] |
| Frozen (-80°C) | Up to 1 month | 89.9% - 111.8% | [3] |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable | [4] |
Table 2: Stability of NDT in Human Urine
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 14 days | Stable | [6] |
| Refrigerated | 14 days | Stable | [6] |
| Frozen | 30 days | Stable | [6] |
| Ambient Temperature | At least 1 week | Generally Stable | [2] |
| Refrigerated | 1 month | Generally Stable | [2] |
| Frozen | Years | Generally Stable | [2] |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation:
-
Thaw frozen, pre-quantified quality control (QC) samples (low and high concentrations) of NDT in the desired biological matrix (e.g., plasma) at room temperature.
-
Keep the QC samples on the bench-top at room temperature for a predetermined period (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, process the QC samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Analyze the samples against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability QC samples at each time point.
-
Compare the mean concentration of the stability samples to the mean concentration of freshly prepared QC samples (time 0).
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Protocol 2: Assessment of Long-Term Stability
-
Sample Preparation and Storage:
-
Prepare a set of QC samples (low and high concentrations) in the desired biological matrix.
-
Divide the samples into aliquots and store them at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
-
Sample Analysis:
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the thawed samples using a validated bioanalytical method against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining NDT at each time point relative to the initial concentration.
-
The analyte is considered stable if the mean concentration at each storage period is within ±15% of the nominal concentration.
-
Protocol 3: Assessment of Freeze-Thaw Stability
-
Sample Preparation and Cycling:
-
Use a set of QC samples (low and high concentrations) for the evaluation.
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., three or five cycles).
-
-
Sample Analysis:
-
After the final thaw cycle, analyze the QC samples using a validated bioanalytical method against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Compare the mean concentration of the freeze-thaw samples to the nominal concentration of freshly prepared QC samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Metabolic pathway of Tramadol leading to the formation of this compound.
digraph "Experimental Workflow for Stability Assessment" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Stability Assessment", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853", fontcolor="#202124"];start [label="Start: Prepare QC Samples\n(Low & High Conc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Store Samples under\nSpecific Conditions\n(Temp, Duration, Freeze-Thaw)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Samples with\nValidated Method\n(e.g., LC-MS/MS)", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fresh_cal [label="Prepare Fresh\nCalibration Curve & QCs", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; comparison [label="Compare Stability Sample\nConcentrations to\nNominal/Time 0 Values", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; evaluation [label="Evaluate Stability:\nIs deviation ≤ ±15%?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stable [label="Conclusion: Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Conclusion: Unstable\n(Investigate Cause)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> storage; storage -> analysis; fresh_cal -> analysis; analysis -> comparison; comparison -> evaluation; evaluation -> stable [label="Yes"]; evaluation -> unstable [label="No"]; }
Caption: General workflow for assessing the stability of an analyte in biological samples.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. fda.gov [fda.gov]
- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
troubleshooting matrix effects in LC-MS/MS analysis of (-)-N-Desmethyl Tramadol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the LC-MS/MS analysis of (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects, such as ion suppression, when analyzing (-)-N-Desmethyl Tramadol?
A1: For polar analytes like this compound, common causes of ion suppression include:
-
Endogenous Matrix Components: Biological samples contain numerous components like phospholipids, salts, and proteins that can co-elute with the analyte and compete for ionization in the mass spectrometer source.[1]
-
Sample Preparation: Inadequate cleanup during sample preparation can leave behind interfering substances in the final extract.[1]
-
Mobile Phase Additives: High concentrations of non-volatile salts or certain ion-pairing agents in the mobile phase can diminish ionization efficiency.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Post-Extraction Spike Method: This quantitative method compares the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract post-extraction. A lower response in the matrix sample suggests ion suppression, while a higher response indicates ion enhancement.[1][2]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: To reduce matrix effects, consider the following sample preparation methods:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides cleaner extracts compared to protein precipitation by selectively isolating the analyte.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts by separating the analyte from interfering components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing all interfering substances but can be improved when combined with other cleanup steps.[1]
Q4: How can I optimize my LC method to mitigate matrix effects?
A4: Optimizing chromatographic conditions is crucial for separating this compound from co-eluting matrix components. Key strategies include:
-
Gradient Elution: A well-designed gradient can effectively separate the analyte from interfering compounds.[1]
-
Column Chemistry: Experimenting with different stationary phases (e.g., C18, PFP) can alter selectivity and improve separation.[1]
-
Mobile Phase pH: Adjusting the mobile phase pH can improve the retention and peak shape of this compound, potentially moving it away from interfering peaks.[1] For basic compounds like tramadol and its metabolites, an acidic mobile phase is often used to improve peak shape and ionization.[3]
Q5: What mobile phase additives are recommended for the analysis of this compound?
A5: Volatile mobile phase additives are preferred for LC-MS/MS analysis.
-
Recommended: Formic acid or acetic acid at low concentrations (e.g., 0.1%) can enhance peak shape and ionization efficiency. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are also commonly used.[1]
-
To Avoid/Minimize: Non-volatile buffers like phosphates should be avoided as they can contaminate the mass spectrometer. High concentrations of ion-pairing agents such as trifluoroacetic acid (TFA) can cause significant ion suppression.[1][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
This is a common indicator of matrix effects, where co-eluting endogenous components interfere with the ionization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for (-)-N-Desmethyl Tramadol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction protocols for (-)-N-Desmethyl Tramadol (B15222). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols and quantitative data to enhance your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of N-Desmethyl Tramadol to consider for extraction?
A1: The most critical properties are its high polarity and basic nature. N-Desmethyl Tramadol has a primary amine group, giving it a pKa around 9.4. This means it will be positively charged (ionized) in acidic or neutral solutions.[1] To achieve efficient extraction into an organic solvent, the charge must be neutralized by adjusting the sample pH to basic conditions (pH > 10).[1] Its high polarity makes it very soluble in aqueous solutions, which can make extraction challenging.[1]
Q2: Which extraction method is better for N-Desmethyl Tramadol: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both methods can be effective if properly optimized.[1]
-
Solid-Phase Extraction (SPE) often provides higher selectivity and cleaner extracts, especially when using mixed-mode sorbents (e.g., cation exchange combined with reversed-phase) that are ideal for polar, ionizable compounds.[1]
-
Liquid-Liquid Extraction (LLE) is simpler and requires less specialized equipment but may demand more optimization of pH and solvent choice to achieve high recovery for a polar analyte like N-Desmethyl Tramadol.[1]
Q3: What is the optimal pH for extracting N-Desmethyl Tramadol from an aqueous sample?
A3: To ensure the analyte is in its neutral, most hydrophobic form, the pH of the aqueous sample must be adjusted to be at least 2 units above its pKa of ~9.4. Therefore, a sample pH of >10.5 is recommended.[1] This is typically achieved by adding a base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[1]
Q4: What are the most effective solvents for Liquid-Liquid Extraction (LLE) of N-Desmethyl Tramadol?
A4: Due to the polarity of N-Desmethyl Tramadol, a relatively polar organic solvent is required. Common choices include methyl tert-butyl ether (MTBE)[2][3][4], ethyl acetate[1][5][6], or a mixture of ethyl acetate (B1210297) and diethyl ether.[2][4] Dichloromethane/isopropanol mixtures have also been used.[7] Hexane is generally a poor choice as it is too non-polar.[1]
Q5: Is derivatization necessary for the analysis of N-Desmethyl Tramadol?
A5: Derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to enhance the volatility and thermal stability of N-Desmethyl Tramadol.[2][8] A common derivatizing agent is propionic anhydride.[2][8] For Liquid Chromatography (LC) methods, derivatization is generally not required.
Troubleshooting Guide
Low Analyte Recovery in Liquid-Liquid Extraction (LLE)
Q: I've adjusted the pH of my aqueous sample to >10.5, but my LLE recovery is still poor. What's wrong?
A: This issue commonly arises from two factors related to the high polarity of N-Desmethyl Tramadol:
-
High Analyte Solubility in the Aqueous Phase: Even at the optimal pH, the analyte may still have a high affinity for the aqueous layer.
-
Insufficient Solvent Volume or Mixing: An inadequate volume of organic solvent or insufficient mixing will lead to incomplete extraction.
-
Solution: Ensure the volume of the organic solvent is sufficient (a common ratio is 5:1 organic solvent to aqueous sample).[1] Vortex the sample vigorously for at least 2 minutes to ensure thorough mixing and allow for equilibrium to be reached.[1] Centrifuge at a sufficient speed (~3000 rpm) for 10 minutes to achieve a clean separation of the layers.[1]
-
Issues with Solid-Phase Extraction (SPE)
Q: My analyte is not being retained on the SPE cartridge and is found in the sample load and wash fractions. What is the problem?
A: This indicates a weak affinity between your analyte and the sorbent under the loading conditions. The primary causes are:
-
Incorrect pH during Loading: For a mixed-mode cation exchange cartridge, the analyte needs to be positively charged to bind to the sorbent. Ensure the sample is loaded under acidic or neutral pH conditions (e.g., pH 6) to protonate the primary amine of N-Desmethyl Tramadol.[1]
-
High Flow Rate: Loading the sample too quickly does not allow enough contact time for the analyte to bind to the sorbent.[1]
-
Solution: Decrease the flow rate to approximately 1-2 mL/min during sample loading.[1]
-
Q: The analyte is retained on the cartridge, but I have low recovery in my final eluate. How can I improve elution?
A: This suggests the elution solvent is not strong enough to break the analyte-sorbent interactions.
-
Ineffective Elution Solvent: The elution solvent must be strong enough to disrupt the ionic and hydrophobic interactions between the analyte and the sorbent. For a cation exchange mechanism, the analyte must be neutralized.
-
Solution: Use an elution solvent containing a strong base. A common and effective eluent is a mixture of an organic solvent with ammonium hydroxide (e.g., 5% ammonium hydroxide in methanol (B129727) or ethyl acetate:ammonium hydroxide, 98:2 v/v).[1][2][8] The high pH neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to elute.[1]
-
-
Insufficient Elution Volume: You may not be using enough solvent to completely wash the analyte off the cartridge.
-
Solution: Increase the elution volume in increments (e.g., from 2x 1 mL to 2x 2 mL) and test recovery at each step.[1]
-
Data Presentation: Performance of Extraction Methods
The following tables summarize quantitative data for the extraction of N-Desmethyl Tramadol from various biological matrices as reported in the literature.
Table 1: Liquid-Liquid Extraction (LLE) Performance
| Matrix | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Reference |
| Human Urine | Methyl-tert-butyl ether (MTBE) | 98.21 | 20 | [3] |
| Human Plasma | Acetonitrile & Methanol (Protein Precipitation) | 85.5 - 106.3 | 2.5 | [5][9] |
| Human Plasma | Ethyl Acetate | 76.9 - 87.3 (for O-desmethyl) | N/A | [5] |
Table 2: Solid-Phase Extraction (SPE) Performance
| Matrix | Cartridge Type | Recovery (%) | LOQ (ng/mL) | Reference |
| Human Plasma | Molecularly Imprinted Polymer | > 91 | 0.0085 | [10] |
| Human Urine | Molecularly Imprinted Polymer | > 91 | 0.0035 | [10] |
| Rat Plasma | Not Specified | Not Specified | 0.1 | [11] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Urine
This protocol is based on methodologies designed for extracting N-Desmethyl Tramadol from a urine matrix.[3][4]
Materials:
-
Urine sample
-
Internal standard solution (e.g., N-Desmethyl Tramadol-d3)
-
Sodium carbonate solution (0.1 M) or Sodium Hydroxide (NaOH)
-
Methyl-tert-butyl ether (MTBE) or Ethyl Acetate
-
Hydrochloric acid (0.1 M) for back-extraction (optional)
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Preparation: Pipette 1.0 mL of urine into a centrifuge tube.
-
Internal Standard: Add a known amount of the internal standard working solution (e.g., 50 µL).[4]
-
pH Adjustment: Add 1.0 mL of 0.1 M sodium carbonate solution or an appropriate amount of NaOH to adjust the sample pH to >10.5.[4] Vortex briefly.
-
Extraction: Add 5 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes.[1]
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[1][4]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
(Optional) Back-Extraction for Cleanup: For increased purity, add 1 mL of 0.1 M hydrochloric acid to the collected organic extract.[4] Vortex, centrifuge, and collect the lower aqueous layer. Then, re-adjust the pH of this aqueous layer to >10.5 with NaOH and perform a second extraction with fresh organic solvent.
-
Dry-Down & Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.[4] Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.[4]
Protocol 2: Optimized Solid-Phase Extraction (SPE) using a Mixed-Mode Cartridge
This protocol describes a general method using a mixed-mode cation exchange (MCX) cartridge for extracting N-Desmethyl Tramadol from biological fluids like urine or plasma.[1][2][4]
Materials:
-
Plasma or Urine sample
-
Internal standard solution
-
Mixed-mode strong cation exchange (MCX) SPE cartridge
-
Phosphate (B84403) buffer (100 mM, pH 6.0)[4]
-
Methanol, Deionized water, Acetic acid (0.1 M)
-
Elution Solvent: 5% Ammonium Hydroxide in Ethyl Acetate (freshly prepared)[4]
-
SPE manifold, Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1.0 mL of sample (urine or plasma), add the internal standard. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.[4] This ensures the analyte is charged for retention.
-
Cartridge Conditioning: Condition the MCX SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the phosphate buffer.[1][2] Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate of 1-2 mL/min.[1]
-
Washing: Wash the cartridge sequentially to remove interferences:
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for at least 5 minutes.[4]
-
Elution: Elute the analyte with 2 mL of freshly prepared 5% ammonium hydroxide in ethyl acetate into a collection tube.[4]
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in 100 µL of mobile phase for analysis.[4]
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the extraction of N-Desmethyl Tramadol.
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized HPLC method for tramadol and O-desmethyl tramadol determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nyc.gov [nyc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction of tramadol from plasma and urine samples using a novel water-compatible molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (-)-N-Desmethyl Tramadol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs)
Q1: What is (-)-N-Desmethyl Tramadol and why is its sensitive detection important?
This compound (NDMT) is one of the main metabolites of the analgesic drug Tramadol.[1] The parent drug, Tramadol, is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to form N-desmethyltramadol.[2] Accurate and sensitive detection of NDMT is crucial for pharmacokinetic studies, drug metabolism research, and in forensic toxicology to understand the disposition of Tramadol in the body.
Q2: Which analytical technique is considered the gold standard for the sensitive detection of this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of drugs and their metabolites, including this compound, in biological matrices.[3] This technique offers superior sensitivity and specificity compared to other methods like immunoassays or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Q3: What are the typical mass transitions (MRM) for detecting this compound?
For the analysis of N-desmethyl-tramadol using LC-MS/MS with electrospray ionization (ESI) in positive mode, a common multiple reaction monitoring (MRM) transition is m/z 250/44.[4] It is essential to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Q4: What type of liquid chromatography column is suitable for the analysis of this compound?
A reverse-phase column, such as a C18 column, is typically used for the chromatographic separation of this compound and other Tramadol metabolites.[3] The specific column choice may depend on the sample matrix and the desired separation from other metabolites.
Q5: How can I improve the recovery of this compound during sample preparation?
Low recovery during sample preparation, particularly with Solid-Phase Extraction (SPE), can be a significant issue. To improve recovery, consider the following:
-
Optimize SPE Sorbent: A mixed-mode cation exchange (MCX) SPE method is often effective for basic compounds like NDMT.
-
Control Flow Rates: Avoid excessively fast loading, washing, and elution steps to ensure adequate interaction between the analyte and the sorbent.[5]
-
Elution Solvent: Ensure the elution solvent is strong enough to completely desorb the analyte from the SPE cartridge. A common elution solvent system is ethyl acetate: ammonium (B1175870) hydroxide (B78521) (98:2, v/v).[6]
-
pH Adjustment: For liquid-liquid extraction (LLE), adjusting the pH of the sample to alkaline conditions can improve the extraction efficiency of basic compounds into an organic solvent.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the low-level detection of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometer Parameters:
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, source temperature, and collision energy for the specific MRM transition.
-
-
Poor Extraction Recovery:
-
Solution: Evaluate your sample preparation method. For protein precipitation, ensure the ratio of precipitant to sample is optimal. For LLE, test different organic solvents and pH conditions. For SPE, experiment with different sorbents and elution solvents.[5]
-
-
Matrix Effects:
-
Solution: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analyte.[7] To mitigate this, improve chromatographic separation to move the NDMT peak away from interfering compounds. A more rigorous sample cleanup method, like SPE over protein precipitation, can also help.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[5]
-
-
Analyte Degradation:
Issue 2: High Background Noise
Possible Causes & Solutions:
-
Contaminated Mobile Phase or LC System:
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system to remove any accumulated contaminants.[9]
-
-
Matrix Interferences:
-
Solution: As with low signal intensity, enhance the sample cleanup procedure to remove more of the biological matrix. A more selective MRM transition, if available, can also help reduce background noise.[9]
-
-
Instrument Contamination:
-
Solution: The mass spectrometer source and ion optics can become contaminated over time, leading to high background. Perform regular cleaning and maintenance as per the manufacturer's recommendations.[9]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Column Overload:
-
Solution: Inject a smaller sample volume or dilute the sample.
-
-
Incompatible Injection Solvent:
-
Solution: The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible.
-
-
Column Degradation:
-
Solution: The column's performance can degrade over time. Try flushing the column or replacing it with a new one.
-
-
Secondary Interactions:
-
Solution: The basic nature of NDMT can lead to interactions with acidic silanol (B1196071) groups on the silica-based column packing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can help improve peak shape.
-
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | Human Plasma | 2.5 ng/mL | [2] |
| Lower Limit of Quantitation (LOQ) | GC-MS | Human Urine | 20 ng/mL | [10] |
| Extraction Recovery | LC-MS/MS | Human Plasma | 85.5–106.3 % | [2] |
| Extraction Efficiency | GC-MS | Human Urine | 98.21% | [10] |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
a. Sample Preparation (Protein Precipitation) [11]
-
To 200 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard.
-
Add 600 µL of acetonitrile (B52724) (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography Conditions [11]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Optimize the gradient to achieve good separation from other metabolites. A typical starting condition could be 95% A, holding for 1 minute, then a linear gradient to 95% B over 5 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions [4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 250.2 → 44.1 (or optimize for your instrument).
-
Optimize other parameters such as spray voltage, source temperature, and collision energy.
Visualizations
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low sensitivity in this compound detection.
References
- 1. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor chromatographic peak shape for (-)-N-Desmethyl Tramadol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor chromatographic peak shape for (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic challenges encountered when analyzing (-)-N-Desmethyl Tramadol?
A1: The primary challenge in the analysis of this compound, a basic compound, is poor peak shape, most commonly observed as peak tailing. This is often due to secondary interactions between the basic analyte and the stationary phase. Other issues can include poor resolution from other tramadol metabolites or matrix components, and inconsistent retention times.
Q2: Why does peak tailing occur with basic compounds like this compound?
A2: Peak tailing for basic compounds is frequently caused by interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases, such as C18 columns.[1][2] These silanol groups can become negatively charged, leading to strong, undesirable interactions with the positively charged amine group of this compound, resulting in a "tailing" peak.[1][3]
Q3: What are the key method parameters to optimize for improving the peak shape of this compound?
A3: The most critical parameters to optimize are the mobile phase pH, the type of buffer and its concentration, and the choice of the chromatographic column.[1] Adjusting the mobile phase to an acidic pH (typically between 2.5 and 4.0) can significantly improve peak shape by suppressing the ionization of residual silanol groups.[1][3]
Q4: Can chiral separation of this compound be achieved, and what type of columns are recommended?
A4: Yes, chiral separation of tramadol and its metabolites, including the enantiomers of N-Desmethyl Tramadol, can be achieved. This typically requires the use of a chiral stationary phase (CSP). Columns such as Chiralpak AD and Chiralcel OD have been successfully used for the enantiomeric separation of tramadol and its metabolites.[4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape - Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Inaccurate peak integration and reduced sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Adjust Mobile Phase pH: Lower the pH of the mobile phase to a range of 2.5-4.0 using an acidifier like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the basic analyte.[1][6] Use a Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA can mask the active silanol sites, but may not be suitable for MS detection.[1][7] |
| Inappropriate Column Chemistry | Select a Modern, End-Capped Column: Use a high-purity, end-capped silica-based column (e.g., C18) to reduce the number of available silanol groups.[1] Consider Alternative Stationary Phases: For challenging separations, explore columns with different selectivities, such as those with embedded polar groups or phenyl-hexyl phases.[6][8] |
| Column Overload | Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the stationary phase.[6] |
| Injection Solvent Mismatch | Ensure Solvent Compatibility: The injection solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion.[6] |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocols
Protocol 1: Achiral Analysis of this compound by HPLC
This protocol is a general guideline for the reversed-phase HPLC analysis of this compound.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient: A typical starting point would be a gradient from 5-95% B over 10-15 minutes. The gradient should be optimized to achieve sufficient resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at 270 nm or MS with electrospray ionization (ESI) in positive mode.[8]
-
Sample Preparation: Samples should be dissolved in a solvent similar to the initial mobile phase composition.
Protocol 2: Chiral Separation of Tramadol Metabolites
This protocol provides a starting point for the chiral separation of tramadol and its metabolites.
-
Instrumentation: HPLC system as described in Protocol 1.
-
Column: Chiral stationary phase, for example, a Chiralpak AD or Chiralcel OD-R column.[4][9]
-
Mobile Phase: The mobile phase composition is highly dependent on the chiral column used. A common approach for polysaccharide-based CSPs is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol) and a basic additive (e.g., diethylamine (B46881) or triethylamine). For reversed-phase chiral columns, a mixture of acetonitrile and a buffered aqueous phase is often used.[5][9]
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Column Temperature: Ambient or controlled, often around 20-25 °C.[9]
-
Detection: UV or MS detection as appropriate.
Signaling Pathways and Logical Relationships
Logical Relationship: Causes and Solutions for Poor Peak Shape
Caption: Relationship between causes and solutions for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Achiral and chiral high-performance liquid chromatographic determination of tramadol and its major metabolites in urine after oral administration of racemic tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pepolska.pl [pepolska.pl]
- 9. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (-)-N-Desmethyl Tramadol by ESI-MS
Welcome to the technical support center for the analysis of (-)-N-Desmethyl Tramadol (B15222) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for a polar compound like (-)-N-Desmethyl Tramadol in ESI-MS?
A1: Ion suppression for polar analytes like this compound in ESI-MS is primarily caused by co-eluting matrix components that interfere with the ionization process.[1][2] Key causes include:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine) such as phospholipids (B1166683), salts, and proteins can compete with the analyte for ionization, reducing its signal intensity.[1][3]
-
Mobile Phase Additives: High concentrations of non-volatile salts or certain ion-pairing agents (e.g., trifluoroacetic acid - TFA) in the mobile phase can suppress the analyte signal.[4][5][6][7] Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are generally preferred.[4][8]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects and suppression.
-
Sample Preparation: Inadequate sample cleanup can lead to a higher concentration of interfering substances in the final extract injected into the LC-MS system.[3]
Q2: How can I determine if ion suppression is affecting my analysis of this compound?
A2: A widely used method to assess ion suppression is the post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column while injecting a blank matrix sample (e.g., extracted plasma from a drug-free source). A dip in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are suppressing the ionization of your analyte.[9]
Another common technique is the post-extraction spike method . In this approach, the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration. A significantly lower response in the matrix extract is a clear indication of ion suppression.
Q3: What are the recommended sample preparation techniques to minimize ion suppression for this compound?
A3: The choice of sample preparation is critical in reducing matrix effects. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol. However, it is generally the least effective at removing interfering matrix components like phospholipids and may lead to significant ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by separating the analyte based on its solubility in immiscible solvents. The choice of organic solvent and the pH of the aqueous phase are crucial for efficient extraction.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for producing clean extracts and concentrating the analyte. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be optimized for this compound.[11][12]
For this compound analysis in plasma, a study by Patel et al. (2009) demonstrated good recovery and minimal matrix effect using protein precipitation, suggesting it can be a viable option if the method is carefully validated.[2][13] However, for complex matrices or when maximum sensitivity is required, LLE or SPE are generally recommended.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
This is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Effect of high-performance liquid chromatography mobile phase components on sensitivity in negative atmospheric pressure chemical ionization liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
selecting the optimal internal standard for (-)-N-Desmethyl Tramadol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for the accurate quantification of (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of (-)-N-Desmethyl Tramadol?
For mass spectrometry-based bioanalysis, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] The most suitable choice is a deuterated analog of the analyte, such as This compound-d3 .[1][2][3] This is because SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute during chromatography and experience similar ionization effects, which effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1]
Q2: What are the key characteristics to consider when selecting an internal standard?
An ideal internal standard should:
-
Mimic the physicochemical properties of the analyte as closely as possible.[1]
-
Have a similar extraction recovery.[1]
-
Exhibit a similar chromatographic retention time.[1]
-
Show a similar ionization response in the mass spectrometer.[1]
-
Not interfere with the analyte's signal.[1]
Stable isotope-labeled internal standards, like this compound-d3, fulfill these criteria to a very high degree.[1]
Q3: Can I use a non-isotope-labeled compound as an internal standard?
While it is possible, it is not recommended for achieving the highest accuracy and precision. If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used. For instance, Proadifen (SKF525A) has been used as an internal standard in a GC-MS method for tramadol and its metabolites.[4] However, it is crucial to validate its performance thoroughly to ensure it adequately corrects for variability.
Q4: What are the common analytical techniques used for this compound quantification?
The most common and robust analytical techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and speed, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established confirmatory method that offers a high level of specificity.[5] However, it often requires a derivatization step to improve the volatility and chromatographic properties of tramadol and its polar metabolites.[5]
Troubleshooting Guide
Issue 1: High variability in quantitative results.
-
Potential Cause: Inconsistent sample preparation or matrix effects.
-
Troubleshooting Steps:
-
Verify Internal Standard Selection: Ensure you are using a stable isotope-labeled internal standard like this compound-d3.[1][2] This is the most effective way to compensate for variations.
-
Optimize Sample Preparation: Evaluate your extraction protocol (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction). Ensure consistent execution of each step, including vortexing times and solvent volumes.
-
Assess Matrix Effects: Conduct post-extraction addition experiments to quantify the extent of ion suppression or enhancement from the biological matrix. If significant matrix effects are observed, consider a more rigorous sample cleanup method like SPE.
-
Issue 2: Poor peak shape or resolution in chromatography.
-
Potential Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like N-Desmethyl Tramadol. Experiment with small adjustments to the pH of the aqueous mobile phase.
-
Column Choice: Ensure you are using a column suitable for the analysis of basic compounds. A C18 column is commonly used, but other phases may provide better selectivity.[6]
-
Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation from other metabolites and matrix components. A typical gradient might run from 5% to 95% organic phase over 5 minutes.[2]
-
Column Wash: Implement a robust column wash step after each injection to remove strongly retained matrix components.
-
Issue 3: Low sensitivity or inability to reach the required Limit of Quantification (LOQ).
-
Potential Cause: Inefficient ionization, suboptimal mass spectrometer parameters, or sample loss during preparation.
-
Troubleshooting Steps:
-
Optimize MS/MS Parameters: Perform a tuning and optimization of the mass spectrometer for this compound. This includes optimizing the precursor and product ion selection, collision energy, and other source parameters.
-
Enhance Ionization: Consider post-column infusion of a weak acid, such as 0.05% formic acid in acetonitrile (B52724), to enhance sensitivity in the mass spectrometer.[1][7]
-
Improve Extraction Recovery: Evaluate your sample preparation method for analyte loss. Perform recovery experiments to determine the efficiency of your extraction protocol. For urine samples, adjusting the pH to alkaline conditions before liquid-liquid extraction can improve recovery.[5]
-
Data Presentation
Table 1: Performance Characteristics of Internal Standards for Tramadol and Metabolite Analysis
| Internal Standard | Analytical Method | Matrix | Key Performance Metrics | Reference |
| (+)-N-Desmethyl Tramadol-d3 | LC-MS/MS | Human Plasma | Considered the gold standard for correcting matrix effects and variations. | [1][2] |
| Tramadol-d6 | LC-MS/MS | Human Plasma | Used for simultaneous determination of tramadol and its desmethylates. | [8] |
| Tramadol-(13)C-D3 and O-desmethyl-cis-tramadol-D6 | LC-MS/MS | Human Whole Blood | Employed for enantioselective measurement of tramadol and three main metabolites. | [7] |
| Proadifen (SKF525A) | GC-MS | Human Urine | Extraction efficiencies for T, ODT, and NDT were 102.12%, 101.30%, and 98.21%, respectively. | [4] |
Table 2: Summary of Quantitative Performance for N-Desmethyl Tramadol Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| GC-MS | Human Urine | 10 - 1000 | 20 | 91.79 - 106.89 | 1.29 - 6.48 | 1.28 - 6.84 | [4][9] |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | 89.2 - 106.2 | 1.6 - 10.2 | 1.6 - 10.2 | [8] |
| LC-MS/MS | Human Whole Blood | 0.25 - 250 | 0.125 - 0.50 | 83 - 114 | 2 - 6 | 2 - 7 | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from a method utilizing a stable isotope-labeled internal standard.[2]
-
Preparation of Standards:
-
Prepare stock solutions of this compound and this compound-d3 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture to create calibration curves and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions: To be optimized for the specific instrument. For N-desmethyl-tramadol, a transition of m/z 250/44 has been reported.[10]
-
Protocol 2: GC-MS Quantification of this compound in Human Urine
This protocol is based on a validated GC-MS method.[4]
-
Preparation of Standards:
-
Prepare stock solutions of this compound and the chosen internal standard (e.g., Proadifen) in methanol.
-
Prepare calibration standards and QC samples in drug-free urine.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add the internal standard.
-
Adjust the pH to alkaline conditions using a suitable buffer (e.g., sodium carbonate).[5]
-
Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in a derivatizing agent (e.g., propionic anhydride) and heat at 70°C for 20-30 minutes to improve volatility.[11]
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., 5% phenylmethylsilicone).
-
Oven Temperature Program: Optimized to separate the analytes of interest.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A mass spectrometer operating in Selective Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific ions for the derivatized this compound and the internal standard.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing high variability in quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Desmethyl-cis-tramadol-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 11. nyc.gov [nyc.gov]
Technical Support Center: Addressing Cross-Reactivity in Immunoassays for Tramadol Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in immunoassays for tramadol (B15222) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of tramadol and how are they formed?
Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP2D6, CYP3A4, and CYP2B6.[1][2][3][4] The main metabolic pathways are:
-
O-demethylation: CYP2D6 converts tramadol to O-desmethyltramadol (M1), which is the primary active metabolite responsible for a significant portion of tramadol's analgesic effect.[2][3][5]
-
N-demethylation: CYP3A4 and CYP2B6 convert tramadol to N-desmethyltramadol (M2).[1][3][5]
-
Further Demethylation: These primary metabolites can be further metabolized to secondary metabolites like N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5).[5]
-
Conjugation: Tramadol and its metabolites, particularly O-desmethyltramadol, undergo phase II metabolism where they are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), mainly UGT2B7 and UGT1A8, to form glucuronides which are then excreted in the urine.[1][5]
Q2: What is cross-reactivity in the context of tramadol immunoassays?
Cross-reactivity occurs when the antibodies in an immunoassay, which are designed to detect tramadol, also bind to other structurally similar molecules, such as its metabolites or other unrelated compounds.[6][7] This can lead to a positive result even if the target analyte (tramadol) is absent or below the detection threshold, resulting in a false-positive result.[8] The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay.[7]
Q3: Which tramadol metabolites are known to cross-react with tramadol immunoassays?
The major metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), are known to exhibit significant cross-reactivity in many commercially available tramadol immunoassays.[6][9][10] The extent of this cross-reactivity can vary considerably between different immunoassay kits.[9] Information regarding the cross-reactivity of glucuronide metabolites is less commonly reported in manufacturer package inserts but is important to consider as they are major urinary excretion products.
Q4: Can other drugs or substances cause a false-positive result in a tramadol immunoassay?
Yes, several other substances have been reported to cause false-positive results for tramadol in some immunoassays. It is crucial to consider a patient's or sample's full medication and substance use history when interpreting results. For example, fexofenadine (B15129) has been reported to cause false-positive tramadol screens.[5][11]
Q5: Can tramadol or its metabolites cause false-positive results in other drug immunoassays?
Yes, tramadol and its metabolites have been shown to cross-react with immunoassays for other drugs, which can lead to misinterpretation of results. Notable examples include:
-
Phencyclidine (PCP): High concentrations of tramadol and its metabolite, N-desmethyltramadol, have been found to trigger false-positive results in some PCP immunoassays.[8][9][12]
-
Buprenorphine: Tramadol use has been associated with false-positive results in certain buprenorphine immunoassays, and this interference appears to be assay-dependent.[13][14][15][16]
-
Tapentadol (B1681240): Due to structural similarities, tramadol can cross-react with some tapentadol immunoassays, potentially leading to false-positive results.[4][14]
Q6: Why is confirmatory testing necessary for positive immunoassay results?
Immunoassays are valuable screening tools due to their speed and ease of use; however, they are susceptible to cross-reactivity, which can lead to false-positive results.[2][12][17] Therefore, it is a standard and essential practice to confirm all presumptive positive immunoassay results using a more specific and sensitive method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][17][18] These methods can definitively identify and quantify the specific substances present in a sample, minimizing the risk of misinterpretation due to cross-reactivity.[2][17]
Troubleshooting Guides
Issue 1: Unexpected Positive Result for Tramadol
-
Question: My immunoassay is showing a positive result for tramadol, but the subject denies use. What are the potential causes?
-
Answer:
-
Cross-reactivity from Metabolites: The positive result could be due to the presence of tramadol metabolites like O-desmethyltramadol and N-desmethyltramadol, which can have significant cross-reactivity with the assay.[9]
-
Cross-reactivity from Other Substances: Inquire about the use of other medications. For example, fexofenadine has been documented to cause false-positive tramadol screens.[5][11]
-
Assay Specificity: The specificity of the immunoassay kit being used is a critical factor. Review the manufacturer's package insert for a list of known cross-reactants.
-
Sample Contamination: While rare, sample contamination or mislabeling can occur.[17]
-
Action: Always confirm the positive result with a more specific method like GC-MS or LC-MS/MS to identify the specific compounds present.[2][17]
-
Issue 2: Suspected False-Negative Result for Tramadol
-
Question: I suspect tramadol use, but the immunoassay result is negative. Is it possible for the test to miss it?
-
Answer:
-
Timing of Sample Collection: Tramadol and its metabolites are excreted in the urine, with a detection window of approximately 1-4 days after last use.[3] A sample collected after this window may be negative.
-
Assay Cutoff Level: The concentration of tramadol and its metabolites in the sample may be below the cutoff threshold of the assay.[17] Different assays have different cutoff concentrations.[4][18]
-
Metabolism Rate: Individual variations in metabolism, particularly due to genetic polymorphisms of the CYP2D6 enzyme, can affect the concentration of the parent drug and its metabolites in the urine.
-
Assay Sensitivity to Metabolites: If the assay has low cross-reactivity to the major metabolites and the parent drug has been largely metabolized, it could result in a false negative.
-
Action: If tramadol use is still strongly suspected, consider using a more sensitive analytical method like LC-MS/MS for testing.
-
Quantitative Data on Cross-Reactivity
The cross-reactivity of tramadol metabolites varies significantly across different immunoassay kits. The following tables summarize publicly available data. It is crucial to consult the package insert for the specific assay being used.
Table 1: Cross-Reactivity of Tramadol Metabolites in Various Immunoassays
| Immunoassay Kit | Manufacturer | Target Analyte | Cutoff Concentration | Cross-Reactant | Concentration Producing Cutoff Response | % Cross-Reactivity |
| Tramadol Urine HEIA | Immunalysis | Tramadol | 200 ng/mL | N-desmethyltramadol | 450 ng/mL | 44.4% |
| ARK™ Tramadol Assay | ARK Diagnostics | Tramadol | 100 ng/mL | N-desmethyltramadol | 150 ng/mL | 66.7% |
| DRI™ Tramadol Assay | Thermo Fisher Scientific | Tramadol | 100 ng/mL | N-desmethyltramadol | 150 ng/mL | 66.7% |
Data compiled from publicly available information.[9] This table is not exhaustive and is for illustrative purposes. Always refer to the manufacturer's documentation for the most accurate and up-to-date information.
Table 2: Cross-Reactivity of Tramadol with Other Immunoassays
| Immunoassay for | Manufacturer/Platform | Tramadol Concentration | Result |
| Phencyclidine (PCP) | DRI PCP Microgenics® kit on Siemens ADVIA 1800® | High concentrations | False-Positive[9] |
| Buprenorphine | Cedia | 100 mg/L | Reactive (False-Positive)[13] |
| Tapentadol | Immunalysis Tapentadol 343 Urine EIA (Old Kit) | 60,000 ng/mL | 0.3% Cross-Reactivity[4][14] |
Experimental Protocols
Protocol: Determination of Percent Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of a substance in a competitive immunoassay.
1. Materials:
-
Immunoassay kit for the target analyte (e.g., tramadol)
-
Certified reference standard of the target analyte
-
Certified reference standard of the potential cross-reactant (e.g., O-desmethyltramadol)
-
Drug-free urine matrix
-
Appropriate solvents for stock solutions (e.g., methanol)
-
Calibrated pipettes and laboratory glassware
-
Automated clinical chemistry analyzer or plate reader
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the target analyte in a suitable solvent.
-
Prepare a high-concentration stock solution of the cross-reactant in the same solvent.
-
-
Preparation of Calibrators and Controls:
-
Prepare a series of calibrators for the target analyte by spiking the stock solution into the drug-free urine matrix to achieve the desired concentrations as specified by the assay manufacturer.
-
Prepare quality control (QC) samples at low and high concentrations.
-
-
Preparation of Cross-Reactant Solutions:
-
Perform serial dilutions of the cross-reactant stock solution in the drug-free urine matrix to create a range of concentrations to be tested.
-
-
Immunoassay Analysis:
-
Run the calibrators and QC samples according to the immunoassay manufacturer's instructions to generate a standard curve.
-
Analyze each dilution of the cross-reactant solution using the same immunoassay procedure.
-
-
Data Analysis:
-
Determine the concentration of the cross-reactant that produces a response equivalent to the assay's cutoff calibrator for the target analyte.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant Producing Cutoff Response) x 100 [1]
-
3. Interpretation:
-
A higher percentage indicates greater cross-reactivity. It is essential to document these findings as part of the assay validation.
Visualizations
Caption: Metabolic pathway of tramadol.
Caption: Standard workflow for tramadol immunoassay testing.
Caption: Troubleshooting logic for unexpected positive results.
References
- 1. benchchem.com [benchchem.com]
- 2. 6+ Tips: Tramadol Drug Test Detection & More [jitsi.cmu.edu.jm]
- 3. 6+ Ways: Does Tramadol Show Up on a Urine Test? [jitsi.cmu.edu.jm]
- 4. academic.oup.com [academic.oup.com]
- 5. False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. uspharmacist.com [uspharmacist.com]
- 9. academic.oup.com [academic.oup.com]
- 10. myadlm.org [myadlm.org]
- 11. [PDF] False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of tramadol use on three point-of-care and one instrument-based immunoassays for urine buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. ark-tdm.com [ark-tdm.com]
Technical Support Center: Optimizing Derivatization of (-)-N-Desmethyl Tramadol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of (-)-N-Desmethyl Tramadol necessary for its analysis?
A1: this compound is a polar molecule containing both a secondary amine and a phenolic hydroxyl group. These functional groups can lead to poor chromatographic peak shape, thermal instability, and low volatility, which are problematic for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] Derivatization converts these polar groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic resolution and enhancing detector sensitivity.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common derivatization methods for this compound and similar compounds are acylation and silylation.[1]
-
Acylation involves the introduction of an acyl group (e.g., from propionic anhydride (B1165640) or trifluoroacetic anhydride - TFAA) to the amine and hydroxyl groups.[3][4][5]
-
Silylation replaces the active hydrogens in the amine and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][6]
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on the analytical method and the specific requirements of your assay.
-
For GC-MS , both acylation and silylation are effective.[1] TFAA is a highly reactive acylation reagent that produces stable and volatile derivatives suitable for electron capture detection (ECD) or flame ionization detection (FID).[4][7] Propionic anhydride is also commonly used for the analysis of tramadol and its metabolites.[5][8] Silylating agents like BSTFA and MSTFA are also widely used and effective.[1][6]
-
For HPLC with fluorescence detection , derivatization with a fluorogenic reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to enhance detection.[9]
Q4: What are the critical parameters to control during the derivatization reaction?
A4: Key parameters to optimize include:
-
Temperature: Higher temperatures can accelerate the reaction but may also lead to degradation of the analyte or derivatizing reagent.
-
Time: Sufficient time is needed for the reaction to go to completion.
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction forward.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Anhydrous conditions are often crucial, especially for silylation reactions.[10]
-
Catalyst: In some cases, a catalyst may be used to enhance the reaction rate.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization (Observed by low product peak and/or presence of underivatized analyte peak) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Refer to the experimental protocols for recommended ranges. |
| Insufficient amount of derivatizing reagent. | Increase the concentration of the derivatizing reagent. A molar excess is generally recommended. | |
| Presence of moisture (especially for silylation). | Ensure all glassware is thoroughly dried and use anhydrous solvents.[10] Dry the sample extract completely before adding the derivatizing reagent. | |
| Inappropriate solvent. | Use a recommended solvent for the specific derivatization reaction (e.g., pyridine, acetonitrile (B52724), tetrahydrofuran).[4][10] | |
| Poor Chromatographic Peak Shape (e.g., tailing, fronting) | Incomplete derivatization. | Follow the solutions for "Incomplete Derivatization". |
| Thermal degradation of the derivative in the GC inlet. | Optimize the GC inlet temperature. Lowering the temperature may help. | |
| Active sites in the GC liner or column. | Use a deactivated liner and a high-quality capillary column. | |
| Presence of Multiple Derivative Peaks for a Single Analyte | Formation of different derivatives (e.g., mono- and di-substituted). | Optimize reaction conditions (time, temperature, reagent concentration) to favor the formation of a single, fully derivatized product. |
| Isomerization during derivatization. | This is less common but can occur. Investigate the stability of the analyte and derivative under the reaction conditions. | |
| Low or No Signal for the Derivatized Analyte | Degradation of the analyte or derivative. | Check the stability of the analyte under the derivatization and analysis conditions. Ensure the use of appropriate temperatures. |
| Loss of sample during sample preparation or workup. | Review the extraction and solvent evaporation steps to minimize sample loss. | |
| Incorrect analytical instrument parameters. | Verify the GC-MS or HPLC parameters, including injection volume, temperatures, and detector settings. | |
| Interfering Peaks in the Chromatogram | Contamination from reagents or solvents. | Run a reagent blank to identify any contaminating peaks. Use high-purity reagents and solvents. |
| Byproducts of the derivatization reaction. | For some acylation reactions (excluding TFAA), acidic byproducts are formed and should be removed before GC analysis.[4] |
Experimental Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol is a general guideline and may require optimization for your specific application.[4]
Materials:
-
Dried sample extract containing this compound
-
Trifluoroacetic anhydride (TFAA)
-
Solvent (e.g., benzene, acetonitrile, or ethyl acetate)
-
Acid scavenger (optional, e.g., 0.05 M trimethylamine (B31210) (TMA) in benzene)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry.
-
Dissolve the dried extract in a suitable solvent (e.g., 0.5 mL of benzene).
-
(Optional) Add an acid scavenger (e.g., 0.1 mL of 0.05 M TMA in benzene).
-
Add the derivatizing reagent (e.g., 10 µL of TFAA).
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at a controlled temperature (e.g., 50-70°C) for a specified time (e.g., 15-30 minutes).
-
Cool the vial to room temperature.
-
(Optional, for some procedures) Add an aqueous solution to quench the reaction and extract the derivative into an organic layer. For example, add 1 mL of 5% aqueous ammonia, shake for 5 minutes, and allow the layers to separate.
-
Inject an aliquot of the organic layer into the GC-MS.
Protocol 2: Silylation with BSTFA for GC-MS Analysis
This protocol is a general guideline and may require optimization.[6]
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent (e.g., acetonitrile or pyridine)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50 µL of acetonitrile).
-
Add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at a controlled temperature (e.g., 70-100°C) for a specified time (e.g., 30-60 minutes).
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the derivatization of compounds similar to this compound. These should be used as a starting point for optimization.
Table 1: Acylation Conditions
| Reagent | Temperature (°C) | Time (min) | Solvent | Catalyst/Additive | Reference |
| Propionic Anhydride | 70 | 20 | Toluene | - | [1] |
| Trifluoroacetic Anhydride (TFAA) | 50 | 15 | Benzene | 0.05 M TMA | [4] |
| TFAA | 70 | 30 | Acetonitrile | - | [6] |
Table 2: Silylation Conditions
| Reagent | Temperature (°C) | Time (min) | Solvent | Reference |
| BSTFA w/ 1% TMCS | 70 | 30 | Acetonitrile | [6] |
| MSTFA | 60-100 | 5-60 | Pyridine, Acetonitrile, THF | [10] |
| BSTFA w/ 1% TMCS | 80 | 45 | - | [11] |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Troubleshooting logic for incomplete derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. covachem.com [covachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nyc.gov [nyc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. scholar.valpo.edu [scholar.valpo.edu]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
reducing sample contamination during (-)-N-Desmethyl Tramadol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing sample contamination during the analysis of (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of (-)-N-Desmethyl Tramadol, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a peak for this compound in my blank samples. What are the potential sources of this contamination?
A1: The presence of the analyte in blank samples, often referred to as carryover or contamination, can originate from several sources:
-
Autosampler Contamination: Residual analyte may adhere to the needle, syringe, or injection port. Implementing a rigorous needle wash protocol with a strong organic solvent, or a series of solvents, between injections can mitigate this. It is also advisable to run blank injections after high-concentration samples to check for carryover.[1]
-
LC System Contamination: The analyte can be retained in various parts of the liquid chromatography (LC) system, such as tubing, valves, or the column itself. Flushing the system thoroughly with a strong solvent is recommended.
-
Contaminated Solvents or Reagents: The mobile phase, reconstitution solvents, or any reagents used in sample preparation could be contaminated. It is crucial to use high-purity, LC-MS grade solvents and reagents and to prepare fresh solutions regularly.
-
Improper Sample Handling: Cross-contamination can occur during sample preparation if good laboratory practices are not strictly followed. This includes using fresh pipette tips for each sample and avoiding contact between samples.
Q2: My results show poor reproducibility for replicate injections of the same sample. What could be causing this variability?
A2: Poor reproducibility can stem from several factors throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, evaporation, or reconstitution steps can lead to differing final concentrations. Ensure that sample preparation is performed consistently for all samples. Utilizing a stable isotope-labeled internal standard, such as (+)-N-Desmethyl Tramadol-d3, is highly recommended to compensate for these variations.[2]
-
Instrument Instability: Fluctuations in the LC pump pressure, inconsistent autosampler injection volumes, or instability in the mass spectrometer's ion source can all contribute to poor reproducibility. Regular instrument maintenance and calibration are essential.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components can lead to inconsistent analyte signals. A post-column infusion experiment can help determine if ion suppression is affecting your analysis.[3] If matrix effects are present, optimizing sample cleanup or chromatographic separation is necessary.
Q3: I am experiencing significant ion suppression in my analysis. How can I mitigate this?
A3: Ion suppression is a common challenge in LC-MS analysis, particularly with complex biological matrices. Here are some strategies to reduce its impact:
-
Improve Sample Preparation: More effective sample cleanup can remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more selective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) and can significantly reduce matrix effects.[3]
-
Optimize Chromatography: Modifying the LC method can help separate the analyte from interfering compounds. This can be achieved by:
-
Reduce Injection Volume: Injecting a smaller volume of the sample can lessen the amount of matrix components introduced into the system.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar ion suppression, allowing for accurate quantification despite signal variability.[2]
Q4: What are the best practices for sample collection and storage to ensure the integrity of this compound?
A4: Proper sample handling from the outset is critical for reliable results.
-
Collection: Use appropriate collection tubes (e.g., lavender-top EDTA tubes for plasma). Avoid using gel-barrier tubes as they can absorb the drug over time.
-
Processing: Centrifuge samples to separate plasma or serum within two hours of collection.
-
Storage: Store samples at appropriate temperatures. While specific stability data for this compound may vary, studies on tramadol and its metabolites suggest stability in plasma for at least 8 hours at room temperature and for at least one week at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the determination of N-Desmethyl Tramadol. This information can serve as a benchmark for method development and validation.
Table 1: Performance of Liquid Chromatography-Based Methods for N-Desmethyl Tramadol
| Analyte(s) | Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Tramadol, NDT, ODT | HPLC-Fluorescence | Blood | N/A | 0.6 (NDT) | N/A | N/A | N/A | N/A |
| Tramadol, NDT, ODT, NODT | LC-MS/MS | Human Plasma | 2.5 - 320 (NDT) | 2.5 | 89.2 - 106.2 | 1.6 - 10.2 | 1.6 - 10.2 | 85.5 - 106.3 |
| Tramadol, NDT | LC-MS/MS | Human Urine | 25 - 1500 | 25 | N/A | N/A | N/A | N/A |
| Tramadol, NDT, ODT | GC-MS | Human Urine | 10 - 1000 | 20 (NDT) | 91.79 - 106.89 | 1.29 - 6.48 | 1.28 - 6.84 | 98.21 |
*NDT: N-Desmethyl Tramadol, ODT: O-Desmethyl Tramadol, NODT: N,O-Didesmethyl Tramadol, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data compiled from multiple sources.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for common sample preparation techniques used in the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol utilizes mixed-mode cation exchange cartridges for effective cleanup of urine samples.
-
Sample Pre-treatment:
-
Pipette 1 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., (+)-N-Desmethyl Tramadol-d3).
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a common method for extracting analytes from plasma.
-
Sample Pre-treatment:
-
To 0.5 mL of plasma in a centrifuge tube, add 10 µL of a 1 µg/mL solution of the internal standard in methanol.
-
-
Alkalinization:
-
Add 50 µL of 1M sodium hydroxide to the sample and vortex.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
-
Separation:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Protocol 3: Protein Precipitation (PPT) for Plasma Samples
This is a simpler but potentially less clean method for sample preparation.
-
Sample Pre-treatment:
-
To a 200 µL plasma sample, add the internal standard.
-
-
Precipitation:
-
Add a protein precipitating agent like acetonitrile (B52724) (typically in a 3:1 ratio of solvent to sample).
-
Vortex thoroughly to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean tube for analysis. This may be followed by an evaporation and reconstitution step if concentration is needed.[8]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification in postmortem blood and identification in urine of tramadol and its two main metabolites in two cases of lethal tramadol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Robust Analytical Methods for (-)-N-Desmethyl Tramadol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the robustness of analytical methods for (-)-N-Desmethyl Tramadol (B15222).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying (-)-N-Desmethyl Tramadol?
A1: The most prevalent methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[1][2] LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity.[3]
Q2: Why is chiral separation important for the analysis of tramadol and its metabolites?
A2: Tramadol is administered as a racemic mixture of two enantiomers, which, along with their metabolites, exhibit different pharmacological activities.[4] For instance, (+)-tramadol primarily inhibits serotonin (B10506) reuptake, while (-)-tramadol (B15223) inhibits norepinephrine (B1679862) reuptake.[4] Stereoselective analysis is crucial for pharmacokinetic and pharmacodynamic studies to understand the distinct effects of each enantiomer.[4]
Q3: What are the common challenges encountered during the analysis of this compound?
A3: Common challenges include poor peak shape (tailing), inconsistent retention times, matrix effects, and achieving adequate separation from other tramadol metabolites like O-desmethyltramadol.[5][6] For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of the polar tramadol and its metabolites.[2]
Q4: Can this compound be formed in a drug formulation during stability studies?
A4: While considered difficult in solid dosage forms, the demethylation of tramadol to form N-Desmethyl Tramadol is a possibility. This process can be influenced by oxidative or photolytic factors. It is recommended to perform confirmatory tests under accelerated conditions to assess the potential for this degradation.
Troubleshooting Guides
Chromatographic Issues
Problem: Poor Peak Shape and Tailing
-
Possible Cause 1: Secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[6] Tramadol and its metabolites are basic compounds.[6]
-
Solution:
-
Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analytes and minimize interactions with silanol groups.[2]
-
Employ an end-capped column (e.g., Purospher® STAR RP-18 endcapped) to reduce the number of available silanol groups.[7]
-
Consider using a column with a different stationary phase chemistry.
-
-
-
Possible Cause 2: Inappropriate mobile phase composition.
-
Solution: Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous component ratio to improve peak symmetry.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Changes in mobile phase composition.[6]
-
Possible Cause 2: Unstable column temperature.[6]
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause 3: Insufficient column equilibration.[6]
-
Solution: Ensure the column is fully equilibrated with the mobile phase before initiating the analytical run, which may require flushing with 10-20 column volumes.[6]
-
Mass Spectrometry Issues
Problem: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Possible Cause 1: Inefficient ionization.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
-
Ensure the mobile phase pH is compatible with the desired ionization mode (positive ESI is common for tramadol and its metabolites).[2]
-
-
-
Possible Cause 2: Matrix effects from the biological sample.
Problem: Cross-Contamination or Carryover
-
Possible Cause 1: Contamination from the autosampler or injector.
-
Solution:
-
Implement a robust needle wash protocol between injections, using a strong organic solvent.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
-
Possible Cause 2: Adsorption of the analyte onto surfaces in the LC-MS system.
-
Solution:
-
Ensure all tubing and connections are inert and clean.
-
Consider adding a small amount of an organic modifier to the wash solvent to improve the removal of adsorbed compounds.
-
-
Data Presentation: Comparison of Analytical Methods
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/Fluorescence |
| Specificity | High to Very High | High | Moderate to High |
| Sensitivity | Very High | High | Moderate |
| Sample Preparation | Protein Precipitation, LLE, SPE | LLE, SPE (often requires derivatization) | LLE, SPE |
| Throughput | High | Moderate | Moderate to High |
| Common Issues | Matrix effects, ion suppression | Thermal degradation, need for derivatization | Peak tailing, co-elution of metabolites |
| Reference | [1][2][3] | [1][2][8] | [6][9][10] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a high-throughput method for the quantification of tramadol and its metabolites.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., (+)-N-Desmethyl Tramadol-d3).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 0.1% formic acid in methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Purospher® STAR RP-18 endcapped, 50-2.1 mm, 2 µm).[7]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions: m/z 250/44 for N-desmethyl-tramadol.[7]
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol is based on established methods for the analysis of tramadol and its metabolites in urine.[2][8]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to alkaline conditions (e.g., using sodium carbonate).
-
Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).
-
Vortex for 2 minutes and centrifuge for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried residue, add a derivatizing agent (e.g., propionic anhydride) to improve volatility and chromatographic performance.[11]
-
Heat the sample as required by the derivatization protocol (e.g., 70°C for 22 minutes).[11]
-
After cooling, reconstitute the sample in an appropriate solvent (e.g., ethyl acetate).
3. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to separate the analytes.[1]
-
Injection Mode: Splitless.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification. Target and qualifier ions should be selected based on the mass spectrum of the derivatized N-desmethyl tramadol.
Visualizations
Caption: Troubleshooting workflow for poor peak shape and tailing.
Caption: Experimental workflow for LC-MS/MS analysis using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 8. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. nyc.gov [nyc.gov]
troubleshooting low recovery of (-)-N-Desmethyl Tramadol during extraction
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low recovery of (-)-N-Desmethyl Tramadol (B15222) during extraction from biological matrices.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the extraction of (-)-N-Desmethyl Tramadol using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
General Questions
Q1: Why is the recovery of this compound often low with standard extraction protocols? A1: this compound is a primary metabolite of Tramadol. The removal of a methyl group significantly increases the molecule's polarity compared to the parent drug. This high polarity gives it a strong affinity for aqueous solutions, making it difficult to efficiently transfer into a non-polar organic solvent during Liquid-Liquid Extraction (LLE) or to retain on standard non-polar Solid-Phase Extraction (SPE) sorbents.[1]
Q2: What are the key chemical properties of this compound to consider for extraction? A2: The two most critical properties are its high polarity and its basic nature. The secondary amine group gives the molecule a pKa similar to Tramadol (pKa ≈ 9.41), meaning it will be positively charged (ionized) in acidic or neutral solutions.[2][3][4] To achieve efficient extraction into an organic solvent, this charge must be neutralized by adjusting the sample pH to basic conditions (pH > 11).[5][6]
Troubleshooting: Liquid-Liquid Extraction (LLE)
Q3: I've adjusted the pH of my aqueous sample to >11, but my LLE recovery is still poor. What should I do next? A3: If the pH is optimized, low recovery is likely due to an inappropriate solvent choice or the analyte's high solubility in the aqueous phase.
-
Solvent Choice: Standard non-polar solvents like hexane (B92381) are often too non-polar to efficiently extract this metabolite.[1] Use a more polar solvent or a solvent mixture. A 1:1 mixture of ethyl acetate (B1210297) and diethyl ether has proven effective for tramadol metabolites.[7] Methyl-tert-butyl ether (MTBE) is another suitable option.[8][9]
-
"Salting Out" Technique: The high polarity of this compound means it may still prefer the aqueous phase even at the correct pH. To counter this, add a salt like sodium chloride (NaCl) to the aqueous sample until saturation (approximately 5-10% w/v). This increases the ionic strength of the aqueous phase, decreases the solubility of the analyte, and promotes its transfer into the organic solvent.[1]
-
Insufficient Mixing or Volume: Ensure the organic solvent-to-sample ratio is adequate (a 5:1 to 7:1 ratio is a good starting point) and that the sample is mixed vigorously (e.g., vortexing for 1-2 minutes) to maximize the interaction between the two phases.[1]
Q4: I am observing an emulsion forming between the aqueous and organic layers. How can I prevent this and improve phase separation? A4: Emulsion formation is common, especially with complex matrices like plasma, and it can trap the analyte, leading to poor recovery.[10]
-
Mixing: Instead of vigorous vortexing, use gentle rocking or multiple tube inversions to mix the phases.
-
Centrifugation: Centrifuge the sample at a higher speed or for a longer duration (e.g., 3000-4000 rpm for 10-15 minutes) to break the emulsion and achieve a clean separation.[1][9]
-
Salt Addition: Adding salt, as described in the "salting out" technique, can also help to break emulsions.
Troubleshooting: Solid-Phase Extraction (SPE)
Q5: My analyte is not being retained on the SPE cartridge and is being lost in the sample load and wash fractions. What is the problem? A5: This issue, known as "breakthrough," is typically caused by an incorrect sorbent choice or improper sample pH during the loading step.
-
Sorbent Choice: For a polar and basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent is highly recommended.[1][11] These sorbents provide two retention mechanisms: reversed-phase (for lipophilic character) and cation exchange (for the basic amine group).
-
Sample Loading pH: When using an MCX cartridge, the sample must be loaded under acidic to neutral conditions (e.g., pH 6).[8][11] This ensures the secondary amine is protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange sorbent. Adjusting the sample pH with a buffer (e.g., phosphate (B84403) or acetate buffer) is a critical step.[8][12]
Q6: The analyte is retained on the cartridge, but I have low recovery in my final eluate. How can I improve elution? A6: This indicates that the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.
-
Elution Solvent Composition: To elute from an MCX cartridge, the charge on the analyte must be neutralized. Use an elution solvent containing a base like ammonium (B1175870) hydroxide (B78521). A freshly prepared solution of 5% ammonium hydroxide in a polar organic solvent (e.g., methanol (B129727) or ethyl acetate) is typically effective.[1][8] The high pH of this solution neutralizes the analyte's positive charge, breaking its ionic bond with the sorbent and allowing it to be eluted.
-
Insufficient Elution Volume: You may not be using enough solvent to wash the analyte completely off the cartridge. Try increasing the elution volume in increments (e.g., use two 2 mL aliquots instead of one) and test the recovery at each step.[1]
Quantitative Data on Extraction Recovery
The following table summarizes recovery data for tramadol and its metabolites from various studies, demonstrating the effectiveness of optimized extraction methods.
| Analyte(s) | Matrix | Extraction Method | Key Parameters | Recovery (%) | Reference(s) |
| Tramadol & O-Desmethyltramadol | Human Urine | LLE | Solvent: Ethyl acetate/diethyl ether (1:1), basic pH | 94.1 ± 2.91 (Tramadol)96.3 ± 3.46 (O-Desmethyltramadol) | [7][13] |
| Tramadol & O-Desmethyltramadol | Human Plasma | LLE | Solvent: Diethyl ether/dichloromethane/butanol (5:3:2) | 97.6 ± 1.21 (Tramadol)96.3 ± 1.66 (O-Desmethyltramadol) | [13] |
| Tramadol & O-Desmethyltramadol | Blood & Vitreous Humor | SPE | Sorbent: C18; Elution: Ethyl acetate/NH₄OH (98:2) | >85% (Tramadol)>92% (O-Desmethyltramadol) | [14] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from a liquid biological sample (e.g., urine, plasma).
-
Sample Preparation: To 1 mL of the biological sample in a centrifuge tube, add a suitable internal standard.
-
pH Adjustment: Add 1 mL of 0.1 M sodium carbonate solution or adjust with NaOH to bring the sample pH to >11 to basify the sample.[6][8] Vortex briefly.
-
Extraction: Add 5 mL of an extraction solvent (e.g., a 1:1 mixture of ethyl acetate and diethyl ether).[7][8] Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer to a clean tube using a pipette.
-
Dry-Down & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[8] Reconstitute the residue in a suitable mobile phase for analysis (e.g., LC-MS/MS).
Protocol 2: Optimized Solid-Phase Extraction (SPE) using a Mixed-Mode Cartridge
This protocol is ideal for achieving a cleaner extract and high recovery of this compound.
-
Sample Pre-treatment:
-
Pipette 1 mL of the biological sample (e.g., urine) into a tube.
-
Add a suitable internal standard.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.[8]
-
Centrifuge the sample to pellet any particulates.
-
-
Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.[12]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of deionized water to remove salts and polar interferences.
-
Wash 2: Pass 2 mL of 0.1 M acetic acid.
-
Wash 3: Pass 2 mL of methanol to remove non-polar, non-basic interferences.[8]
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate or methanol.[1][8] Collect the eluate in a clean tube.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.[8]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for N-Desmethyltramadol (HMDB0061007) [hmdb.ca]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of a Spectrophotometric Method for the Determination of Tramadol in Human Urine Using Liquid-Liquid Extraction and Ion Pair Formation [article.sapub.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (-)-N-Desmethyl Tramadol (B15222) (NDT), a primary metabolite of the analgesic drug tramadol, is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. The selection of an appropriate analytical method is paramount for obtaining reliable and accurate results. This guide provides a detailed comparison of common analytical techniques for NDT quantification, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics and quantitative data for each method, offering a clear comparison to aid in selecting the most suitable technique for specific research needs.
| Parameter | HPLC-UV/Fluorescence | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by liquid chromatography, detection by UV or fluorescence. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Specificity | Moderate; potential for interference from other metabolites or matrix components. | High; based on retention time and mass fragmentation pattern.[1] | Very high; based on retention time and specific precursor-product ion transitions.[1] |
| Sensitivity | Generally lower than MS-based methods. | High sensitivity. | Highest sensitivity and selectivity.[2] |
| Primary Use | Routine analysis, quantification in simpler matrices. | Confirmation and quantification.[1] | Confirmation and quantification, especially for low concentrations in complex matrices.[1] |
| Sample Throughput | Moderate to high. | Moderate. | High.[1] |
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
| HPLC-UV [3] | Tramadol, O-desmethyltramadol | Human Plasma | - | 6.7 | <15 | <15 | ICH compliant |
| HPLC-Fluorescence [4] | Tramadol, N-desmethyltramadol, O-desmethyltramadol enantiomers | Wastewater | 56 - 392 | 28 (NDT) | - | - | - |
| GC-MS [5] | Tramadol, O-desmethyltramadol, N-desmethyltramadol | Human Urine | 10 - 1000 | 20 (NDT) | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 |
| GC-MS [6] | Tramadol, O-desmethyltramadol | Human Urine | 10 - 200 | 10 (Tramadol) | ≤4.93 | ≤4.62 | >95 |
| LC-MS/MS [2] | Tramadol, O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol | Human Plasma | 2.5 - 320 (NDT) | 2.5 (NDT) | 1.6 - 10.2 | 1.6 - 10.2 | 89.2 - 106.2 |
| LC-MS/MS [7] | Tramadol, N-desmethyltramadol | Human Urine | 25 - 1500 | - | - | - | - |
| LC-MS/MS [8] | Tramadol, O-desmethyltramadol | Human Plasma | 1.0 - 600.0 (Tramadol) | 1.0 (Tramadol) | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the quantification of N-Desmethyl Tramadol using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the quantification of NDT, often requiring derivatization to improve the volatility and thermal stability of the analyte.[9]
1. Sample Preparation (Liquid-Liquid Extraction) [5][10]
-
To 1 mL of urine, add an internal standard (e.g., Proadifen).
-
Alkalinize the sample to a pH greater than 9.
-
Extract the analytes with an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and perform a back-extraction with 0.1 M HCl.
-
After separating the aqueous layer, make it alkaline again and re-extract with an organic solvent.
-
Evaporate the final organic extract to dryness.
2. Derivatization [9]
-
To the dried residue, add a derivatizing agent (e.g., propionic anhydride (B1165640) in ethyl acetate).
-
Heat the mixture to facilitate the reaction.
-
Evaporate the solvent and derivatizing agent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis [11]
-
Column: A suitable capillary column, such as a Zebron ZB-Drug-1.
-
Injection: Splitless injection mode.
-
Oven Temperature Program: An initial temperature of 100°C, held for a few minutes, followed by a temperature ramp to a final temperature of around 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is often preferred for analyzing NDT in complex biological matrices like plasma.[2]
1. Sample Preparation (Protein Precipitation) [2][8]
-
To a small volume of plasma (e.g., 200 µL), add an internal standard.
-
Add a protein precipitating agent like acetonitrile.
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. LC Separation [2]
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.15% formic acid) and an organic phase (e.g., methanol).
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
3. MS/MS Detection [2]
-
Ionization: Positive electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDT and the internal standard are monitored.
Visualizations
The following diagrams illustrate the experimental workflow for method validation and a comparison of the key analytical techniques.
Caption: Experimental workflow for the validation of an analytical method.
Caption: Comparison of key performance parameters for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 8. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. laurentian.ca [laurentian.ca]
A Comparative Analysis of the Analgesic Potency of (-)-N-Desmethyl Tramadol and Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic potency of (-)-N-Desmethyl Tramadol (B15222) (M2), a primary metabolite of tramadol, and its parent drug, tramadol. The data presented herein, compiled from preclinical studies, demonstrates a significant disparity in their analgesic efficacy, with (-)-N-Desmethyl Tramadol exhibiting a negligible contribution to the overall analgesic effect of tramadol.
Executive Summary
Tramadol exerts its analgesic effects through a dual mechanism: a weak affinity for the µ-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. Its analgesic potency is significantly enhanced by its primary metabolite, O-desmethyltramadol (M1), which is a potent µ-opioid receptor agonist. In contrast, the N-desmethylated metabolite, this compound, displays markedly inferior analgesic properties. This is attributed to its extremely low affinity for the µ-opioid receptor and lack of agonist activity. Consequently, this compound is widely considered to be an inactive metabolite in the context of analgesia.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data comparing the in vitro µ-opioid receptor binding affinity of this compound, tramadol, and its active metabolite, O-desmethyltramadol (M1).
| Compound | Parameter | Value | Species | Source |
| This compound (M2) | µ-opioid receptor binding affinity (Ki) | >10 µM | Human | [1][2] |
| Agonist activity ([35S]GTPγS binding) | No stimulatory effect | Human | [1][2] | |
| Tramadol (racemic) | µ-opioid receptor binding affinity (Ki) | 2.4 µM | Human | [2] |
| (+)-O-Desmethyltramadol (M1) | µ-opioid receptor binding affinity (Ki) | 3.4 nM | Human | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The assessment of analgesic activity for centrally acting compounds like tramadol is commonly conducted using in vivo models. The hot-plate test is a standard method to evaluate thermal nociception.
Hot-Plate Test in Rodents
Objective: To assess the analgesic effect of a compound by measuring the latency of a thermal pain response.
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.
Animals: Male Sprague-Dawley rats or Swiss albino mice are commonly used. Animals are acclimated to the testing environment before the experiment.
Procedure:
-
Baseline Latency: Each animal is individually placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., paw licking, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., tramadol) or vehicle control is administered via a specific route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), each animal is again placed on the hot plate, and the response latency is recorded.[3]
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Mandatory Visualizations
Tramadol Metabolism Pathway
Caption: Metabolic conversion of tramadol to its primary metabolites.
µ-Opioid Receptor Signaling Pathway
Caption: Simplified µ-opioid receptor signaling cascade leading to analgesia.
References
A Comparative Pharmacological Analysis: (-)-N-Desmethyl Tramadol vs. O-desmethyltramadol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a centrally-acting synthetic analgesic, is widely prescribed for moderate to severe pain. Its therapeutic efficacy is complex, stemming from a dual mechanism of action that involves both opioid and non-opioid pathways. The clinical activity of tramadol is significantly influenced by its extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Two major metabolic pathways are O-demethylation, catalyzed by CYP2D6 to produce O-desmethyltramadol (M1), and N-demethylation, via CYP3A4 and CYP2B6, which forms N-desmethyltramadol (M2).[1][2]
This guide provides an objective comparison of the pharmacological activities of two of these key metabolites: (-)-N-Desmethyl Tramadol (a stereoisomer of M2) and O-desmethyltramadol (M1). Understanding the distinct profiles of these molecules is crucial for elucidating the overall analgesic and adverse effect profile of the parent drug, tramadol. This analysis is supported by experimental data from in vitro receptor binding and functional assays.
Metabolic Pathway of Tramadol
The conversion of tramadol to its primary metabolites, M1 and M2, is a critical step that dictates its pharmacological action. O-desmethyltramadol (M1) is widely recognized as the principal active metabolite responsible for the opioid-mediated analgesic effects, exhibiting a much higher affinity for the µ-opioid receptor than tramadol itself.[1][3] In contrast, N-desmethyltramadol (M2) is generally considered to have minimal pharmacological activity.[4][5]
References
The Case for (-)-N-Desmethyl Tramadol: A Stable Metabolite for Reliable Drug Testing
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of clinical and forensic toxicology, the accurate and reliable detection of drug use is paramount. For the widely prescribed analgesic tramadol (B15222), monitoring its metabolic fate is crucial for assessing compliance, identifying potential misuse, and informing pharmacokinetic studies. While the parent drug and its primary active metabolite, O-desmethyltramadol (M1), are common targets in drug testing, emerging evidence underscores the value of a secondary metabolite, (-)-N-desmethyl tramadol (M2), as a uniquely stable marker. This guide provides a comprehensive comparison of this compound with its counterparts, supported by experimental data, to validate its use as a robust analyte in drug testing protocols.
Unveiling the Metabolic Pathway of Tramadol
Tramadol undergoes extensive metabolism in the liver, primarily through two key pathways: O-demethylation and N-demethylation.[1] These processes are catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.
-
O-demethylation (CYP2D6): This pathway converts tramadol to O-desmethyltramadol (M1), a metabolite that is pharmacologically more potent than the parent drug.[1]
-
N-demethylation (CYP3A4 and CYP2B6): This reaction results in the formation of N-desmethyltramadol (M2).[1]
Further metabolic processes can lead to the creation of other secondary metabolites. Approximately 30% of a tramadol dose is excreted unchanged in the urine, with the remaining 60% eliminated as metabolites.[1]
Caption: Metabolic pathway of tramadol highlighting the formation of its major metabolites.
The Stability Imperative in Drug Testing
The integrity of biological samples is a critical factor in the accuracy of drug testing. The stability of the target analyte from the time of collection to the point of analysis directly impacts the reliability of the results. An ideal metabolite for drug testing should exhibit minimal degradation under various storage and handling conditions.
Comparative Stability of Tramadol and its Metabolites
While comprehensive, directly comparative stability studies focusing specifically on this compound are not extensively published, existing validation data for analytical methods provide valuable insights into its stability relative to the parent drug and O-desmethyltramadol.
Key Findings from Validation Studies:
General stability guidelines from clinical laboratories suggest that tramadol and its metabolites in urine are stable for at least one week at ambient temperature, for 14 days to a month when refrigerated, and for extended periods (years) when frozen. One study that conducted a detailed stability analysis of tramadol and O-desmethyltramadol in urine under various conditions provides a framework for what can be expected for N-desmethyltramadol, although it did not include this specific metabolite in its analysis.
| Analyte | Condition | Duration | Stability (% of Initial Concentration) |
| Tramadol | Room Temperature | 8 hours | 95.3 - 96.0% |
| O-desmethyltramadol | Room Temperature | 8 hours | 96.7 - 97.3% |
| Tramadol | Freeze-Thaw | 3 Cycles | No significant degradation reported |
| O-desmethyltramadol | Freeze-Thaw | 3 Cycles | No significant degradation reported |
| Tramadol | Long-Term Storage | 1 week at -20°C | No significant degradation reported |
| O-desmethyltramadol | Long-Term Storage | 1 week at -20°C | No significant degradation reported |
Table 1: Summary of Stability Data for Tramadol and O-desmethyltramadol in Urine. Data extrapolated from a study by Yilmaz and colleagues (2015).
A validated gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of tramadol, O-desmethyltramadol, and N-desmethyltramadol in human urine reported high accuracy and precision for all three analytes, suggesting that N-desmethyltramadol is sufficiently stable to allow for reliable quantification using this method.[2] The lack of reported stability issues for N-desmethyltramadol in this and other similar validation studies implies that its stability profile is comparable to that of the parent drug and O-desmethyltramadol under the tested conditions.
Alternative Analytes for Tramadol Drug Testing
The selection of a target analyte for drug testing depends on several factors, including the window of detection, the concentration of the analyte in the biological matrix, and its stability.
-
Tramadol (Parent Drug): As the administered drug, its presence confirms recent use. However, its concentration can decline relatively quickly.
-
O-desmethyltramadol (M1): Being the primary active metabolite, its presence is a strong indicator of tramadol ingestion. Its pharmacological activity also makes it a relevant target.
-
This compound (M2): While considered pharmacologically less active, its potential as a stable and reliable biomarker for tramadol use is significant. Its presence provides a longer detection window in some cases and can be a valuable adjunct to the analysis of the parent drug and M1.
Experimental Protocols for Validation
The validation of an analytical method for drug testing involves a series of experiments to ensure its accuracy, precision, and reliability. Below are detailed methodologies for key experiments relevant to the validation of this compound as a stable metabolite.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing the stability of drug metabolites in urine.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the sample to alkaline conditions (e.g., using a sodium carbonate solution).
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for chromatographic analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the analytes.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions for each analyte.
Conclusion
References
inter-laboratory comparison of (-)-N-Desmethyl Tramadol measurements
An Inter-Laboratory Comparative Guide to the Measurement of (-)-N-Desmethyl Tramadol (B15222)
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. (-)-N-Desmethyl Tramadol, a significant metabolite of the analgesic Tramadol, serves as a crucial analyte for understanding the parent drug's metabolism and potential drug-drug interactions. This guide presents a comparative overview of various analytical methods for the quantification of this compound, with supporting experimental data compiled from a variety of studies to facilitate the selection of the most suitable analytical technique for specific research needs.
While a formal round-robin inter-laboratory study is not publicly available, this guide provides a comparative summary of performance data from different laboratories as published in peer-reviewed literature and technical documents.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method for the quantification of this compound is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The most prevalent techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded for its high sensitivity and selectivity, making it a preferred method for bioanalytical studies.
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Accuracy (%) |
| Tramadol, ODT, NDT, NODT | Human Plasma | 2.5–320 | 2.5 | 3.4–7.9 | 3.2–6.3 | 89.2–105.2 |
| Tramadol, ODT, NDT, NODT | Human Plasma | 2.5–320 | 2.5 | 1.6-10.2 | 1.6-10.2 | 89.2-106.2 |
| Tramadol and N-desmethyl-tramadol | Human Urine | 25-1500 | 25 | Not Reported | Not Reported | Not Reported |
ODT: O-Desmethyl Tramadol; NDT: this compound; NODT: N,O-Didesmethyl Tramadol; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust and reliable alternative for the quantification of this compound, particularly in urine samples.
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Intra-Assay Accuracy (%) |
| Tramadol, ODT, NDT | Human Urine | 10–1000 | 20 | 1.29–6.48 | 1.28–6.84 | 91.79–106.89 |
ODT: O-Desmethyl Tramadol; NDT: this compound; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence or UV detection can be a cost-effective option when the required sensitivity is within its operational range.
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-day Precision (% RSD) | Between-day Precision (% RSD) |
| Tramadol, M1, M2 | Human Plasma | 5-500 | 5 | 5.9-11.3 | 5.9-11.3 |
M1: O-Desmethyltramadol; M2: this compound; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
The following sections provide generalized experimental protocols for the quantification of this compound using the compared analytical techniques. These protocols are based on methodologies described in the cited literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Protein Precipitation for Plasma): To a 200 µL plasma sample, add an internal standard. Precipitate proteins by adding an appropriate organic solvent (e.g., acetonitrile). Vortex and centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. Detection is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Liquid-Liquid Extraction for Urine): To 1 mL of urine, add an internal standard. Adjust the pH to alkaline conditions. Extract the analytes with an organic solvent. The organic layer is then separated and evaporated to dryness. The residue is typically derivatized to improve chromatographic properties. A common approach involves liquid-liquid extraction with a solvent like methyl-tert-butyl ether, followed by a back-extraction step into an acidic solution.
-
Chromatographic Separation: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is used for separation with helium as the carrier gas. A temperature gradient is applied to the oven to achieve separation of the analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode. Quantification is achieved by monitoring specific ions for this compound and the internal standard using selected ion monitoring (SIM).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Sample Preparation: A common method for plasma samples is a simple liquid-liquid extraction with a solvent like ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of tramadol and its metabolites.
-
Fluorescence Detection: The eluent is monitored by a fluorescence detector set at specific excitation and emission wavelengths (e.g., excitation at 200 nm and emission at 301 nm) for the detection and quantification of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of this compound.
Caption: Generalized workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The metabolism of Tramadol to this compound is a key pathway influencing its pharmacological profile.
A Comparative Guide to the Linearity and Range of (-)-N-Desmethyl Tramadol Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of analytical methods for assessing the linearity and range of (-)-N-Desmethyl Tramadol (B15222), a key metabolite of Tramadol. The performance of various assays is objectively compared, supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Quantitative Performance Data
The following table summarizes the linearity and range of different analytical methods used for the quantification of (-)-N-Desmethyl Tramadol.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Cite |
| HPLC-Fluorescence | Human Plasma | 5 - 500 | > 0.997 | 5 | [1] |
| LC-MS/MS | Human Plasma | 2.5 - 320 | Not Specified | 2.5 | [2][3] |
| GC-MS | Human Urine | 10 - 1000 | > 0.99 | 20 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the simultaneous determination of Tramadol and its main metabolites, including this compound, in human plasma.[1]
-
Sample Preparation: A simple liquid-liquid extraction with ethyl acetate (B1210297) is performed on plasma samples.
-
Chromatographic Separation:
-
Column: ChromolithTM Performance RP-18e (50mm—4.6mm).
-
Mobile Phase: A mixture of methanol (B129727) and water (13:87, v/v) adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 2 mL/min in an isocratic mode.
-
-
Detection: Fluorescence detection is used with an excitation wavelength of 200 nm and an emission wavelength of 301 nm.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the simultaneous determination of Tramadol and its desmethylated metabolites in human plasma.[2][3]
-
Sample Preparation: Protein precipitation is carried out using acetonitrile (B52724) and methanol under basic conditions.
-
Chromatographic Separation:
-
Column: Octadecylsilyl column with 3-μm particles.
-
Mobile Phase: An isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v).
-
-
Detection: A mass spectrometer is operated in the positive ion multiple reaction monitoring mode.[3]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is validated for the simultaneous determination of Tramadol and its metabolites in human urine.[4]
-
Sample Preparation: Liquid-liquid extraction is performed with methyl-tert-butyl ether (MTBE), followed by a back-extraction with 0.1 M hydrochloric acid. Proadifen is used as the internal standard.
-
Chromatographic Separation and Detection:
-
The specific GC column and temperature program are not detailed in the provided abstract but would be standard for this type of analysis.
-
Detection is achieved by a mass spectrometer.
-
Workflow for Assessing Assay Linearity and Range
The following diagram illustrates a typical experimental workflow for the validation of an analytical assay's linearity and range.
Caption: Workflow for Linearity and Range Assessment.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinities of Tramadol and its Metabolites for Opioid Receptors
This guide provides a detailed comparison of the binding profiles of the centrally acting analgesic tramadol (B15222) and its primary metabolites—O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5)—to opioid receptors. The data presented herein is compiled from in vitro studies to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships that govern the opioid-mediated effects of tramadol.
The analgesic properties of tramadol are complex, involving both opioid and non-opioid mechanisms. The parent compound is a racemic mixture, and its analgesic efficacy is significantly influenced by its hepatic metabolism.[1][2] The primary active metabolite, O-desmethyltramadol (M1), is a considerably more potent agonist at the µ-opioid receptor (MOR) than tramadol itself and is largely responsible for the opioid-like effects of the drug.[3][4][5]
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of tramadol and its metabolites for the human µ-opioid receptor. The Ki value, or inhibition constant, is inversely proportional to the binding affinity of a ligand for a receptor; a lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Ki (Inhibition Constant) |
| (+)-O-desmethyltramadol ((+)-M1) | µ-opioid | 3.4 nM[3] |
| (+/-)-N,O-didesmethyltramadol (M5) | µ-opioid | 100 nM[3] |
| (-)-O-desmethyltramadol ((-)-M1) | µ-opioid | 240 nM[3] |
| (+/-)-Tramadol | µ-opioid | 2.4 µM (2400 nM)[3] |
| (+/-)-N-desmethyltramadol (M2) | µ-opioid | >10 µM (>10,000 nM)[3][6] |
Data compiled from studies on cloned human µ-opioid receptors.
The data clearly indicates that the M1 metabolite possesses a significantly higher affinity for the µ-opioid receptor than the parent drug, tramadol.[3][7] Specifically, the (+)-enantiomer of M1 is the most potent binder. The M5 metabolite also demonstrates a higher affinity than tramadol, while the M2 metabolite shows negligible binding.[3][6] Studies have consistently shown that tramadol and its active metabolites have a pronounced selectivity for the µ-opioid receptor over the δ (delta) and κ (kappa) opioid receptors.[4]
Metabolic Pathway of Tramadol
Tramadol undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The two main pathways are O-demethylation and N-demethylation, which produce the metabolites M1 and M2, respectively. M5 is a secondary metabolite.[8]
Experimental Protocols
The binding affinities presented in this guide were determined using competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in the cited studies.
Objective: To determine the binding affinity (Ki) of tramadol and its metabolites for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, expressing the recombinant human µ-opioid receptor.[3][8]
-
Radioligand: A tritiated opioid antagonist, such as [3H]naloxone or a tritiated agonist like [3H]-DAMGO, is used at a concentration near its dissociation constant (Kd).[3][9]
-
Test Compounds: Tramadol and its metabolites (M1, M2, M5).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled opioid antagonist like naloxone.[9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[9]
-
Scintillation Counter: For the measurement of radioactivity.[9]
Procedure:
-
Membrane Preparation: Frozen cell membranes are thawed and resuspended in an ice-cold assay buffer to a specified final protein concentration.[9]
-
Assay Setup: The assay is typically performed in a 96-well plate with the following components added in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.[9]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., naloxone), and membrane suspension.[9]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (tramadol or metabolite), and membrane suspension.[9]
-
-
Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[8][9]
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[8][9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
Data Analysis:
-
Specific Binding Calculation: Specific Binding is determined by subtracting the non-specific binding from the total binding.[6]
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal curve using non-linear regression analysis.[6]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Experimental Workflow Diagram
The following diagram illustrates the workflow of a typical competitive radioligand binding assay.
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. Identification of tramadol and its metabolites in blood from drug-related deaths and drug-impaired drivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Method Validation for Separating Tramadol Metabolite Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective analysis of tramadol (B15222) and its metabolites is crucial for understanding its pharmacology and ensuring the quality of pharmaceutical products. This guide provides an objective comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of the enantiomers of tramadol and its primary active metabolite, O-desmethyltramadol (M1), as well as its other major metabolite, N-desmethyltramadol (M2). Information on the less frequently studied metabolite, O,N-didesmethyltramadol (M5), is also included where available.
Tramadol is a centrally acting analgesic administered as a racemic mixture of (+)-tramadol and (-)-tramadol. These enantiomers and their metabolites exhibit different pharmacological profiles, making their individual quantification essential. This guide details and compares various chiral stationary phases (CSPs), mobile phase compositions, and validation parameters from published studies to aid in the selection of an appropriate analytical method.
Comparison of Validated Chiral HPLC Methods
The following tables summarize the performance of different chiral HPLC methods for the separation of tramadol and its metabolite enantiomers. The data has been compiled from various scientific publications to provide a comparative overview.
Table 1: Chiral HPLC Method Performance for Tramadol Enantiomers
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Protein-Based CSP |
| Chiral Stationary Phase | Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) | α1-acid glycoprotein (B1211001) (AGP) |
| Mobile Phase | isohexane-ethanol-diethylamine (97:2.8:0.1, v/v/v)[1] | 30 mM diammonium hydrogen phosphate (B84403) buffer-acetonitrile-triethylamine (98.9:1:0.1, v/v), pH 7 |
| Linearity Range (ng/mL) | 5 nM - (concentration not specified) in plasma[1] | 2 - 200 |
| Limit of Quantification (LOQ) | 5 nM in plasma[1] | 2 ng/mL |
| Accuracy (%) | Not explicitly reported | Not explicitly reported |
| Intra-day Precision (%RSD) | < 6.0%[1] | Not explicitly reported |
| Inter-day Precision (%RSD) | < 6.0%[1] | Not explicitly reported |
| Resolution (Rs) | Baseline separation (value not specified) | Not explicitly reported |
| Separation Factor (α) | Not explicitly reported | Not explicitly reported |
Table 2: Chiral HPLC Method Performance for O-desmethyltramadol (M1) Enantiomers
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Protein-Based CSP | Method 3: Cellulose-Based CSP |
| Chiral Stationary Phase | Chiralpak AD | α1-acid glycoprotein (AGP) | Lux Cellulose-4 |
| Mobile Phase | isohexane-ethanol-diethylamine (97:2.8:0.1, v/v/v)[1] | 30 mM diammonium hydrogen phosphate buffer-acetonitrile-triethylamine (98.9:1:0.1, v/v), pH 7 | Hexane (B92381) and ethanol (B145695) (96:4, v/v) with 0.1% diethylamine[2] |
| Linearity Range (ng/mL) | 5 nM - (concentration not specified) in plasma[1] | 2.5 - 100 | 56 - 392 ng/L[2] |
| Limit of Quantification (LOQ) | 5 nM in plasma[1] | 2.5 ng/mL | 56 ng/L[2] |
| Accuracy (%) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Intra-day Precision (%RSD) | < 6.0%[1] | Not explicitly reported | Not explicitly reported |
| Inter-day Precision (%RSD) | < 6.0%[1] | Not explicitly reported | Not explicitly reported |
| Resolution (Rs) | Baseline separation (value not specified) | Not explicitly reported | >1.5 (value varies with exact conditions)[2] |
| Separation Factor (α) | Not explicitly reported | Not explicitly reported | >1.1 (value varies with exact conditions)[2] |
Table 3: Chiral HPLC Method Performance for N-desmethyltramadol (M2) Enantiomers
| Parameter | Method 1: Protein-Based CSP | Method 2: Cellulose-Based CSP |
| Chiral Stationary Phase | α1-acid glycoprotein (AGP) | Lux Cellulose-4 |
| Mobile Phase | 30 mM diammonium hydrogen phosphate buffer-acetonitrile-triethylamine (98.9:1:0.1, v/v), pH 7 | Hexane and ethanol (96:4, v/v) with 0.1% diethylamine[2] |
| Linearity Range (ng/mL) | 2.5 - 75 | 56 - 392 ng/L[2] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | 28 ng/L[2] |
| Accuracy (%) | Not explicitly reported | Not explicitly reported |
| Intra-day Precision (%RSD) | Not explicitly reported | Not explicitly reported |
| Inter-day Precision (%RSD) | Not explicitly reported | Not explicitly reported |
| Resolution (Rs) | Not explicitly reported | >1.5 (value varies with exact conditions)[2] |
| Separation Factor (α) | Not explicitly reported | >1.1 (value varies with exact conditions)[2] |
Table 4: Chiral Separation Method for O,N-didesmethyltramadol (M5) Enantiomers
| Parameter | Method: Capillary Electrophoresis |
| Technique | Capillary Zone Electrophoresis[3] |
| Chiral Selector | Carboxymethylated β-cyclodextrin (CMB)[3] |
| Background Electrolyte | 50 mM phosphate buffer (pH 2.5) containing 5 mM of CMB[3] |
| Linearity Range (µg/mL) | 0.5 - 20[3] |
| Accuracy (%) | 96.3% to 106.5% (Day-to-day variation)[3] |
| Within-day Precision (%RSD) | < 10.0%[3] |
| Day-to-day Precision (%RSD) | < 9.0%[3] |
| Resolution | Baseline resolution[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Method 1: Polysaccharide-Based CSP (Chiralpak AD)
-
Sample Preparation: Solid-phase extraction (SPE) on disposable butyl silica (B1680970) cartridges was used for extraction from plasma and urine.[1]
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Chiral Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) column.
-
Mobile Phase: An isocratic mobile phase consisting of isohexane-ethanol-diethylamine (97:2.8:0.1, v/v/v).[1]
-
Flow Rate: Not explicitly specified.
-
Detection: Fluorescence detection.
-
Internal Standard: Quinidine was used as the internal standard.[1]
Method 2: Protein-Based CSP (α1-acid glycoprotein)
-
Sample Preparation: A simple liquid-liquid extraction with ethyl acetate.
-
Chromatographic System: A standard HPLC system with a fluorescence detector.
-
Chiral Column: An AGP column containing alpha1-acid glycoprotein as the chiral selector.
-
Mobile Phase: An isocratic mobile phase of 30 mM diammonium hydrogen phosphate buffer-acetonitrile-triethylamine (98.9:1:0.1, v/v), adjusted to pH 7 by phosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths of 200 and 301 nm, respectively.
Method 3: Cellulose-Based CSP (Lux Cellulose-4)
-
Sample Preparation: Samples were extracted using Oasis® mixed-mode cation exchange (MCX) cartridges.[2]
-
Chromatographic System: A standard HPLC system with a fluorescence detector.
-
Chiral Column: Lux Cellulose-4 column (150 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: An isocratic mobile phase of hexane and ethanol (96:4, v/v) containing 0.1% diethylamine.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection: Fluorescence detection.
Method 4: Capillary Electrophoresis for M5
-
Sample Preparation: A double liquid-liquid extraction of urine samples.[3]
-
CE System: A standard capillary electrophoresis system with UV detection.
-
Capillary: Fused silica capillary.
-
Chiral Selector: Carboxymethylated β-cyclodextrin (CMB) added to the background electrolyte.[3]
-
Background Electrolyte: 50 mM phosphate buffer (pH 2.5) containing 5 mM of CMB.[3]
-
Voltage: Not explicitly specified.
-
Detection: UV detection.
Visualizations
Experimental Workflow for Chiral HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of a chiral HPLC method, from initial method development to the final application of the validated method.
Caption: Workflow for Chiral HPLC Method Validation.
This guide provides a comparative framework for selecting and validating a chiral HPLC method for the analysis of tramadol and its metabolites. The choice of method will depend on the specific requirements of the study, including the analytes of interest, the sample matrix, and the required sensitivity and throughput. The provided data and protocols offer a solid starting point for researchers in this field.
References
A Comparative Guide to the Central Nervous System Effects of Tramadol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a widely prescribed centrally acting analgesic with a complex pharmacological profile. Its therapeutic effects are not solely attributable to the parent drug but are a result of the combined actions of tramadol and its various metabolites. Understanding the distinct contributions of each of these compounds to the overall central nervous system (CNS) effects is crucial for drug development, optimizing therapeutic strategies, and predicting potential adverse events. This guide provides an objective comparison of the CNS effects of tramadol and its primary metabolites—O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5)—supported by experimental data and detailed methodologies.
Dual Mechanism of Action: A Synergistic Analgesia
Tramadol's analgesic efficacy stems from a dual mechanism of action: a weak opioid effect and the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. This combination of opioid and monoaminergic activity contributes to its effectiveness in treating both nociceptive and neuropathic pain. The parent drug, tramadol, is a racemic mixture, with each enantiomer displaying distinct activities. The (+)-enantiomer and its primary active metabolite, (+)-M1, are agonists at the µ-opioid receptor. Additionally, (+)-tramadol is a serotonin reuptake inhibitor, while (-)-tramadol (B15223) primarily inhibits norepinephrine reuptake.
Comparative Pharmacodynamics: Receptor Binding Affinities
The interaction of tramadol and its metabolites with key CNS receptors dictates their pharmacological effects. The following table summarizes the binding affinities (Ki) at the human µ-opioid receptor, serotonin transporter (SERT), and norepinephrine transporter (NET). A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, µM) | Norepinephrine Transporter (NET) (Ki, µM) |
| Tramadol (racemic) | 2400 | 1.19 | 14.6 |
| (+)-Tramadol | - | 0.87 | - |
| (-)-Tramadol | - | - | 1.08 |
| O-desmethyltramadol (M1) | |||
| (+)-M1 | 3.4 | Data not available | Data not available |
| (-)-M1 | 240 | Data not available | Data not available |
| N-desmethyltramadol (M2) | >10,000 (weak affinity) | Data not available | Data not available |
| N,O-didesmethyltramadol (M5) | 100 | Data not available | Data not available |
Data presented as Ki values unless otherwise noted. Data for SERT and NET binding of metabolites M1, M2, and M5 are not well-characterized in the available literature.
Key Observations:
-
µ-Opioid Receptor: The metabolite (+)-M1 exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug, tramadol, and is considered the primary contributor to tramadol's opioid-mediated analgesia. M5 also shows a notable affinity, while M2 has a very weak interaction.
-
Serotonin and Norepinephrine Transporters: The parent drug, particularly its enantiomers, is principally responsible for the inhibition of serotonin and norepinephrine reuptake. The contribution of the metabolites to this aspect of tramadol's pharmacology is not well-defined in the literature.
Central Nervous System Penetration: Blood-Brain Barrier Permeability
The ability of tramadol and its metabolites to cross the blood-brain barrier (BBB) is a critical determinant of their central effects. The following table presents available data on their brain-to-plasma concentration ratios.
| Compound | Brain-to-Plasma Ratio | Notes |
| Tramadol | ~15 (at 10 min in rats) | Readily crosses the BBB. |
| O-desmethyltramadol (M1) | ~4-7 (after 10 min in rats) | Less efficient BBB penetration compared to tramadol. |
| N-desmethyltramadol (M2) | Data not available | |
| N,O-didesmethyltramadol (M5) | Negligible | Considered to hardly penetrate the cerebrospinal fluid due to high polarity. |
Key Observations:
-
Tramadol demonstrates preferential distribution into the brain compared to its primary active metabolite, M1.
-
The polarity of the metabolites appears to play a significant role in their ability to cross the BBB, with the more polar M5 showing very limited CNS penetration.
Experimental Protocols
Hot-Plate Test for Analgesia Assessment
The hot-plate test is a standard method for evaluating the analgesic effects of centrally acting compounds in rodents.
Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55°C ± 0.5°C.
-
Acclimation: Animals (e.g., mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered tramadol or its metabolites via a specified route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
1.
A Comparative Guide to the Accuracy and Precision of Quantification Methods for (-)-N-Desmethyl Tramadol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. (-)-N-Desmethyl Tramadol (B15222), a primary metabolite of the widely used analgesic Tramadol, plays a significant role in the parent drug's metabolic profile. This guide provides a comprehensive comparison of various analytical methods for the quantification of (-)-N-Desmethyl Tramadol, with a focus on their accuracy and precision, supported by experimental data from peer-reviewed studies.
The most common analytical techniques for the quantification of this compound and other Tramadol metabolites include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection. The choice of method is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.
Tramadol Metabolism and the Importance of N-Desmethyl Tramadol
Tramadol undergoes extensive metabolism in the liver primarily through two main pathways: O-demethylation to O-desmethyltramadol (ODT), which is pharmacologically active, and N-demethylation to N-desmethyltramadol (NDT).[1] Monitoring the concentrations of these metabolites is crucial for understanding the drug's efficacy, potential for drug-drug interactions, and for toxicological assessments.
Below is a simplified representation of the primary metabolic pathways of Tramadol.
Quantitative Performance of Analytical Methods
The following tables summarize the accuracy and precision data for the quantification of N-Desmethyl Tramadol (NDT) and its related compounds using different analytical methods as reported in various studies.
Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[2]
| Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
| Tramadol, ODT, NDT, NODT | Human Plasma | 2.5 - 320 (for desmethylates) | 2.5 (for desmethylates) | 89.2 - 106.2 | 1.6 - 10.2 (Intra-day & Inter-day) | [3][4] |
| Tramadol and Metabolites | Human Urine | 0.1 - 160 | Not Specified | 95.56 - 100.21 | 1.58 - 3.92 (Between- and Within-day) | [5] |
| Tramadol and NDT | Human Urine | 25 - 1500 | 25 | Not Specified | Not Specified | [6] |
| Enantiomers of Tramadol, ODT, NDT, NODT | Whole Blood | 0.25 - 250 | 0.125 - 0.50 | 83 - 114 | 2 - 7 (Intermediate) | [7] |
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the quantification of Tramadol and its metabolites, often requiring derivatization to improve the volatility of the analytes.[8][9]
| Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
| Tramadol, ODT, NDT | Human Urine | 10 - 1000 | 20 (for NDT) | 91.79 - 106.89 (Intra-assay) | 1.29 - 6.48 (Intra-assay), 1.28 - 6.84 (Inter-assay) | [10] |
| Tramadol | Pharmaceutical Preparations | 0.05 - 5.0 (µg/mL) | 0.045 (µg/mL) | Not Specified | < 1.18 (Intra-day), < 3.51 (Inter-day) | [11] |
| Tramadol, ODT | Human Plasma | 10 - 200 (Tramadol), 7.5 - 300 (ODT) | Not Specified | >95 | ≤ 4.83 (Intra-day), ≤ 4.68 (Inter-day) | [12] |
Table 3: Performance of High-Performance Liquid Chromatography (HPLC)
HPLC coupled with fluorescence or UV detection offers a cost-effective alternative to mass spectrometry-based methods, though it may have limitations in sensitivity and selectivity.[2]
| Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
| Tramadol, ODT, NDT | Human Plasma | 5 - 500 (for NDT) | 5 (for NDT) | Not Specified | 5.9 - 11.3 (Within- and Between-day for NDT) | [13] |
| Tramadol, ODT | Human Plasma | 3 - 768 (Tramadol), 1.5 - 384 (ODT) | 3 (Tramadol), 1.5 (ODT) | 96.2 - 105.3 | 10.34 (Intra-day), 8.43 (Inter-day) for Tramadol | [14] |
| Tramadol | Human Plasma | 100 - 1000 | 100 | Not Specified | Not Specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental workflows for the quantification of this compound using the compared techniques.
LC-MS/MS Experimental Workflow
Detailed Methodology (LC-MS/MS):
-
Sample Preparation: A common method involves protein precipitation. To a plasma sample, an internal standard (like (+)-N-Desmethyl Tramadol-d3) is added, followed by a precipitating agent such as acetonitrile (B52724).[16] The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[16] Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.[3][7]
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate the analyte from other matrix components.[3][6] The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[6][16]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[9] Detection is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[9]
GC-MS Experimental Workflow
Detailed Methodology (GC-MS):
-
Sample Preparation: Liquid-liquid extraction is a common sample preparation technique for GC-MS analysis.[10] For urine samples, the pH is adjusted to be alkaline, and an organic solvent like methyl-tert-butyl ether (MTBE) is used for extraction.[8][10] A back-extraction into an acidic solution can be performed for further purification.[10]
-
Derivatization: Due to the polar nature of Tramadol and its metabolites, a derivatization step is often necessary to increase their volatility and thermal stability.[8][9] Silylation is a common derivatization technique.[1]
-
Gas Chromatographic Separation: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is used for separation.[9] The oven temperature is programmed with a gradient to achieve optimal separation.[9]
-
Mass Spectrometric Detection: The mass spectrometer is typically operated in electron ionization (EI) mode.[9] For enhanced sensitivity and specificity, selected ion monitoring (SIM) is used, where specific ions for the derivatized analyte and internal standard are monitored for quantification.[8][9]
HPLC Experimental Workflow
Detailed Methodology (HPLC):
-
Sample Preparation: A simple liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common method for sample preparation from plasma.[13] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.[13][17]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of tramadol and its metabolites.[13][15]
-
Detection: Fluorescence detection is often preferred over UV detection for plasma samples due to better sensitivity and selectivity.[14][15] The excitation and emission wavelengths are optimized for the specific analytes.[13][14]
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS generally offers the highest sensitivity and selectivity, making it the preferred method for pharmacokinetic studies requiring low detection limits.[17] GC-MS provides a robust and reliable alternative, particularly for urine samples.[17] HPLC with fluorescence or UV detection can be a cost-effective option when the expected analyte concentrations are within its linear range and the sample matrix is less complex.[17] The validation of the chosen method for accuracy, precision, linearity, and selectivity is paramount to ensure the generation of reliable and reproducible data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine [mdpi.com]
- 6. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. wjbphs.com [wjbphs.com]
- 13. Development and validation of a rapid HPLC method for simultaneous determination of tramadol, and its two main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of (-)-N-Desmethyl Tramadol Levels in Diverse Biological Matrices
Tramadol (B15222), a widely prescribed synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. One of its main metabolites is (-)-N-Desmethyl Tramadol (NDT), an inactive metabolite formed through N-demethylation by CYP3A4 and CYP2B6.[1][2] The accurate quantification of NDT in various biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[3] This guide provides a comparative overview of NDT levels in different biological matrices, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological matrix, the dosage of tramadol administered, the individual's metabolism (influenced by factors like CYP2D6 polymorphism), and the time of sample collection.[2] The following table summarizes representative quantitative data for NDT levels found in human plasma, serum, and urine from various studies.
| Biological Matrix | Subject Population | Tramadol Dosage | NDT Concentration Range | Analytical Method | Reference |
| Human Plasma | Cancer Patients | Oral | 4.9–250 ng/mL | LC-MS/MS | [4] |
| Human Plasma | Non-Cancer Patients | Oral | 5.1–317 ng/mL | LC-MS/MS | [4] |
| Human Serum | Adult Horses | 10 mg/kg Oral | 159 ± 20.4 ng/mL (Maximal) | HPLC | [5][6] |
| Human Serum | Adult Horses | 5 mg/kg IV | 73.7 ± 12.9 ng/mL (Maximal) | HPLC | [5][6] |
| Human Urine | Healthy Volunteers | 50 mg Oral | Detectable up to 7 days | GC-MS | [7] |
Note: The provided concentrations are illustrative and can differ based on the specifics of each study. For instance, in postoperative surgical patients, NDT concentrations were found to be higher in poor metabolizers of CYP2D6 compared to extensive and intermediate metabolizers.[2]
Experimental Protocols
The accurate determination of this compound levels relies on robust and validated analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] Sample preparation is a critical step to remove interferences and concentrate the analyte.[9]
This technique is used to partition NDT between an aqueous sample and an immiscible organic solvent.[9]
-
Protocol for Urine:
-
Take 1.0 mL of the urine sample in a screw-capped glass tube.
-
Add a known amount of a suitable internal standard (e.g., proadifen).
-
Adjust the pH to basic conditions by adding 0.5 mL of a suitable buffer (e.g., borate (B1201080) buffer, pH 9.2).
-
Add 5.0 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Perform a back-extraction by adding 1.0 mL of 0.1 M HCl to the organic extract, vortex for 1 minute, and centrifuge.
-
Discard the upper organic layer. The analyte is now in the acidic aqueous phase.[9]
-
SPE offers higher selectivity and reduced solvent consumption compared to LLE.[3] Mixed-mode cation exchange (MCX) cartridges are commonly used for the extraction of basic drugs like tramadol and its metabolites.[3]
-
Protocol for Plasma/Serum:
-
Sample Pre-treatment: To 1 mL of plasma or serum, add a protein precipitation agent. Centrifuge to remove precipitated proteins.
-
Cartridge Conditioning: Precondition an MCX SPE cartridge by sequentially washing with methanol, deionized water, and a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5).[9]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water and an acidic solution to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the analyte with a mixture of an organic solvent and a strong base (e.g., ethyl acetate:ammonium hydroxide, 98:2 v/v).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.[3]
-
-
GC-MS: This is a well-established confirmatory method.[8] It often requires derivatization of NDT to enhance its volatility and thermal stability.[9] The derivatized analyte is separated on a GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for increased sensitivity.[9]
-
LC-MS/MS: This method offers exceptional specificity and is highly sensitive. A reverse-phase column (e.g., C18) is typically used for chromatographic separation. The detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with Multiple Reaction Monitoring (MRM) for quantification.[8]
Visualizations
The following diagram illustrates the primary metabolic pathways of tramadol, leading to the formation of this compound (NDT) and O-Desmethyl Tramadol (ODT).
Caption: Metabolic conversion of Tramadol to its primary metabolites.
This diagram outlines the general workflow for the quantification of this compound in biological matrices.
Caption: General workflow for NDT analysis in biological samples.
References
- 1. Population Pharmacokinetic Model for Tramadol and O-desmethyltramadol in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation of Deuterated (-)-N-Desmethyl Tramadol as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of tramadol (B15222) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of deuterated (-)-N-Desmethyl Tramadol with other alternatives, supported by experimental data.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] These standards co-elute with the analyte of interest and experience similar ionization effects, which effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] Deuterated analogs of the analyte, such as deuterated this compound, are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, leading to more accurate and reliable quantification.[3]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including similar extraction recovery, chromatographic retention time, and ionization response, without interfering with the analyte's signal.[1] Stable isotope-labeled internal standards, such as (+)-N-Desmethyl Tramadol-d3, are considered the most suitable as they share a very high degree of similarity with the analyte.[1]
Comparative Analysis of Internal Standards
The following tables summarize the performance characteristics of methods utilizing a deuterated internal standard like (+)-N-Desmethyl Tramadol-d3 compared to a non-deuterated internal standard such as propranolol.[4] Data is collated from published bioanalytical method validation studies.[4]
Table 1: Linearity and Sensitivity [4]
| Parameter | (+)-N-Desmethyl Tramadol-d3 (Deuterated IS) | Propranolol (Non-Deuterated IS) |
| Linear Range | 1.0 - 600.0 ng/mL | 9.6 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 9.6 ng/mL |
Table 2: Accuracy and Precision [4]
| Parameter | (+)-N-Desmethyl Tramadol-d3 (Deuterated IS) | Propranolol (Non-Deuterated IS) |
| Intra-Assay | ||
| Precision (%CV) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Inter-Assay | ||
| Precision (%CV) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
Table 3: Recovery and Matrix Effect [4]
| Parameter | (+)-N-Desmethyl Tramadol-d3 (Deuterated IS) | Propranolol (Non-Deuterated IS) |
| Recovery | ||
| Analyte | Consistent and high | Variable |
| Internal Standard | Consistent and high | Variable |
| Matrix Effect | ||
| Analyte | Minimal | Significant |
| Internal Standard | Effectively compensates | Incomplete compensation |
The data clearly indicates that the use of a deuterated internal standard results in a wider linear range, a lower limit of quantification, and better accuracy and precision compared to a non-deuterated alternative.[4] Furthermore, deuterated standards provide more consistent recovery and superior compensation for matrix effects.[4]
Experimental Protocols
Below are representative experimental methodologies for the analysis of tramadol and its metabolites using different internal standards.
Method 1: Using Deuterated Internal Standard (Tramadol-d6)[1]
-
Sample Preparation: To 100 µL of human plasma, 25 µL of tramadol-d6 (internal standard) solution (400 ng/mL) was added. Proteins were precipitated by adding 200 µL of acetonitrile, followed by vortexing and centrifugation. The supernatant was then analyzed.[1]
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1]
-
Method 2: Using a Non-Deuterated Internal Standard (Proadifen)[5]
-
Sample Preparation: Sample preparation involved liquid-liquid extraction with methyl-tert-butyl ether (MTBE) and followed by back extraction with 0.1 M hydrochloric acid. Proadifen (SKF525A) was selected as the internal standard.[5]
-
Gas Chromatography-Mass Spectrometry (GC/MS):
-
The calibration curves were linear (r(2)>0.99) in the concentration range of 10-1000 ng/mL for all compounds.[5]
-
Limits of quantification (LOQ) were 10, 10, and 20 ng/mL for Tramadol, O-desmethyltramadol (ODT), and N-desmethyltramadol (NDT), respectively.[5]
-
Intra-assay precision was within 1.29-6.48% and inter-assay precision was within 1.28-6.84% for T, ODT, and NDT.[5]
-
Intra-assay accuracy was within 91.79-106.89% for all analytes.[5]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical experimental workflow for quantifying tramadol and its metabolites using an internal standard and the logical basis for selecting a deuterated internal standard.
Caption: A typical experimental workflow for the quantification of tramadol and its metabolites using an internal standard.
Caption: Logical workflow for selecting an ideal internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Tramadol and (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the centrally acting analgesic tramadol (B15222) and its N-demethylated metabolite, (-)-N-desmethyl tramadol (M2). Understanding the distinct pharmacokinetic characteristics of the parent drug and its specific enantiomeric metabolite is crucial for a comprehensive evaluation of its overall pharmacological and toxicological profile. This document summarizes key quantitative data, outlines relevant experimental protocols, and visually represents the metabolic pathway.
Pharmacokinetic Data Summary
Tramadol is a racemic mixture, and its metabolism exhibits stereoselectivity. The N-demethylation of tramadol to N-desmethyl tramadol (M2) is one of the primary metabolic pathways, mediated mainly by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1] Studies have shown that the pharmacokinetic disposition of N-desmethyl tramadol is enantioselective, with a higher exposure of the (+)-enantiomer compared to the (-)-enantiomer.[2]
Table 1: Pharmacokinetic Parameters of Tramadol and N-Desmethyl Tramadol (Racemate) in Humans Following Oral Administration
| Parameter | Tramadol | N-Desmethyl Tramadol (M2) |
| Cmax (ng/mL) | 337.4 ± 60.8 | 23.1 ± 11.4 |
| Tmax (h) | 1.5 - 3 | 2.8 ± 1.0 |
| AUC (0-t) (ng·h/mL) | 1851.9 ± 467.2 | 310.2 ± 136.2 |
| Half-life (t½) (h) | ~5.5 | Not explicitly stated for racemate |
| Renal Clearance (CLr) (mL/min) | 114.7 ± 44.5 | 116.1 ± 61.8 |
Data compiled from studies in healthy volunteers after a single oral dose of 100 mg tramadol hydrochloride.[3]
Enantioselective Disposition of N-Desmethyl Tramadol
A study in rats demonstrated a clear enantioselective kinetic disposition of N-desmethyl tramadol (M2) following oral administration of racemic tramadol. The area under the curve (AUC) for the (+)-M2 enantiomer was significantly higher than that of the (-)-M2 enantiomer, with an AUC ratio ((+))/((-))) of 6.36.[2] This indicates a substantially lower systemic exposure to this compound compared to its corresponding (+) enantiomer. This finding in rats is reported to be comparable to data from healthy human volunteers.[2]
Experimental Protocols
The quantitative analysis of tramadol and its metabolites in biological matrices is typically performed using chromatographic methods coupled with mass spectrometry or fluorescence detection.
1. Sample Preparation: Liquid-Liquid Extraction
-
To a 1 mL plasma sample, add an internal standard solution.
-
Alkalinize the sample with a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.3).
-
Add an extraction solvent mixture, for example, diethyl ether-dichloromethane-butanol (5:3:2, v/v/v).[2]
-
Vortex the mixture for an extended period (e.g., 20 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and perform a back-extraction with a dilute acid (e.g., sulfuric acid).
-
The resulting aqueous layer, containing the analytes, can be directly injected into the HPLC system or further processed.
2. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a pump, autosampler, and a fluorescence or mass spectrometric detector.
-
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of tramadol and its metabolites.[4][5] For enantioselective analysis, a chiral column (e.g., Chiralpak® AD) is required.[2]
-
Mobile Phase: The mobile phase composition depends on the specific method and detector used.
-
For reversed-phase chromatography with fluorescence detection, a mixture of an aqueous buffer (e.g., sodium phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is often employed.[5]
-
For chiral separation, a mobile phase consisting of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol, often with a small amount of an amine modifier like diethylamine, is used.[2]
-
-
Detection:
-
Fluorescence Detection: Excitation and emission wavelengths are set to optimize the detection of tramadol and its metabolites. For instance, excitation at 200 nm and emission at 295 nm can be used.[4]
-
Mass Spectrometry (MS/MS): This provides high sensitivity and selectivity. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte and internal standard.[2]
-
Metabolic Pathway of Tramadol
The following diagram illustrates the primary metabolic pathways of tramadol, including the formation of N-desmethyl tramadol.
Experimental Workflow
The diagram below outlines a typical workflow for a pharmacokinetic study of tramadol and its metabolites.
References
- 1. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of (-)-N-Desmethyl Tramadol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents like (-)-N-Desmethyl Tramadol (B15222) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As a metabolite of Tramadol, this compound requires stringent handling and disposal protocols due to its potential pharmacological activity and classification as a hazardous substance.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with federal, state, and local regulations.[3]
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (-)-N-Desmethyl Tramadol. The SDS provides comprehensive information regarding the compound's hazards, including potential toxicity if swallowed or inhaled, and the risk of causing drowsiness or dizziness.[1][4][5]
Key Safety Precautions:
-
Engineering Controls: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times to prevent dermal and ocular exposure.[1][2][6]
-
Spill Response: A spill kit containing an inert, non-combustible absorbent material should be readily available. In the event of a spill, the material should be contained, absorbed, and collected for disposal as hazardous waste.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste and potentially as a controlled substance analog, in conjunction with your institution's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this compound be disposed of down the sink or in regular trash. [1][3]
Step 1: Waste Characterization and Segregation
-
Waste Classification: Classify this compound waste as both hazardous chemical waste and potentially as a controlled substance analog. Given that Tramadol is a controlled substance, its metabolites may be subject to similar regulations. Always consult with your institution's EHS department for specific guidance.[1]
-
Segregation: Do not mix this compound waste with other waste streams.[1] Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste (e.g., unused solutions, solvent rinses).[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. For solids, a wide-mouth, sealable container is suitable. For liquids, a screw-cap bottle is recommended. Ensure the container is in good condition and free of leaks.[1]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Toxic"), and the date accumulation began.[1][2]
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[1]
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[1]
-
Closed Container Policy: Keep the waste container tightly sealed at all times, except when adding waste.[1]
Step 4: Request for Disposal
-
Contact EHS: Once the waste container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.[1]
-
Professional Disposal: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste. Do not transport hazardous waste outside of your laboratory.[1][3] For compounds regulated as controlled substances, disposal will be managed through a DEA-registered reverse distributor.[7][8][9]
Step 5: Documentation
-
Record Keeping: Maintain meticulous records of the disposal of this compound, especially if it is treated as a controlled substance analog. This may include completing a DEA Form 41, which documents the destruction of controlled substances.[8] Records should be kept for a minimum of two to five years, depending on institutional and federal requirements.[7][8]
dot
Caption: Disposal workflow for this compound.
Experimental Protocols for Degradation
While the standard disposal procedure involves collection by a licensed professional, research has been conducted on methods to degrade Tramadol and its metabolites in laboratory settings. These are not standard disposal methods but are provided here for informational purposes.
Photocatalytic Degradation
This method uses a photocatalyst (e.g., titanium dioxide, bismuth ferrite) and a light source (e.g., UV light) to break down the compound.[10][11][12]
-
Materials:
-
Aqueous solution of this compound
-
Photocatalyst (e.g., α-Fe₂O₃@phosphotungstic acid)[11]
-
UV light source
-
Stir plate and stir bar
-
Reaction vessel
-
-
Procedure:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 10 mg/L).[12]
-
Add the photocatalyst to the solution.
-
Adjust the pH to the optimal level for the specific catalyst (e.g., pH 7.6).[10]
-
Stir the solution in the dark for a period to allow for adsorption-desorption equilibrium.[10]
-
Expose the solution to UV irradiation while continuously stirring.[10]
-
Take samples at regular intervals to measure the concentration of the compound and assess the degradation efficiency.[10]
-
Electrochemical Degradation
This method employs an electrochemical cell with specific electrodes to oxidize and degrade the compound.[13][14]
-
Materials:
-
Procedure:
-
Prepare an aqueous solution of this compound (e.g., 100 mg/L) with a supporting electrolyte.[14]
-
Place the solution in the electrochemical cell.
-
Adjust the pH to the optimal level (e.g., pH ≈ 6).[14]
-
Set the temperature to the optimal condition (e.g., 10°C).[14]
-
Apply a constant current density (e.g., 1000 mA/cm²) to the electrodes.[14]
-
Monitor the degradation of the compound over time.
-
dot
Caption: Experimental degradation workflows.
Quantitative Data on Degradation of Tramadol and its Metabolites
The following tables summarize quantitative data from various experimental studies on the degradation of Tramadol and its metabolites. This data can be useful for understanding the efficacy of different degradation methods under specific laboratory conditions.
Table 1: Photocatalytic Degradation of Tramadol
| Photocatalyst | Tramadol Concentration (mg/L) | pH | Degradation (%) | Time (min) | Rate Constant (min⁻¹) | Reference |
| Bismuth Ferrite | - | - | 81.10 | 120 | 0.0145 | [11] |
| Cobalt-doped Bismuth Ferrite | - | - | 90.63 | 80 | 0.0329 | [11] |
| α-Fe₂O₃@phosphotungstic acid | - | - | 91.32 | 80 | 0.0312 | [11] |
| α-Fe₂O₃ nanoparticles/12-TSA | 90.0 | 7.6 | - | 70 | 0.0232 | [10] |
Table 2: Photocatalytic Degradation of Tramadol Metabolites
| Compound | Initial Concentration (mg/L) | pH | Degradation Time (min) | Mineralization after 240 min (%) | Reference |
| N-desmethyl-tramadol (N-DES) | 10 | 6.7 | 30-40 | >80 | [12] |
| N,N-bidesmethyl-tramadol (N,N-Bi-DES) | 10 | 6.7 | 30-40 | >80 | [12] |
Table 3: Electrochemical Degradation of Tramadol
| Electrode | Current Density (mA/cm²) | pH | Temperature (°C) | Initial Concentration (mg/L) | Degradation Time (min) | Reference |
| Pb/PbO₂ | 1000 | ≈6 | 10 | 100 | 25 | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. unthsc.edu [unthsc.edu]
- 8. k-state.edu [k-state.edu]
- 9. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis and comparison of three photocatalysts for degrading tramadol as an analgesic and widely used drug in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic degradation kinetics, mechanism and ecotoxicity assessment of tramadol metabolites in aqueous TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical oxidation of tramadol in low-salinity reverse osmosis concentrates using boron-doped diamond anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical degradation of tramadol hydrochloride: Novel use of potentiometric carbon paste electrodes as a tracer - Arabian Journal of Chemistry [arabjchem.org]
Essential Safety and Operational Guide for Handling (-)-N-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of (-)-N-Desmethyl Tramadol (B15222). Given that this compound is a metabolite of Tramadol, a potent opioid analgesic, it must be handled with extreme caution to prevent occupational exposure.[1] The following procedures are based on established best practices for managing hazardous pharmaceutical compounds.
Hazard Identification and Classification
GHS Classification (based on related compounds): [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause drowsiness or dizziness.[3]
Signal Word: Warning[2]
Hazard Pictogram: [2]
![]()
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure when handling (-)-N-Desmethyl Tramadol. The required PPE is summarized in the table below.
| Protection Type | Required PPE | Notes |
| Hands | Chemical-resistant gloves (Nitrile or neoprene recommended)[2] | Change gloves immediately if contaminated. For tasks with a higher risk of contamination, consider double gloving.[4] |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield should be worn when there is a risk of splashing.[2] | Eye protection is crucial to prevent ocular exposure from splashes or airborne particles.[5] |
| Body | A fully buttoned laboratory coat is required. For larger quantities or tasks with a higher risk of contamination, a disposable gown should be considered.[2] | Protective garments made of materials like DuPont™ Tyvek® can limit skin and clothing contamination from powders.[6] |
| Respiratory | All work with the solid form or activities that may generate dust or aerosols must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] If a fume hood is not available or for high-risk operations, a NIOSH-approved respirator (e.g., N95 or P100) should be used.[5] | Respiratory protection is critical as inhalation is a primary risk of opioid exposure.[1] |
Safe Handling and Operational Workflow
A designated area, such as a chemical fume hood, must be used for all work with this compound to minimize exposure.[2] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Experimental Workflow Diagram
Caption: Key steps in the safe handling and disposal workflow.
Experimental Protocols
Weighing the Compound:
-
Don all required PPE as outlined in the table above.[2]
-
Perform all weighing operations within a certified chemical fume hood to contain any airborne particles.
-
Use a tared weigh boat and anti-static tools if necessary.[2]
Solution Preparation and Transfers:
-
For liquid transfers, utilize a calibrated pipette or syringe.[2]
-
For solid transfers, use a spatula or other appropriate tool.[2]
-
Ensure all containers are clearly labeled with the chemical name, concentration, and hazard symbols.[2]
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for hazardous materials.[4] This typically involves using a chemical spill kit while wearing appropriate PPE.[4]
First Aid Measures: [7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2] All waste must be classified as hazardous pharmaceutical waste.[4]
Waste Segregation:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, unused product, and heavily contaminated items.[4]
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.[4]
-
Sharps Waste (Red Containers): For contaminated sharps like needles and syringes. Needles should not be recapped.[4]
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[4] Store waste in a designated, secure Satellite Accumulation Area (SAA) and dispose of it through your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this compound down the drain or in the regular trash.[4]
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection against fentanyl & other opioids [dupont.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
